6-Chloronicotinoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEBIWNKYZUWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974277 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58757-38-3, 66608-11-5 | |
| Record name | 6-Chloronicotinoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-chloromethyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloropyridine-3-carbonyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloronicotinoyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 6-Chloronicotinoyl Chloride: Synthesis, Applications, and Handling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document delves into the practical synthesis, mechanistic underpinnings of its reactivity, and its significant role as a versatile building block in the development of novel pharmaceuticals and other advanced materials.
Introduction: The Strategic Importance of this compound
This compound, also known as 6-chloropyridine-3-carbonyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis. Its utility stems from the presence of two key reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the chloro-substituted pyridine ring, which can be a site for nucleophilic substitution or a modulator of the molecule's electronic properties. This dual reactivity makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide will provide an in-depth exploration of its chemical properties, synthesis, applications, and the necessary protocols for its safe handling and use.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below. It is noteworthy that two CAS numbers are frequently associated with this compound.
| Property | Value | Source(s) |
| CAS Number | 58757-38-3, 66608-11-5 | [1][3] |
| IUPAC Name | 6-chloropyridine-3-carbonyl chloride | [2][3] |
| Synonyms | 6-Chloro-3-pyridinecarbonyl chloride | [4] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 45-53 °C | [1][5] |
| Boiling Point | 84-85 °C at 3 mmHg | [5] |
| Purity | ≥ 97% | |
| InChI Key | FMEBIWNKYZUWFV-UHFFFAOYSA-N | [2] |
| SMILES | ClC(=O)c1ccc(Cl)nc1 |
Synthesis of this compound: A Mechanistic Approach
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, enabling subsequent reactions with a wide range of nucleophiles. The synthesis of this compound is typically achieved by treating its parent carboxylic acid, 6-chloronicotinic acid, with a chlorinating agent.
Synthesis Protocol
A common and effective method for the preparation of this compound involves the use of thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6][7] The following protocol is adapted from established procedures.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene (for workup)
Procedure using Phosphorus Reagents: [6]
-
In a reaction vessel equipped with a stirrer and a reflux condenser, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.
-
Slowly heat the reaction mixture in an oil bath to 80 °C over 25 minutes with continuous stirring.
-
Increase the bath temperature to 125 °C and allow the solution to reflux for 1 hour.
-
After the reflux period, concentrate the reaction mixture under reduced pressure to remove excess reagents.
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step is crucial for the azeotropic removal of any remaining phosphorus-based impurities.
-
The final product, this compound, is obtained as a colorless to off-white solid.
Procedure using Thionyl Chloride: [7]
-
To 250 g of 6-chloro-nicotinic acid, add 850 ml of thionyl chloride (SOCl₂).
-
The reaction is carried out under conditions similar to those described for the phosphorus reagents, typically involving heating to reflux.
-
Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.
-
The resulting this compound is obtained with a melting point of 49°-51° C.[7]
Reaction Mechanism and Rationale
The conversion of the carboxylic acid to the acyl chloride proceeds through the formation of a highly reactive intermediate. The choice of chlorinating agent influences the specific pathway, but the underlying principle is the activation of the carboxylic acid's hydroxyl group into a better leaving group.
Caption: General mechanism for the synthesis of this compound.
Applications in Drug Discovery and Beyond
The high reactivity of this compound makes it a valuable building block in the synthesis of a diverse range of biologically active molecules.[1]
Pharmaceutical Synthesis
-
Anti-inflammatory and Anti-cancer Agents: This compound is a key intermediate in the development of various pharmaceuticals, particularly those targeting inflammatory pathways and cancer progression.[1][2] Its structure allows for efficient coupling reactions to create more complex and efficacious drug candidates.[1]
-
Radioligand Synthesis: this compound has been utilized in the synthesis of radiolabeled compounds such as [³H]imidacloprid and [³H]acetamiprid, which are crucial tools for studying nicotinic acetylcholine receptors.[8]
-
Receptor Antagonists: It serves as a precursor for synthesizing compounds like 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine, which acts as an irreversible antagonist of A1 adenosine receptors.[8]
Agrochemicals
The chloronicotinyl scaffold is a core component of many modern insecticides. This compound is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which contributes to improved crop yields and protection.[1][2]
Materials Science
Beyond life sciences, this compound finds applications in materials science for the development of advanced polymers and coatings, imparting properties such as enhanced durability and environmental resistance.[2] It has been used in the preparation of thermally stable, low dielectric constant polyimides.[8]
Caption: Essential safety measures for handling this compound.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]The storage area should be designated for corrosive materials. [4]Due to its moisture sensitivity, storage under an inert atmosphere is recommended. [4]
Analytical Methods for Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques. While specific methods for this compound are not detailed in the provided results, general analytical approaches for similar compounds include:
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) for separation and identification based on mass-to-charge ratio and retention time.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl (C=O) of the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
Conclusion
This compound is a fundamentally important chemical intermediate with a well-established role in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its reactivity, when harnessed with appropriate synthetic strategies and stringent safety protocols, provides a versatile platform for the development of novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for its effective and safe utilization in a research and development setting.
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An In-Depth Technical Guide to the Molecular Structure and Application of 6-Chloronicotinoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Chloronicotinoyl chloride is a pivotal bifunctional reagent extensively utilized in the synthesis of agrochemicals and pharmaceuticals. Its unique molecular architecture, featuring a chlorinated pyridine ring coupled with a highly reactive acyl chloride, imparts distinct chemical properties that are fundamental to its utility. This guide provides an in-depth analysis of the molecule's structural features, validated by a comprehensive review of spectroscopic data. We will explore the causal relationships between its structure and reactivity, detail robust protocols for its synthesis and characterization, and contextualize its application through a case study in neonicotinoid synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this critical synthetic intermediate.
Introduction: Chemical Identity and Significance
This compound, also known by its IUPAC name 6-chloropyridine-3-carbonyl chloride, is a crystalline solid at room temperature.[1][2] It serves as a cornerstone building block in organic synthesis, primarily due to the orthogonal reactivity of its two key functional components: the pyridine ring and the acyl chloride group.
-
Chemical Identity:
The significance of this molecule lies in its role as a precursor to a wide range of complex chemical entities. The chlorinated pyridine core is a common pharmacophore in medicinal chemistry, while the acyl chloride provides a reactive handle for forming amide, ester, and ketone linkages.[4] This dual functionality allows for the efficient construction of molecules with desired biological activities, most notably in the development of neonicotinoid insecticides like Imidacloprid and Acetamiprid.
Molecular Structure and Conformation
The reactivity and utility of this compound are direct consequences of its electronic and steric properties. The molecule consists of a pyridine ring substituted at the 3-position with an acyl chloride group and at the 6-position with a chlorine atom.
2.1 Core Pyridine Scaffold and Substituent Effects The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further amplified by the two electron-withdrawing substituents:
-
6-Chloro Group: The chlorine atom at the 6-position withdraws electron density through induction, making the ring more electrophilic.
-
3-Acyl Chloride Group: This is a powerful electron-withdrawing group, significantly influencing the electron distribution across the ring and enhancing the reactivity of the carbonyl carbon.
This electronic landscape dictates the regioselectivity of further reactions on the pyridine ring and modulates the reactivity of the acyl chloride.
2.2 The Acyl Chloride Functional Group: Geometry and Reactivity The acyl chloride group (-COCl) is the primary site of reactivity for nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, a result of the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions.[4]
Caption: Molecular structure of this compound.
Spectroscopic Characterization: A Validating Framework
Confirming the identity and purity of this compound post-synthesis is paramount. A multi-technique spectroscopic approach provides a self-validating system.
3.1 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups. The spectrum is dominated by a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch.
-
C=O Stretch (Acyl Chloride): A strong, sharp peak typically appears in the range of 1750-1790 cm⁻¹ . This high frequency (compared to a ketone or carboxylic acid) is due to the strong inductive effect of the chlorine atom.
-
C-Cl Stretch: A weaker absorption is expected in the fingerprint region, typically between 580-780 cm⁻¹ .[5]
-
Aromatic C=C and C=N Stretches: Multiple bands of medium intensity are observed in the 1400-1600 cm⁻¹ region, confirming the presence of the pyridine ring.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
-
¹H NMR: The aromatic region of the proton NMR spectrum will show three distinct signals corresponding to the three protons on the pyridine ring. The exact chemical shifts are influenced by the electron-withdrawing nature of the substituents.
-
¹³C NMR: The carbon spectrum will show six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded carbonyl carbon of the acyl chloride, which typically appears far downfield (>160 ppm).
3.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[6]
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 176.00 g/mol .[3] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: A prominent fragment is often observed corresponding to the loss of the chlorine radical from the acyl chloride group, resulting in the formation of the 6-chloronicotinoyl cation.[3]
| Spectroscopic Data Summary for this compound | |
| Technique | Characteristic Feature |
| IR Spectroscopy | Strong C=O stretch at ~1750-1790 cm⁻¹ |
| C-Cl stretch at ~580-780 cm⁻¹[5] | |
| ¹H NMR Spectroscopy | Three distinct signals in the aromatic region |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal >160 ppm |
| Mass Spectrometry | Molecular Ion with characteristic Cl isotope pattern |
Synthesis and Mechanistic Considerations
The most common and industrially viable method for preparing this compound is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid.[7][8]
4.1 Standard Protocol: Synthesis from 6-Chloronicotinic Acid This protocol is adapted from established literature procedures.[9]
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (connected to a gas scrubber), suspend 6-chloronicotinic acid in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops).
-
Causality Insight: DMF acts as a nucleophilic catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent than thionyl chloride itself. This accelerates the reaction.
-
-
Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will produce HCl and SO₂ gas.
-
Heating: Heat the reaction mixture to reflux (typically around 80-110 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexanes to yield this compound as a crystalline solid.[9]
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The primary utility of this compound is as a potent acylating agent.[4] The high electrophilicity of the carbonyl carbon allows it to react readily with a variety of nucleophiles.
5.1 Application in Neonicotinoid Synthesis: A Case Study A prominent application is in the synthesis of neonicotinoid insecticides.[10][11] For example, a key step in the synthesis of many analogues involves the acylation of an amine.
Reaction Principle: The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is a classic nucleophilic acyl substitution reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][12]
Caption: Acylation of an amine using this compound.
This reaction is highly efficient and forms the basis for creating a diverse library of compounds for screening in drug and agrochemical development.
Handling and Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[3]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[1]
-
Reaction with Water: It reacts violently with water and other protic solvents to produce 6-chloronicotinic acid and corrosive HCl gas.
Conclusion
This compound is a fundamentally important reagent whose molecular structure is intrinsically linked to its high reactivity and synthetic versatility. The electron-deficient pyridine ring combined with a highly electrophilic acyl chloride group makes it an ideal precursor for complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, validated through robust spectroscopic methods, and mastery of its synthesis and handling are essential for any scientist working in these fields.
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A Comprehensive Technical Guide to 6-Chloropyridine-3-Carbonyl Chloride: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 6-chloropyridine-3-carbonyl chloride, a pivotal reagent in modern synthetic chemistry. This document moves beyond a simple recitation of facts to offer a detailed exploration of its synthesis, chemical properties, and critical applications in the pharmaceutical and agrochemical industries. The protocols and mechanistic insights described herein are grounded in established chemical principles to ensure technical accuracy and practical utility for professionals in the field.
Chemical Identity and Nomenclature
The compound commonly known as 6-chloronicotinoyl chloride is systematically named 6-chloropyridine-3-carbonyl chloride according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name is derived by identifying the parent heterocycle as pyridine, with a chlorine substituent at the 6-position and a carbonyl chloride group at the 3-position.
Synonyms:
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 58757-38-3, 66608-11-5 | [1] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | 84-85 °C at 3 mmHg | [5] |
| Flash Point | 110 °C | [5] |
Synthesis of 6-Chloropyridine-3-Carbonyl Chloride
The most prevalent and efficient method for the synthesis of 6-chloropyridine-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.
Reaction Mechanism: Chlorination with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, resulting in the desired acyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6][7][8]
Caption: General mechanism for the synthesis of 6-chloropyridine-3-carbonyl chloride.
Detailed Laboratory Protocol
The following protocol is a robust method for the laboratory-scale synthesis of 6-chloropyridine-3-carbonyl chloride from 6-chloronicotinic acid.
Materials:
-
6-Chloronicotinic acid (100 g)
-
Phosphorous oxychloride (75 mL)
-
Phosphorous pentachloride (144 g)
-
Anhydrous toluene
Procedure:
-
In a suitable reaction vessel, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.[2]
-
With stirring, slowly heat the reaction mixture in an oil bath to 80 °C over a period of 25 minutes.[2]
-
Increase the oil bath temperature to 125 °C and reflux the solution with stirring for 1 hour.[2]
-
After the reflux period, concentrate the reaction mixture under reduced pressure to remove excess reagents.[2]
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure. A final concentration on a high-vacuum pump will yield 6-chloropyridine-3-carbonyl chloride as a colorless solid.[2]
Key Applications in Synthesis
6-Chloropyridine-3-carbonyl chloride is a highly versatile building block, primarily due to the electrophilic nature of the acyl chloride group, which readily reacts with a wide range of nucleophiles. Its most significant applications are in the agrochemical and pharmaceutical sectors.
Agrochemicals: Precursor to Neonicotinoid Insecticides
This compound is a crucial intermediate in the synthesis of several neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[9] These compounds act as agonists on the nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death.[9] A key synthetic intermediate derived from 6-chloropyridine-3-carbonyl chloride is 2-chloro-5-chloromethylpyridine (CCMP), which is then used to produce insecticides such as Imidacloprid and Acetamiprid.[9][10][11]
Caption: Synthetic pathway from 6-chloropyridine-3-carbonyl chloride to Imidacloprid.
Pharmaceuticals and Organic Synthesis
The reactivity of 6-chloropyridine-3-carbonyl chloride makes it a valuable reagent for introducing the 6-chloropyridin-3-oyl moiety into various molecules. This is particularly useful in drug discovery for creating libraries of compounds for screening. It readily undergoes reactions with amines to form amides, alcohols to form esters, and can participate in Friedel-Crafts acylation reactions.
Analytical Characterization
To ensure the purity and identity of 6-chloropyridine-3-carbonyl chloride, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the chlorine and carbonyl chloride groups will cause these signals to appear downfield.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the acyl chloride, typically found at a high wavenumber (around 1750-1800 cm⁻¹).[12]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.[12]
Safety and Handling
6-Chloropyridine-3-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
GHS Hazard Classification
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
-
Handling and Storage
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place, away from moisture.[13] Acyl chlorides react violently with water.[14][15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[15][16]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][17]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[13][17]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][17]
Conclusion
6-Chloropyridine-3-carbonyl chloride is a cornerstone reagent for chemists in the agrochemical and pharmaceutical industries. Its straightforward synthesis and high reactivity provide a reliable pathway for the creation of complex and biologically active molecules. A thorough understanding of its chemical properties, reaction mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in research and development.
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An In-depth Technical Guide to the Synthesis of 6-Chloronicotinoyl Chloride from 6-Chloronicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid. The narrative emphasizes mechanistic understanding, practical experimental protocols, and critical safety considerations, reflecting field-proven insights and best practices.
Strategic Importance of this compound
This compound is a pivotal chemical intermediate whose value is underscored by its role in the synthesis of a wide array of high-value molecules. As a bifunctional reagent, featuring both a reactive acyl chloride and a chlorinated pyridine ring, it serves as a versatile building block in medicinal and materials chemistry. Its applications are extensive, most notably in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1][2] Furthermore, it is a key precursor for various agrochemicals, where it contributes to the efficacy of modern pesticides and herbicides.[1][2] The synthesis of radioligands such as [³H]imidacloprid and materials like thermally stable polyimides also relies on this crucial intermediate.[3]
The conversion of the relatively stable 6-chloronicotinic acid into the highly reactive this compound is, therefore, a foundational and frequently employed transformation in organic synthesis.
The Chemistry of Acyl Chloride Formation: A Mechanistic Perspective
The conversion of a carboxylic acid to an acyl chloride is a classic and indispensable reaction. The core principle involves the substitution of the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, with a chloride atom. This transformation dramatically increases the electrophilicity of the carbonyl carbon, converting the acid into a highly reactive species amenable to nucleophilic acyl substitution reactions.[4][5]
While several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride, thionyl chloride (SOCl₂) is frequently the reagent of choice for its efficacy and the practical advantages of its byproducts.[4][5]
The Thionyl Chloride Mechanism
The reaction between 6-chloronicotinic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of 6-chloronicotinic acid on the electrophilic sulfur atom of thionyl chloride.[6][7]
-
Formation of a Reactive Intermediate: This initial attack, followed by the loss of a proton and a chloride ion, generates a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[4][7]
-
Nucleophilic Attack by Chloride: The displaced chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[4][7]
-
Collapse of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The intermediate promptly collapses, reforming the carbonyl double bond. This concerted step results in the elimination of the leaving group, which decomposes into the gaseous byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl).[4][7]
A significant thermodynamic driving force for this reaction is the formation of these gaseous byproducts, which evolve from the reaction mixture, driving the equilibrium toward the product side in accordance with Le Chatelier's principle.
Caption: Reaction mechanism of 6-chloronicotinic acid with thionyl chloride.
Field-Validated Experimental Protocol
This section details a robust, step-by-step methodology for the synthesis of this compound. The protocol is a synthesis of established procedures and incorporates best practices for safety and yield optimization.
Reagents and Equipment
| Item | Specification | Purpose |
| Reactant | 6-Chloronicotinic Acid | Starting Material |
| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating Agent & Solvent |
| Solvent | Anhydrous Toluene | Azeotropic removal of excess SOCl₂ |
| Apparatus | Round-bottom flask, Reflux condenser | Reaction Vessel |
| Heating mantle with magnetic stirrer | Controlled heating and mixing | |
| Dropping funnel (optional) | Controlled reagent addition | |
| Gas trap / Drying tube (CaCl₂) | Prevent moisture ingress, neutralize HCl/SO₂ | |
| Rotary evaporator & Vacuum pump | Solvent/reagent removal |
Step-by-Step Synthesis Procedure
WARNING: This procedure involves highly corrosive and moisture-sensitive chemicals. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Reaction Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubbing system (e.g., a bubbler with NaOH solution) or a drying tube. Ensure the system is protected from atmospheric moisture.
-
Charging Reactants: Charge the flask with 6-chloronicotinic acid (e.g., 250 g).[8]
-
Reagent Addition: Under stirring, carefully add an excess of thionyl chloride (e.g., 850 mL).[8] Thionyl chloride often serves as both the reagent and the solvent. The addition should be performed at room temperature. An exotherm may be observed.
-
Expert Insight: For reactions that are sluggish, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.
-
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 75-80°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator.
-
Crucial Step: To ensure complete removal of residual thionyl chloride, add a portion of anhydrous toluene to the crude product and evaporate the solvent under reduced pressure.[9] This azeotropic removal is critical for obtaining a pure product. Repeat this step if necessary.
-
-
Purification: The resulting product, this compound, is a low-melting solid.[9] For most applications, the crude material is of sufficient purity. For higher purity, the product can be purified by vacuum distillation (boiling point approx. 75°C at 0.05 mmHg).[8]
Alternative Chlorination Method
An alternative, though less common, method involves the use of phosphorus-based reagents. In one procedure, 6-chloronicotinic acid (100 g) is treated with phosphorus oxychloride (75 mL) and phosphorus pentachloride (144 g).[9] The mixture is heated, and after work-up, yields the desired product.[9] This method is effective but generates phosphorus-based waste streams that can be more challenging to dispose of.
Caption: A typical experimental workflow for the synthesis of this compound.
Data Summary and Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Reaction and Product Data
| Parameter | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | - |
| Molecular Weight | 176.00 g/mol | - |
| Appearance | Colorless to light yellow solid | [9] |
| Melting Point | 48-51 °C | [10] |
| Boiling Point | ~75 °C @ 0.05 mmHg | [8] |
| Purity (Typical) | ≥ 97-98% (GC) | [1] |
Analytical Characterization
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption band, which appears at a characteristically high frequency for an acyl chloride, typically in the range of 1750-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The proton spectrum will show signals in the aromatic region corresponding to the three protons on the pyridine ring, while the carbon spectrum will show the characteristic carbonyl carbon signal downfield (typically >160 ppm).
-
Gas Chromatography (GC): GC is a common method used to assess the purity of the final product.[1]
Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when working with the reagents and product involved in this synthesis.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to liberate corrosive and toxic gases (HCl, SO₂).[11][12][13] Contact with skin and eyes causes severe burns.[12]
-
Handling: Must be handled in a chemical fume hood at all times.[14] Never allow contact with water or moisture.[11] Use under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
This compound:
-
Hazards: A corrosive solid (GHS05) that causes severe skin burns and serious eye damage (H314).[3] It is moisture-sensitive and will hydrolyze back to 6-chloronicotinic acid and HCl.
-
Handling: Avoid creating dust. Wear appropriate PPE to prevent any skin or eye contact.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[12][13]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Inspect gloves before use.[13][14]
-
Respiratory Protection: Use in a well-ventilated fume hood is sufficient for engineering controls. If there is a risk of exposure, a respirator with appropriate cartridges (e.g., type P3) must be used.
-
-
Storage and Waste Disposal:
-
Store all reagents and the final product in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and alcohols.[11][14]
-
All contaminated materials and chemical waste must be disposed of as hazardous waste according to local and institutional regulations.[14] Carefully quench any residual reactive material before disposal.
-
Conclusion
The synthesis of this compound from 6-chloronicotinic acid using thionyl chloride is a highly efficient and fundamental transformation. Its success hinges on a solid understanding of the reaction mechanism, strict adherence to anhydrous conditions, and an unwavering commitment to safety. By mastering this procedure, researchers and developers gain access to a versatile chemical building block, enabling innovation in the critical fields of drug discovery, agrochemicals, and materials science.
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physical and chemical properties of 6-Chloronicotinoyl chloride
An In-depth Technical Guide to 6-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 58757-38-3, 66608-11-5), a pivotal reagent in modern synthetic chemistry. We will delve into its core physical and chemical properties, explore validated synthetic protocols, and discuss its reactivity profile. The document highlights its critical role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and characterization of this highly reactive intermediate.
Compound Identification and Core Physicochemical Properties
This compound, also known as 6-chloropyridine-3-carbonyl chloride, is a bifunctional organic compound featuring a pyridine ring substituted with chlorine atoms at positions 3 (as part of the acyl chloride) and 6.[1][2][3] This specific arrangement of functional groups dictates its high reactivity and utility as a synthetic intermediate.
The presence of the acyl chloride group makes the molecule an excellent electrophile, primed for nucleophilic acyl substitution. Simultaneously, the chlorine atom on the pyridine ring provides a secondary site for modification, albeit one that is less reactive than the acyl chloride. This dual reactivity is fundamental to its role in constructing complex molecular architectures.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 6-chloropyridine-3-carbonyl chloride[2][3] |
| Synonyms | 6-Chloronicotinyl chloride[4] |
| CAS Number | 58757-38-3, 66608-11-5[1][3] |
| Molecular Formula | C₆H₃Cl₂NO[1][3] |
| Molecular Weight | 176.00 g/mol [1][3] |
| InChI Key | FMEBIWNKYZUWFV-UHFFFAOYSA-N[2] |
Physical Properties
The physical state of this compound—a low-melting solid—makes it relatively straightforward to handle in a laboratory setting compared to liquid acid chlorides, though its reactivity demands stringent handling protocols.
| Property | Value |
| Appearance | Off-white to yellow crystalline powder/solid[1] |
| Melting Point | 48-51 °C (literature)[5] |
| Boiling Point | 84-85 °C @ 3 mmHg |
| Solubility | Soluble in common organic solvents; insoluble in water. |
| Water Reactivity | Reacts violently with water [6][7] |
Chemical Profile: Reactivity, Stability, and Handling
The utility of this compound stems directly from its high reactivity, which also necessitates specific storage and handling procedures.
Reactivity Profile
The compound's chemistry is dominated by the acyl chloride functional group. This group is a powerful acylating agent, readily undergoing nucleophilic attack by a wide range of nucleophiles.
-
Acylation of Amines and Alcohols: This is the most common application. It reacts rapidly with primary and secondary amines to form stable amide bonds and with alcohols to form esters. This reaction is the cornerstone of its use in synthesizing active pharmaceutical ingredients (APIs) and pesticides.[1][8]
-
Hydrolysis: The compound is extremely sensitive to moisture and reacts violently with water .[6][7] This exothermic reaction hydrolyzes the acyl chloride to 6-chloronicotinic acid and produces corrosive hydrogen chloride (HCl) gas. This reactivity underscores the critical need for anhydrous conditions during storage and use.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems under Lewis acid catalysis, though this is less common than its use with heteroatom nucleophiles.
Stability and Storage
Due to its moisture sensitivity, long-term stability requires stringent environmental control.
-
Storage Conditions: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[6][9] It should be kept in a cool, dry, and well-ventilated area, with a recommended storage temperature of 0-8 °C to minimize decomposition.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and, most importantly, water/moisture.[6][7]
Synthesis and Manufacturing Workflow
This compound is typically synthesized from its corresponding carboxylic acid, 6-chloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic chemistry, most commonly achieved using a chlorinating agent.
Common Synthesis Route
The reaction involves treating 6-chloronicotinic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or a mixture of phosphorus-based reagents.[10][11] The choice of reagent can depend on the desired scale and purification strategy. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying product workup.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and serves as an illustrative example.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 100 g of 6-chloronicotinic acid.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride. The mixture will be a slurry.
-
Heating: Begin stirring and slowly heat the reaction mixture in an oil bath to 80 °C over approximately 25 minutes.
-
Reflux: Once the initial reaction subsides, increase the bath temperature to 125 °C and maintain a steady reflux for 1 hour. The reaction should become a clear solution.
-
Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
-
Azeotropic Removal: Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step is crucial to azeotropically remove any remaining traces of phosphorus reagents.
-
Isolation: The resulting colorless solid is the desired product, this compound. Purity can be assessed by GC or ¹H NMR.
Core Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to efficiently "click" onto other molecules to build more complex and functional compounds.[1]
-
Pharmaceutical Synthesis: The compound is a frequently cited building block in medicinal chemistry. It is instrumental in synthesizing molecules for anti-cancer and anti-inflammatory research programs.[1][2] Its ability to form robust amide linkages is key to connecting different pharmacophores. It has been used to synthesize radiolabeled ligands, such as [³H]acetamiprid, for studying receptor binding.[8][12]
-
Agrochemicals: This is arguably one of its most significant applications. This compound is a crucial precursor for the synthesis of neonicotinoid insecticides.[13][14][15] Neonicotinoids are a major class of insecticides that act on the central nervous system of insects.[14] The 6-chloro-3-pyridinylmethyl moiety, directly derived from this reagent, is the core pharmacophore for many compounds in this class, including imidacloprid and acetamiprid.
-
Material Science: In polymer chemistry, it serves as a monomer or cross-linking agent for creating high-performance polymers, such as polyamides and polyureas, with enhanced thermal stability and durability.[1][2]
Analytical Characterization
Rigorous analytical control is essential to verify the purity and identity of this compound before its use in synthesis.
-
Gas Chromatography (GC): Typically used to determine purity, with commercial grades often specified at ≥97% or ≥98%.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion cluster due to the two chlorine isotopes. Key fragments often observed include the loss of a chlorine radical (M-35) and the chloropyridyl cation.[3]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of the acyl chloride C=O stretch, typically found at a high wavenumber (approx. 1750-1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will display three signals in the aromatic region, corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic for the 2,5-disubstitution pattern.
-
¹³C NMR: The carbon spectrum will show six distinct signals, including the characteristic downfield signal of the carbonyl carbon from the acyl chloride.
-
Safety and Hazard Management
The high reactivity of this compound mandates strict adherence to safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[3]
GHS Hazard Information
| Category | Information |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[3] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to dust and corrosive vapors (especially HCl gas released upon contact with moisture).[6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before use.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
-
-
Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully, and place it in a sealed container for hazardous waste disposal.[6]
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A Comprehensive Technical Guide to 6-Chloronicotinoyl Chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronicotinoyl chloride, also known by its IUPAC name 6-chloropyridine-3-carbonyl chloride, is a highly reactive and versatile chemical intermediate. Its importance in the fields of medicinal chemistry and agrochemical synthesis cannot be overstated. The presence of both a reactive acyl chloride group and an electron-deficient chloropyridine ring makes it an ideal building block for introducing the 6-chloropyridinyl moiety into a wide range of molecular scaffolds.[1][2] This guide provides an in-depth exploration of its chemical identity, synthesis, mechanistic reactivity, key applications, and safe handling protocols, tailored for professionals in chemical research and development.
Part 1: Chemical Identity and Physicochemical Properties
Proper identification is critical for ensuring the correct use and safe handling of this reagent. It is primarily known by its chemical names rather than specific trade names.
Synonyms and Identifiers
-
IUPAC Name: 6-chloropyridine-3-carbonyl chloride[3]
-
Common Synonyms: this compound, 6-Chloro-3-pyridinecarbonyl chloride, 2-Chloro-5-pyridinecarbonyl chloride, 6-Chloronicotinic acid chloride[3][4]
-
CAS Numbers: 58757-38-3, 66608-11-5[3]
-
Molecular Formula: C₆H₃Cl₂NO[3]
-
InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N[5]
Physicochemical Data
The properties of this compound make it suitable for a variety of organic synthesis conditions, though its reactivity with water necessitates anhydrous handling.
| Property | Value | Source(s) |
| Molecular Weight | 176.00 g/mol | |
| Appearance | Off-white to yellow crystalline powder/solid | [1][2] |
| Melting Point | 48-51 °C (lit.) | [5] |
| Boiling Point | 84-85 °C at 3 mmHg | [6] |
| Purity | Typically ≥ 97% | [5] |
| Solubility | Reacts with water; Soluble in organic solvents like toluene and dioxane | [7][8] |
Part 2: Synthesis and Mechanism
The primary and most common route to this compound is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid. This conversion is a cornerstone reaction in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for nucleophilic attack. The choice of chlorinating agent is critical and influences the reaction conditions.
Key Synthetic Pathways
Two principal methods are employed for this synthesis:
-
Reaction with Thionyl Chloride (SOCl₂): This is a widely used and efficient method for preparing acyl chlorides.[6]
-
Reaction with Phosphorus Pentachloride (PCl₅) and Phosphorous Oxychloride (POCl₃): This combination serves as a powerful chlorinating system for this transformation.[1]
The underlying principle for both methods is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Reaction Mechanism: Chlorination with Thionyl Chloride
The reaction between 6-chloronicotinic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The process ensures high conversion due to the formation of gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.
Caption: Mechanism of this compound Synthesis.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. This compound is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.[9][10]
-
Excess Reagent/Solvent: Thionyl chloride can be used in excess or as a solvent to drive the reaction forward.[6] Alternatively, an inert solvent like toluene is used when other chlorinating agents are employed.[1]
-
Removal of Byproducts: The byproducts, sulfur dioxide and hydrogen chloride, are gases, which naturally exit the reaction mixture. This application of Le Chatelier's principle makes the reaction effectively irreversible and high-yielding.
Part 3: Chemical Reactivity and Applications
The high reactivity of this compound stems from the electron-deficient nature of the carbonyl carbon. This deficiency is amplified by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a potent electrophile.[11]
Caption: Nucleophilic Acyl Substitution Reactions.
This reactivity profile makes it a crucial intermediate in the synthesis of numerous commercial products, particularly in the agrochemical sector.
Application in Agrochemicals: Synthesis of Neonicotinoids
This compound is a key precursor for the synthesis of the chloropyridinylmethyl pharmacophore, which is central to the activity of major neonicotinoid insecticides like Imidacloprid and Acetamiprid.[12][13] These compounds act as agonists on the nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death.[12]
The synthesis of these insecticides does not typically use this compound directly to form the final product. Instead, the related compound, 2-chloro-5-chloromethylpyridine (CCMP), which is derived from precursors like 6-chloronicotinic acid, is the key intermediate that couples with the amine portion of the molecule.[14][15] However, the fundamental chemistry is rooted in the reactivity of the chloropyridine system for which this compound is a primary building block. For instance, it can be used to synthesize radiolabeled versions of Imidacloprid and Acetamiprid for research purposes.[5]
Application in Pharmaceuticals and Material Science
Beyond agrochemicals, this compound serves as a building block in:
-
Pharmaceuticals: It is used in the development of anti-inflammatory and anti-cancer drugs, where the chloropyridine moiety can be a key structural element for biological activity.[2][4]
-
Material Science: The compound is employed in the synthesis of advanced polymers, such as thermally stable polyamides and polyimides, imparting desirable properties like durability and resistance.[4][5]
Part 4: Experimental Protocol: Synthesis from 6-Chloronicotinic Acid
This protocol is a self-validating system, designed for clarity and reproducibility. The causality for each step is explained to ensure a deep understanding of the process.
Objective: To synthesize this compound from 6-chloronicotinic acid using thionyl chloride.
Materials:
-
6-chloronicotinic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (3-4 equivalents)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Setup (Self-Validation: Containment of hazardous materials):
-
Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet tube connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Causality: The reaction releases toxic and corrosive gases. A closed system with a trap is essential for operator safety and environmental protection. All glassware must be oven-dried to prevent hydrolysis of the product and reagent.
-
-
Charging the Reactor (Self-Validation: Accurate stoichiometry):
-
To the flask, add 6-chloronicotinic acid (e.g., 25.0 g).
-
Under a fume hood, carefully add thionyl chloride (e.g., 85 mL). Thionyl chloride can serve as both the reagent and the solvent.[6]
-
Causality: Using an excess of the liquid thionyl chloride ensures the reaction goes to completion and provides a medium for the reaction.
-
-
Reaction Execution (Self-Validation: Controlled reaction kinetics):
-
Begin stirring the mixture.
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle.
-
Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction proceeds at a constant, controlled temperature without loss of solvent/reagent. The cessation of gas evolution is a reliable visual cue for reaction completion.
-
-
Work-up and Isolation (Self-Validation: Purity of the final product):
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The distillation apparatus should be protected from atmospheric moisture.
-
To ensure complete removal of SOCl₂, anhydrous toluene can be added to the crude product and then co-evaporated.[1]
-
The resulting residue is the crude this compound, which solidifies upon cooling.
-
Causality: Removal of excess reagent is crucial for obtaining a pure product. Toluene forms an azeotrope with residual thionyl chloride, facilitating its complete removal.
-
-
Purification and Storage (Self-Validation: Long-term stability):
-
The product is often of sufficient purity for subsequent steps. If further purification is needed, vacuum distillation can be performed.[6]
-
Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.[9]
-
Causality: Due to its moisture sensitivity, proper storage is paramount to maintain the integrity and reactivity of the acyl chloride for future use.
-
Part 5: Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Classification: Causes severe skin burns and eye damage (H314).[5][16] Reacts violently with water.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5][9]
-
Handling: Use only in a dry, inert atmosphere. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from water and moisture.[9][17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[16][18]
-
Spills: In case of a spill, do not use water. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
Conclusion
This compound is a pivotal reagent whose high electrophilicity and bifunctional nature are exploited in the synthesis of high-value products in agrochemistry, pharmaceuticals, and materials science. A thorough understanding of its synthesis, which relies on the fundamental principles of nucleophilic acyl substitution, and its reactivity profile is essential for any researcher aiming to leverage this potent building block. By adhering to rigorous experimental protocols and stringent safety measures, scientists can effectively and safely utilize this compound to drive innovation in chemical synthesis and drug development.
References
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- Chemguide.
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- PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 6-Chloronicotinoyl Chloride
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 6-Chloronicotinoyl chloride (C6H3Cl2NO), a highly reactive and valuable intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles and causality behind each recommendation, ensuring a culture of safety and experimental success.
Understanding the Core Reactivity and Hazard Profile
This compound is an acyl chloride, a class of organic compounds characterized by their high electrophilicity and reactivity.[1][2] This inherent reactivity is precisely what makes it a potent building block in organic synthesis, particularly for creating amide and ester linkages in complex molecules like neonicotinoid insecticides and novel drug candidates.[3][4] However, this same reactivity dictates its significant hazard profile.
The primary danger stems from its violent reaction with water and other nucleophiles.[5][6] Contact with moisture, including humidity in the air, leads to a rapid and exothermic hydrolysis, releasing corrosive hydrogen chloride (HCl) gas.[5][7] This reaction is the root cause of its severe corrosive properties.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[8][9][10]
-
Lachrymator: The HCl gas produced upon hydrolysis is highly irritating to the eyes and respiratory system.[2][5]
-
Toxicity: Classified as acutely toxic if swallowed, inhaled, or in contact with skin.[8]
| Property | Value | Source |
| Molecular Formula | C6H3Cl2NO | [1] |
| Molecular Weight | 176.00 g/mol | [10] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 48-51 °C | [2] |
| Flash Point | 110 °C (230 °F) - closed cup |
The Self-Validating System of Personal Protective Equipment (PPE)
A robust PPE strategy is not merely a checklist but a self-validating system designed to provide multiple layers of protection. The choice of each component is directly linked to the specific hazards of this compound.
Foundational PPE
-
Chemical Splash Goggles and Face Shield: Standard safety glasses are insufficient. The high risk of splashes and the lachrymatory nature of HCl vapor necessitate the full seal of goggles and the broad protection of a face shield.[11][12]
-
Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of a suitable material is essential to protect against accidental spills.
-
Closed-Toed Shoes: These are a mandatory baseline for any chemical laboratory.
Critical Barrier: Glove Selection
The choice of gloves is paramount. Given that this compound is a solid, the primary risk is contact during weighing and transfer. However, its reactivity with moisture means that even atmospheric humidity can make surfaces corrosive.
-
Recommended: Nitrile or butyl rubber gloves are effective barriers.[12][13] It is crucial to use thicker, chemical-resistant gloves.
-
Field Insight: Double-gloving provides an additional layer of safety. The outer glove takes the brunt of any contamination, and the inner glove protects the skin during the removal of the outer pair. Always inspect gloves for any signs of degradation or punctures before use.[14]
Respiratory Protection
Due to the release of HCl gas upon hydrolysis, all handling of this compound must be performed within a certified chemical fume hood.[5][6]
-
Standard Operations: A properly functioning fume hood provides adequate protection.
-
Emergency Situations (e.g., large spills): A full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary.[12][15]
Caption: Diagram 1: PPE Selection Workflow
Safe Handling and Storage: A Proactive Approach
Storage
The primary objective of storage is to prevent accidental contact with water.[8][9]
-
Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen).[6][8]
-
Location: Keep in a dry, cool, and well-ventilated area designated for corrosive materials.[8][14]
-
Container Integrity: Ensure the container is tightly closed to prevent moisture ingress.[9]
Dispensing and Use
All manipulations should be conducted in a chemical fume hood.
Step-by-Step Dispensing Protocol:
-
Preparation: Assemble all necessary glassware and reagents within the fume hood. Ensure everything is scrupulously dry.
-
Inert Atmosphere: If the reaction is moisture-sensitive, flush the reaction vessel with an inert gas.
-
Weighing: Weigh the required amount of this compound in a tared, dry container within the fume hood. Work efficiently to minimize exposure to atmospheric moisture.
-
Transfer: Add the solid directly to the reaction vessel.
-
Closure: Immediately and securely close the main container, ensuring the cap and threads are clean. Purge with inert gas before sealing if possible.
Managing Reactivity: Quenching and Disposal
Unreacted this compound and residual amounts in reaction vessels must be safely neutralized (quenched) before cleaning or disposal.[16] The goal is to convert the highly reactive acyl chloride into a less reactive derivative.
Quenching Methodologies
WARNING: Never add water or aqueous solutions directly to significant quantities of an acyl chloride. This will cause a violent, exothermic reaction and release large amounts of HCl gas.[17][18]
Recommended Protocol (in a fume hood):
-
Cooling: Cool the reaction vessel containing the residual acyl chloride in an ice bath.
-
Dilution: Dilute the residue with an inert, aprotic solvent (e.g., dichloromethane or THF).
-
Slow Addition: Slowly and carefully add a less reactive nucleophile, such as isopropanol or ethanol, dropwise with stirring.[7][17] This will convert the acyl chloride to a more stable ester.
-
Final Quench: Once the initial reaction has subsided, a more dilute solution of water or a basic solution (e.g., sodium bicarbonate) can be slowly added to quench any remaining material.
-
Neutralization and Disposal: The final mixture should be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.[16][18]
Caption: Diagram 2: Acyl Chloride Quenching Workflow
Emergency Response: Preparedness and Action
Accidents are preventable, but preparedness is essential.
-
Spills: Evacuate the area. For small spills within a fume hood, use a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials.[19] Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
Conclusion
This compound is a powerful synthetic tool whose utility is intrinsically linked to its reactivity. A thorough understanding of its chemical nature is the foundation for safe handling. By treating this compound with the respect it deserves—through meticulous planning, a robust PPE strategy, and controlled reaction and quenching procedures—researchers can confidently and safely leverage its capabilities in the pursuit of scientific advancement.
References
- ResearchGate. (2017). Synthesis of Novel Neonicotinoids Derivatives.
- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- PubChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- PubMed Central (PMC). (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
- ChemBK. (2024, April 9). This compound.
- University of Cape Town. (n.d.). Quenching Procedures.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- University of Illinois. (n.d.). Personal Protective Equipment (PPEs).
- J&K Scientific. (n.d.). This compound.
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A Comprehensive Spectroscopic Guide to 6-Chloronicotinoyl Chloride for Advanced Drug Development
Introduction
6-Chloronicotinoyl chloride is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of a wide array of pharmaceutical agents, including neonicotinoid insecticides. Its reactivity, stemming from the acyl chloride functional group, combined with the specific substitution pattern on the pyridine ring, makes it a versatile reagent. A thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions, ensuring purity, and ultimately accelerating drug discovery timelines. This guide provides an in-depth analysis of the spectral data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name 6-chloropyridine-3-carbonyl chloride, presents a unique electronic environment that is reflected in its spectral characteristics. The electron-withdrawing nature of the chlorine atom at the 6-position and the acyl chloride group at the 3-position significantly influences the electron density of the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its precise structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the two substituents (the chlorine atom and the acyl chloride group) will deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield).
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2 |
| H-4 | 8.2 - 8.4 | dd | ~8, ~2 |
| H-5 | 7.5 - 7.7 | d | ~8 |
-
Causality behind Predictions: The proton at the 2-position (H-2) is ortho to the nitrogen atom and meta to the acyl chloride group, and is expected to be the most deshielded. The proton at the 4-position (H-4) is ortho to the acyl chloride group and meta to the chlorine atom, leading to significant deshielding. The proton at the 5-position (H-5) is ortho to the chlorine atom and meta to the acyl chloride, placing it at the most upfield position of the three aromatic protons. The coupling pattern arises from the spin-spin interactions between adjacent protons.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbon of the acyl chloride group will be significantly deshielded and appear at a high chemical shift. The pyridine ring carbons will also be deshielded due to the electronegativity of the nitrogen atom and the substituents.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
-
Expert Insights: The chemical shifts are influenced by the electronic environment. The carbonyl carbon is highly deshielded. The carbons attached to the electronegative nitrogen (C-2 and C-6) and the chlorine atom (C-6) are also significantly downfield. The remaining carbons of the pyridine ring appear at chemical shifts typical for aromatic systems with electron-withdrawing groups.[2]
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the most prominent feature will be the strong absorption band of the acyl chloride carbonyl group.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong | C=O stretch (acyl chloride) |
| ~1550 - 1600 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1000 - 1200 | Medium-Strong | C-Cl stretch |
-
Authoritative Grounding: The carbonyl stretching frequency of acyl chlorides is characteristically high due to the inductive effect of the chlorine atom, which strengthens the C=O bond.[3][4] The absorptions in the 1550-1600 cm⁻¹ range are typical for the skeletal vibrations of the pyridine ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 175/177/179 | Molecular ion peak (M⁺) cluster |
| 140/142 | [M - Cl]⁺ |
| 112/114 | [M - COCl]⁺ |
-
Trustworthiness of Data: The PubChem database entry for this compound (CID 2782165) indicates a GC-MS analysis with top peaks at m/z 140, 112, and 142.[5] The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[6] The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1.
Fragmentation Pathway
The primary fragmentation pathway for this compound under electron ionization (EI) is the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. Subsequent loss of carbon monoxide is also a common fragmentation pathway for acyl compounds.
Caption: Proposed MS fragmentation of this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.
-
Employ a temperature program that allows for the elution of the compound without decomposition.
-
-
MS Detection:
-
The eluent from the GC is directed into the mass spectrometer.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-250).
-
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. The predicted NMR spectra, based on established principles of substituted pyridines, offer a guide for its identification and purity assessment. The characteristic high-frequency C=O stretch in the IR spectrum is a clear indicator of the acyl chloride functionality. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently utilize this important building block in their synthetic endeavors, ensuring the integrity of their research and the quality of their final products.
References
- Qiao, M., et al. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 409(15), 3875-3884.
- Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15008-15022.
- University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides.
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Navigating the Matrix: A Technical Guide to the Solubility of 6-Chloronicotinoyl Chloride in Organic Solvents
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Methodologies for Understanding and Quantifying the Solubility of 6-Chloronicotinoyl Chloride.
Abstract
This compound (C₆H₃Cl₂NO, CAS No: 58757-38-3) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its high reactivity, stemming from the acyl chloride functional group, is essential for its synthetic utility but simultaneously presents significant challenges for handling, storage, and, critically, solubility determination. This guide provides a comprehensive analysis of the factors governing the solubility of this compound in common organic solvents. In the absence of publicly available quantitative solubility data, this document synthesizes qualitative information, explains the underlying principles of solvent selection from a reactivity standpoint, and provides a robust, field-proven experimental protocol for researchers to determine precise solubility values.
Introduction: The Duality of Reactivity and Solubility
This compound is a crystalline solid with a melting point of approximately 48-51°C. As an aromatic acyl chloride, its chemical behavior is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is a double-edged sword: while it drives desired chemical transformations, it also dictates stringent limitations on solvent selection and handling procedures. The primary challenge in discussing the "solubility" of this compound is that in many common solvents, particularly protic ones, the dissolution process is immediately followed by a chemical reaction (solvolysis).[3] Therefore, a meaningful analysis of solubility must be confined to aprotic, non-nucleophilic solvents where the compound can dissolve in a chemically unaltered state.
Physicochemical Properties
A foundational understanding begins with the key physical and chemical characteristics of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [4][5] |
| Molecular Weight | 176.00 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid or white/off-white crystalline powder | [1] |
| Melting Point | 48-51 °C (lit.) | |
| Boiling Point | ~172 °C (Predicted); 75°C @ 0.05 mmHg | [6] |
| Hazard Class | Corrosive (Causes severe skin burns and eye damage) | [5][7] |
Solvent Selection: A Chemist's Guide to Compatibility
The choice of solvent is the most critical decision when working with this compound. The guiding principle is to select a medium that can solvate the molecule without reacting with it. Solvents can be categorized based on their compatibility.
Incompatible Solvents (High Reactivity)
These solvents react readily with the acyl chloride group and are unsuitable for preparing stable solutions.
-
Protic Solvents (Water, Alcohols, etc.): These are highly nucleophilic and will rapidly hydrolyze or alcoholyze the acyl chloride to form the corresponding carboxylic acid or ester, respectively, releasing corrosive HCl gas in the process.[3][8][9] This reaction is often vigorous.
-
Primary and Secondary Amines: These are potent nucleophiles that will react swiftly to form amides.[8] They should be considered reactants, not solvents.
-
Dimethyl Sulfoxide (DMSO): While a powerful polar aprotic solvent, DMSO can react exothermically and potentially explosively with acyl chlorides, particularly at elevated temperatures.[10] It is not a recommended solvent.
Potentially Compatible Solvents (Use with Caution)
These aprotic solvents are generally less reactive but may still pose stability challenges under certain conditions.
-
Ethers (Tetrahydrofuran (THF), Diethyl Ether): Acyl chlorides can react with ethers, especially in the presence of Lewis acid catalysts (which can be generated from impurities), to form esters and alkyl chlorides. While often used for short-term reactions at low temperatures, long-term stability in these solvents is not assured. Anhydrous conditions are critical.
-
Amide Solvents (N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)): Although technically aprotic, the lone pair on the nitrogen and the carbonyl oxygen can interact with the acyl chloride. DMF is often used as a catalyst for reactions involving thionyl chloride to form acyl chlorides, but its use as a primary solvent requires caution due to potential side reactions.
Recommended Solvents for High Stability
These solvents are non-polar or polar aprotic and lack nucleophilic character, making them the best candidates for preparing solutions of this compound for solubility studies and as reaction media.
-
Aromatic Hydrocarbons (Toluene, Benzene, Chlorobenzene): Toluene is frequently used as a solvent during the synthesis and workup of this compound, indicating good solubility and stability.[11] These non-polar solvents are not susceptible to nucleophilic attack.
-
Chlorinated Solvents (Dichloromethane (DCM), Chloroform): DCM is a common solvent for reactions involving acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds.
-
Acetonitrile: As a polar aprotic solvent, acetonitrile is generally a good choice, provided it is rigorously dried.
The following diagram illustrates the decision-making process for solvent selection based on chemical compatibility.
Caption: Solvent selection logic for this compound.
Qualitative Solubility Overview
While precise quantitative data is not publicly documented, experimental procedures from synthetic chemistry provide strong qualitative indicators of solubility.
| Solvent Class | Example(s) | Solubility Assessment | Rationale / Reference |
| Aromatic Hydrocarbons | Toluene | Soluble | Used as a solvent during synthesis and workup, implying the product dissolves well for processing.[11] |
| Chlorinated Solvents | Dichloromethane | Likely Soluble | Standard inert solvent for acyl chloride reactions. |
| Ethers | Diethyl Ether | Likely Soluble | Used for extraction of similar chlorinated pyridine derivatives.[12] |
| Polar Aprotic | Acetonitrile | Likely Soluble | Common inert solvent for moisture-sensitive reagents. |
| Reactive Chlorides | Thionyl Chloride | Soluble | Used as a reagent and solvent in its own synthesis.[6] |
| Protic Solvents | Water, Ethanol | Insoluble (Reacts) | Immediate and often violent reaction occurs.[3] |
Experimental Protocol: Quantitative Determination of Thermodynamic Solubility
Given the absence of published data, researchers must determine solubility empirically. The following protocol, based on the industry-standard "shake-flask" method, is adapted for the reactive and moisture-sensitive nature of this compound.[13][14]
Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a chosen anhydrous aprotic solvent at a specified temperature.
Core Principle: An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is measured analytically.
Materials and Equipment
-
This compound (solid)
-
Anhydrous solvent of choice (e.g., Toluene, DCM)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware (vials with PTFE-lined screw caps)
-
Temperature-controlled shaker/incubator
-
Gas-tight syringes and needles
-
0.2 µm PTFE syringe filters
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Perform all manipulations in a glovebox or under a positive pressure of inert gas (Argon is preferred).
-
Add an excess amount of solid this compound to a pre-weighed, oven-dried vial. An amount that is visibly in excess of what is expected to dissolve is required.
-
Record the precise mass of the added solid.
-
Using a gas-tight syringe, add a precise volume of the chosen anhydrous solvent to the vial.
-
Seal the vial immediately with the PTFE-lined cap.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout this period. A 48-hour period is recommended to ensure complete equilibrium.
-
-
Sample Preparation and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the saturated solution) into a gas-tight syringe.
-
Immediately attach a 0.2 µm PTFE syringe filter to the syringe.
-
Discard the first few drops of filtrate to saturate the filter membrane and avoid adsorption effects.
-
Filter the required volume of the saturated solution into a clean, dry HPLC vial.
-
-
Quantification (HPLC Analysis):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the filtered sample by interpolating its peak area onto the calibration curve.
-
-
Reporting:
-
The calculated concentration is the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
-
Report the value in standard units, such as mg/mL or mol/L.
-
The following diagram outlines this mandatory experimental workflow.
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reactivity of the acyl chloride group in 6-Chloronicotinoyl chloride
An In-Depth Technical Guide to the Reactivity of 6-Chloronicotinoyl Chloride
Introduction: A Tale of Two Chlorides
This compound is a bifunctional reagent of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its value lies in the differential reactivity of its two chlorine-bearing centers: a highly reactive acyl chloride on the 3-position and a more robust chloro substituent on the 6-position of the pyridine ring. This guide provides a comprehensive exploration of the chemoselectivity of the acyl chloride group, offering mechanistic insights and practical protocols for researchers, scientists, and drug development professionals. Understanding and controlling the reactivity of these two distinct sites is paramount to leveraging this molecule's full synthetic potential.
Part 1: The Acyl Chloride - The Epicenter of Reactivity
The defining characteristic of this compound is the extreme electrophilicity of its acyl chloride functional group. This reactivity is not arbitrary; it is a direct consequence of fundamental electronic and structural principles.
Causality of High Reactivity: Electronic and Steric Factors
The carbonyl carbon of the acyl chloride is exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.[2][3] This is due to two primary electronic factors:
-
Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, imparting a significant partial positive charge (δ+).[2]
-
Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[4][5]
These electronic features make the acyl chloride the most reactive of the common carboxylic acid derivatives, surpassing anhydrides, esters, and amides.[6][7]
The Universal Mechanism: Nucleophilic Acyl Substitution
Reactions at the acyl chloride center proceed via a well-established two-step addition-elimination mechanism .[4][6]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. The carbon atom's hybridization changes from sp² to sp³.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which is the chloride ion.[5]
This sequence results in the net substitution of the chlorine atom with the incoming nucleophile.
Key Chemoselective Reactions
The high reactivity of the acyl chloride allows for facile reactions with a wide range of nucleophiles under mild conditions, leaving the 6-chloro position untouched.
The reaction with ammonia, primary amines, or secondary amines is one of the most common and efficient methods for amide bond formation.[][9] The reaction is typically rapid, often exothermic, and proceeds with high yield.[] An excess of the amine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][9]
Alcohols react readily with this compound to form the corresponding esters. Similar to amidation, a base such as pyridine or triethylamine is typically added to scavenge the generated HCl, preventing potential side reactions.[7][10] The reaction is a cornerstone of synthesizing various biologically active molecules and polymer precursors.
Part 2: The 6-Chloro Position - The Site of Controlled Reactivity
In stark contrast to the acyl chloride, the chlorine atom at the 6-position of the pyridine ring is significantly less reactive. It is an aryl chloride, and its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr).
Electronic Landscape of the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[11] This has two major consequences:
-
It deactivates the ring towards electrophilic aromatic substitution.
-
It activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[12]
When a nucleophile attacks the 6-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, creating a relatively stable resonance structure.[12] This stabilization is key to enabling the SNAr reaction.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction also proceeds via a two-step mechanism but with a different intermediate.
-
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]
-
Elimination of Leaving Group: Aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.
Crucially, SNAr reactions are slower than nucleophilic acyl substitutions and typically require more forcing conditions, such as stronger nucleophiles (e.g., alkoxides, thiolates) and/or elevated temperatures.[13]
Part 3: A Strategy of Selectivity
The significant difference in reactivity between the acyl chloride and the aryl chloride is the foundation for the synthetic utility of this compound. By carefully selecting reagents and conditions, one can selectively functionalize one position while preserving the other for subsequent transformations.
Comparative Reactivity & Conditions
The following table summarizes the typical conditions required to achieve selective reactions at each site.
| Feature | Acyl Chloride (Position 3) | Aryl Chloride (Position 6) |
| Typical Nucleophiles | Alcohols, phenols, water, ammonia, primary/secondary amines | Alkoxides, thiolates, strong amines |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Aromatic Substitution (SNAr) |
| Relative Rate | Very Fast | Slow to Moderate |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to Elevated (e.g., >80 °C) |
| Catalyst/Base | Weak, non-nucleophilic base (e.g., Pyridine, Et₃N) | Often requires a strong base (e.g., NaH, K₂CO₃) |
| Key to Selectivity | Use of mild nucleophiles at low temperatures. | Use of strong nucleophiles and/or heat. |
Synthetic Workflow: A Two-Step Functionalization
The differential reactivity can be exploited in a stepwise fashion to build molecular complexity. A common strategy involves first reacting the acyl chloride under mild conditions, followed by a more forcing reaction to displace the 6-chloro group.
Experimental Protocols
The following protocols are provided as self-validating systems for the selective functionalization of the acyl chloride group.
Protocol 1: Selective Amidation of this compound
Objective: To synthesize an N-substituted-6-chloronicotinamide by selectively reacting the acyl chloride with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). This is crucial as acyl chlorides are moisture-sensitive.[2][15]
-
Reagent Dissolution: Dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl formed during the reaction.[16]
-
Substrate Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes with vigorous stirring. The slow addition helps to control the exothermic reaction.[]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization or flash column chromatography as needed.
Protocol 2: Selective Esterification of this compound
Objective: To synthesize a 6-chloronicotinate ester by selectively reacting the acyl chloride with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol) (1.2 eq)
-
Pyridine (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Inert Atmosphere: As in the amidation protocol, ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Reagent Dissolution: In a flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous THF. Cool the solution to 0 °C. Pyridine acts as both a solvent and a base.[7]
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirring alcohol solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the acyl chloride by TLC.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude ester can be purified by column chromatography on silica gel.
Conclusion
This compound is a powerful synthetic intermediate whose utility is defined by the pronounced reactivity difference between its two chloro-functionalized positions. The acyl chloride is an exceptionally reactive electrophile, readily undergoing nucleophilic acyl substitution with a host of nucleophiles under mild conditions. In contrast, the 6-chloro group on the pyridine ring requires more forcing conditions to participate in nucleophilic aromatic substitution. By understanding the mechanistic underpinnings of these distinct reactivities, chemists can design elegant and efficient synthetic routes, selectively addressing one site while preserving the other for future transformations. This strategic control makes this compound an invaluable tool in the construction of complex molecules for a wide array of applications.
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A-Z Guide to 6-Chloronicotinoyl Chloride in Medicinal Chemistry: From Bench to Clinic
Abstract
6-Chloronicotinoyl chloride has emerged as a pivotal structural motif and versatile synthetic intermediate in the landscape of modern medicinal chemistry. Its unique electronic properties and reactive nature make it an invaluable building block for the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into its fundamental reactivity, explore its role in the synthesis of key therapeutic agents, provide detailed experimental protocols, and discuss the strategic rationale behind its incorporation into drug candidates. From its foundational role in the development of neonicotinoid insecticides to its application in crafting novel anti-cancer and anti-inflammatory drugs, this guide serves as an authoritative resource for harnessing the full potential of this important chemical entity.
Introduction: The Strategic Importance of the 6-Chloronicotinoyl Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a desirable feature in drug design. The introduction of a chlorine atom at the 6-position of the nicotinoyl scaffold, as seen in this compound, further enhances its utility.
The presence of the chlorine atom exerts a profound influence on the physicochemical properties of the molecule. It modulates the electron density of the pyridine ring, impacting its pKa and reactivity. Furthermore, chlorine can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.[2] From a synthetic standpoint, the acyl chloride functionality of this compound provides a highly reactive handle for the facile construction of amide and ester linkages, which are fundamental connections in a vast number of pharmaceutical agents.
This guide will explore the multifaceted applications of this compound, demonstrating its versatility and strategic importance in the synthesis of molecules targeting a wide range of biological processes.
Core Reactivity and Synthetic Utility
This compound is primarily employed as an acylating agent.[3] The high reactivity of the acyl chloride group allows for efficient coupling with a variety of nucleophiles under mild conditions. The two principal transformations involving this compound are amide bond formation and esterification.
Amide Bond Formation: A Gateway to Bioactive Amides
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 6-chloronicotinamides. This reaction, often carried out under Schotten-Baumann conditions, typically proceeds at room temperature in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Esterification: Crafting Bioactive Esters
This compound readily reacts with alcohols to form the corresponding esters. Similar to amide formation, this reaction is typically performed in the presence of a base to scavenge the generated HCl.
Experimental Protocol: General Procedure for Ester Synthesis
-
Reaction Setup: In a dry round-bottom flask, dissolve the alcohol (1.0 equivalent) and a base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous solvent like DCM or THF.
-
Acylation: Cool the solution to 0 °C and slowly add this compound (1.0-1.1 equivalents).
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, follow a similar aqueous workup procedure as described for amide synthesis. Purify the crude ester by column chromatography or distillation.
Applications in Medicinal Chemistry: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of a range of bioactive molecules.
Neonicotinoid Insecticides: A Foundational Application
Historically, one of the most significant applications of this compound has been in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[5] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[6] The 6-chloropyridinylmethyl moiety, directly derived from this compound, is a key pharmacophore for this class of insecticides.[7]
The synthesis of these agents often involves the reduction of the acyl chloride to the corresponding alcohol, 2-chloro-5-(hydroxymethyl)pyridine, which is then further functionalized.
Anti-Cancer Agents: Targeting Cellular Proliferation
The 6-chloronicotinoyl scaffold has been incorporated into novel compounds with potential anti-cancer activity.[3][8] For instance, it serves as a key intermediate in the synthesis of inhibitors of various kinases and other proteins implicated in cancer progression. The rationale behind its use often lies in the ability of the chloropyridine ring to form specific interactions with the target protein's active site.
Anti-Inflammatory Drugs: Modulating Inflammatory Pathways
This compound is also a valuable building block in the development of anti-inflammatory agents.[3][8] By acylating various amine- or alcohol-containing scaffolds, researchers can generate novel molecules that modulate the activity of enzymes and receptors involved in the inflammatory cascade.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.
Caption: Synthesis of this compound.
Caption: Core Reactions of this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₆H₃Cl₂NO | 176.00 | 48-51 | 66608-11-5 |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | 180-192 | 5326-23-8 |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its enhanced reactivity and the unique properties of the resulting chloropyridine moiety have solidified its position as a valuable building block in drug discovery.[3][8] The continued exploration of its synthetic potential is expected to yield novel therapeutic agents with improved efficacy and selectivity. As our understanding of the role of halogen bonding in molecular recognition deepens, the strategic incorporation of the 6-chloronicotinoyl motif is likely to become an even more powerful tool in the arsenal of the medicinal chemist.
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The Lynchpin of Modern Insecticides: A Technical Guide to 6-Chloronicotinoyl Chloride in Agrochemical Synthesis
This guide provides an in-depth exploration of the synthesis and pivotal role of 6-Chloronicotinoyl chloride, a critical intermediate in the production of neonicotinoid insecticides. Tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document elucidates the chemical pathways, reaction mechanisms, and practical methodologies that underscore the importance of this compound in developing some of the world's most widely used crop protection agents.
Introduction: The Significance of the Chloropyridinyl Moiety
Neonicotinoid insecticides have become a cornerstone of modern agriculture due to their high efficacy against a broad spectrum of sucking insects, systemic action within plants, and a favorable safety profile compared to older classes of insecticides like organophosphates and carbamates.[1] Their mode of action involves targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[2][3]
At the heart of many prominent neonicotinoids lies the 6-chloro-3-pyridinylmethyl scaffold. This structural feature is crucial for the molecule's insecticidal potency and selectivity.[4] The synthesis of this key structural element frequently involves this compound as a primary building block, making it a lynchpin in the manufacturing of these vital agrochemicals. This guide will detail the synthetic journey from the precursor, 6-chloronicotinic acid, to this compound and its subsequent transformation into major neonicotinoid insecticides.
Synthesis of the Core Intermediate: this compound
The journey to synthesizing neonicotinoids begins with the preparation of the highly reactive acid chloride, this compound. The common and efficient starting material for this synthesis is 6-chloronicotinic acid.[5][6]
From Carboxylic Acid to Acid Chloride: A Foundational Step
The conversion of 6-chloronicotinic acid to its corresponding acyl chloride is a standard yet critical transformation in organic synthesis. This process enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack in subsequent reactions. Two primary methods are prevalent in laboratory and industrial settings.
Method A: Chlorination with Thionyl Chloride
A widely used method involves reacting 6-chloronicotinic acid with thionyl chloride (SOCl₂), often in an inert solvent.[7] This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
Method B: The Phosphorus Halide Approach
An alternative route employs a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[8] This combination is a potent chlorinating agent capable of converting the carboxylic acid to the acid chloride under reflux conditions.
Experimental Protocol: Synthesis of this compound from 6-Chloronicotinic Acid
Objective: To synthesize this compound via the phosphorus halide method.
Materials:
-
6-chloronicotinic acid (100 g)
-
Phosphorus oxychloride (75 mL)
-
Phosphorus pentachloride (144 g)
-
Anhydrous toluene
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, carefully add 100 g of 6-chloronicotinic acid to a mixture of 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride.
-
Slowly heat the mixture in an oil bath to 80°C over 25 minutes with continuous stirring.
-
Increase the bath temperature to 125°C and maintain reflux for 1 hour.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove excess reagents.
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure to azeotropically remove any remaining traces of phosphorus oxychloride.
-
The final product, this compound, is obtained as a colorless solid.[8]
The Gateway to Neonicotinoids: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
While this compound is a key intermediate, the more direct precursor to many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP).[9] The synthesis of CCMP from this compound is a multi-step process involving reduction and subsequent chlorination.
Reduction to the Alcohol
The first step in this transformation is the reduction of the acid chloride to the corresponding alcohol, (6-chloro-3-pyridyl)methanol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an aqueous medium.[10]
Chlorination of the Alcohol
The resulting (6-chloro-3-pyridyl)methanol is then converted to the highly reactive benzylic-type chloride, CCMP. A common method for this step is the use of thionyl chloride (SOCl₂) in a suitable solvent such as 1,2-dichloroethane.[11]
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
Part A: Reduction of this compound
-
Prepare a solution of this compound in a suitable solvent.
-
In a separate vessel, dissolve an excess of sodium borohydride in water.
-
Slowly add the this compound solution to the sodium borohydride solution while maintaining a low temperature with an ice bath.
-
Stir the reaction mixture until the reduction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work up the reaction to isolate the (6-chloro-3-pyridyl)methanol.[10]
Part B: Chlorination to CCMP
-
In a reaction flask, prepare a solution of thionyl chloride in 1,2-dichloroethane.
-
Dissolve the (6-chloro-3-pyridyl)methanol from Part A in 1,2-dichloroethane.
-
Add the alcohol solution dropwise to the thionyl chloride solution at a controlled temperature (5-20°C).
-
After the addition is complete, stir the mixture at room temperature for 90 minutes, followed by reflux for 4.5 hours.
-
Concentrate the reaction mixture and perform an aqueous workup with sodium hydrogen carbonate to neutralize excess acid.
-
Extract the product with chloroform, treat with activated carbon, and concentrate to yield CCMP as a solid.[11]
Synthesis of Major Neonicotinoid Insecticides
With the pivotal intermediate, 2-chloro-5-chloromethylpyridine (CCMP), in hand, the pathways to several major neonicotinoid insecticides are now accessible. This section details the synthesis of three prominent examples: Imidacloprid, Acetamiprid, and Thiacloprid.
Imidacloprid
Imidacloprid is one of the most widely used insecticides globally.[2] Its synthesis involves the condensation of CCMP with N-nitro-imidazolidin-2-imine.
Experimental Protocol: Synthesis of Imidacloprid
Objective: To synthesize Imidacloprid via condensation of CCMP and N-nitro-imidazolidin-2-imine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol)
-
N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
Isopropanol/water for recrystallization
Procedure:
-
To a three-necked round-bottom flask, add CCMP, N-nitro-imidazolidin-2-imine, and potassium carbonate.
-
Add acetonitrile and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80°C and maintain reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain crude Imidacloprid.
-
Purify the crude product by recrystallization from an isopropanol/water mixture.[8]
Acetamiprid
Acetamiprid is another significant neonicotinoid used to control a variety of pests. Its synthesis from CCMP involves a two-step process: reaction with methylamine followed by condensation with an N-cyano-imido ester.
Experimental Protocol: Synthesis of Acetamiprid
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
In a reactor, add 2-chloro-5-chloromethylpyridine (CCMP).
-
Slowly add a 40% aqueous solution of methylamine dropwise over 1-1.5 hours.
-
Heat the mixture to 60-65°C and maintain for 5-6 hours.
-
After the reaction, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.[12]
Step 2: Synthesis of Acetamiprid
-
In a flask, add the N-(6-chloro-3-pyridylmethyl)methylamine from Step 1 and N-cyanoethanimido acid methyl ester.
-
Using methanol as a solvent, heat the mixture to 65°C and react for 5 hours.
-
After the reaction, cool the mixture and wash with acetone to precipitate the Acetamiprid product.[13]
Thiacloprid
Thiacloprid is a neonicotinoid insecticide effective against a range of sucking and biting insects. Its synthesis involves the reaction of CCMP with 2-cyanoimino-1,3-thiazolidine in the presence of a base.
Experimental Protocol: Synthesis of Thiacloprid
Objective: To synthesize Thiacloprid from CCMP.
Materials:
-
2-cyanoimino-1,3-thiazolidine (129.7 kg)
-
Dichloromethane (450 kg)
-
Tetramethylguanidine (120.96 kg)
-
2-chloro-5-chloromethylpyridine (CCMP) (162.0 kg)
-
Hydrochloric acid
-
n-Butanol/water mixture for recrystallization
Procedure:
-
In a reaction kettle, add 2-cyanoimino-1,3-thiazolidine, dichloromethane, and tetramethylguanidine.
-
Cool the mixture to 10-15°C.
-
While maintaining the temperature, add CCMP to the reaction kettle.
-
Stir the reaction mixture at 30°C for 15 hours.
-
After the reaction is complete, add hydrochloric acid to adjust the pH of the solution to 6.
-
Recover the solvent and add a 50% n-butanol/water mixed solution for recrystallization.
-
Filter and dry the resulting solid to obtain Thiacloprid.[6]
Structure-Activity Relationship (SAR)
The remarkable insecticidal efficacy of neonicotinoids is intrinsically linked to their molecular structure. The 6-chloro-3-pyridylmethyl moiety, derived from this compound, plays a crucial role in the binding affinity of these compounds to the insect nAChR. The chlorine atom at the 6-position of the pyridine ring enhances both the binding affinity and the hydrophobicity of the molecule, which in turn increases its insecticidal activity.[4] The 3-pyridylmethylamine portion of the structure with a partial positive charge is sufficient for effective interaction with the insect nAChR, while not binding strongly to the equivalent receptors in vertebrates, conferring a degree of selective toxicity.[4]
Conclusion
This compound stands as a cornerstone intermediate in the synthesis of a significant class of modern agrochemicals. Its efficient preparation from 6-chloronicotinic acid and its subsequent conversion to the versatile building block, 2-chloro-5-chloromethylpyridine, opens the door to the large-scale production of highly effective neonicotinoid insecticides such as Imidacloprid, Acetamiprid, and Thiacloprid. The methodologies outlined in this guide highlight the chemical ingenuity and procedural precision required in the field of agrochemical synthesis. A thorough understanding of these synthetic pathways and the underlying structure-activity relationships is paramount for the continued development of innovative and effective crop protection solutions.
Visualizations
Caption: Synthetic pathways from 6-chloronicotinic acid to major neonicotinoids.
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An In-Depth Technical Guide to 6-Chloronicotinoyl Chloride: From Discovery to Agrochemical Keystone
Abstract
This technical guide provides a comprehensive overview of 6-chloronicotinoyl chloride, a pivotal intermediate in the synthesis of neonicotinoid insecticides. The narrative traces its historical significance, details its synthesis and manufacturing processes with a focus on the underlying chemical principles, and explores its chemical reactivity and diverse applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering both foundational knowledge and field-proven insights into this critical chemical compound.
Introduction: A Molecule of Agricultural Significance
This compound (C₆H₃Cl₂NO), also known as 6-chloro-3-pyridinecarbonyl chloride, is a highly reactive acyl chloride that has become a cornerstone in the modern agrochemical industry.[1][2] Its significance is intrinsically linked to the development of neonicotinoid insecticides, a class of systemic pesticides that have been widely used to protect a variety of crops from sucking insects.[3][4] The introduction of the 6-chloropyridinyl moiety, facilitated by this compound, into the molecular structure of these insecticides is crucial for their potent and selective activity.[2][3] This guide will delve into the scientific journey of this compound, from its synthesis to its central role in the production of some of the world's most widely used crop protection agents.
Discovery and Historical Context: The Rise of a Key Intermediate
While a definitive first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically tied to the intensive research and development of chloropyridinyl compounds in the mid to late 20th century. The exploration of nicotinic acid derivatives and their halogenated analogues paved the way for the synthesis of a vast array of novel chemical entities with potential biological activity.
The true historical impact of this compound became evident with the invention of the neonicotinoid insecticides. The development of imidacloprid by Bayer in the 1980s marked a paradigm shift in insecticide chemistry, and this compound was a key building block in its synthesis. The success of imidacloprid spurred further research, leading to the development of other major neonicotinoids like acetamiprid and thiacloprid, many of which also rely on this compound or its derivatives for their synthesis.[3] The history of this compound is, therefore, less about a singular moment of discovery and more about its enabling role in a revolution in pest control technology.
Synthesis and Manufacturing: From Precursor to Product
The industrial production of this compound is a multi-step process that begins with the synthesis of its precursor, 6-chloronicotinic acid. The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that requires careful selection of reagents and reaction conditions to ensure high yield and purity.
Synthesis of the Precursor: 6-Chloronicotinic Acid
Several synthetic routes to 6-chloronicotinic acid have been developed, each with its own set of advantages and challenges in terms of cost, environmental impact, and scalability.[5]
-
Oxidation of 2-chloro-5-methylpyridine (CMP): This is a common industrial method where CMP is oxidized to 6-chloronicotinic acid. While early methods utilized strong oxidizing agents like potassium permanganate, which generated significant manganese dioxide waste, newer methods employ more environmentally benign catalytic oxidation with oxygen in the presence of a cobalt catalyst.[5]
-
From Isocinchomeronic Acid-N-Oxide: This method involves the reaction of isocinchomeronic acid-N-oxide with acetic anhydride and triethylamine in dichloromethane to yield 6-chloronicotinic acid.[6]
-
Hydrolysis of 2-chloro-5-trichloromethylpyridine: This route involves the hydrolysis of 2-chloro-5-trichloromethylpyridine with a large amount of mineral acid.[5] However, this process generates significant acidic waste, posing environmental concerns.[5]
The choice of synthetic route for 6-chloronicotinic acid in an industrial setting is a balance between raw material cost, reaction efficiency, and waste management considerations.
Chlorination of 6-Chloronicotinic Acid: The Final Transformation
The conversion of 6-chloronicotinic acid to this compound is typically achieved through the use of a chlorinating agent. The most common reagents for this transformation are thionyl chloride (SOCl₂) and a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to its effectiveness and the convenient removal of byproducts.[7] The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of SO₂ and HCl drives the reaction to completion and simplifies purification.[7]
Reaction Scheme:
Caption: Synthesis of this compound using Phosphorus Oxychloride and Phosphorus Pentachloride.
Experimental Protocol: Synthesis of this compound using POCl₃ and PCl₅ [1]
-
Mixing Reagents: To a suitable reactor, add 6-chloronicotinic acid (100 g), phosphorus oxychloride (75 mL), and phosphorus pentachloride (144 g) and mix thoroughly. [1]2. Controlled Heating: Slowly heat the mixture in an oil bath to 80 °C over 25 minutes with stirring. [1]3. Reflux: Increase the bath temperature to 125 °C and reflux the solution for 1 hour with continuous stirring. [1]4. Concentration: After cooling, concentrate the reaction mixture under reduced pressure to remove volatile components. [1]5. Azeotropic Removal of Byproducts: Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step helps to remove residual phosphorus-containing byproducts. Repeat if necessary. [1]6. Final Product: The final product, this compound, is obtained as a colorless solid. [1]
Comparative Analysis of Chlorination Methods
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride/Pentachloride (POCl₃/PCl₅) |
| Reactivity | Highly reactive, generally proceeds under milder conditions. | Very reactive, may require higher temperatures. |
| Byproducts | Gaseous (SO₂, HCl), easy to remove. [7] | Liquid/Solid (e.g., phosphoric acid derivatives), more challenging to separate. |
| Purification | Simpler, often achievable by distillation of excess reagent. [7] | More complex, may require azeotropic distillation or other purification techniques. [1] |
| Cost | Generally more cost-effective for industrial scale. | Can be more expensive. |
| Safety/Handling | Corrosive and toxic, reacts violently with water. Requires a closed system and scrubbing of off-gases. | Corrosive and toxic, moisture-sensitive. Handling of solid PCl₅ requires care. |
From a process chemistry perspective, the thionyl chloride route is often preferred for its operational simplicity and the straightforward removal of byproducts, which is a significant advantage in large-scale industrial production.
Chemical Reactivity and Key Reactions
This compound is a versatile intermediate due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions. This reactivity is the foundation of its utility in synthesizing a diverse array of more complex molecules.
General Reaction Scheme:
Caption: Nucleophilic Acyl Substitution Reactions of this compound.
Applications: The Gateway to Neonicotinoids and Beyond
The primary and most significant application of this compound is as a key building block in the synthesis of neonicotinoid insecticides. [3]Its ability to introduce the 6-chloro-3-pyridinylmethyl moiety is fundamental to the biological activity of these compounds.
Synthesis of Imidacloprid
In the synthesis of imidacloprid, this compound is first reduced to the corresponding alcohol, 6-chloro-3-pyridinemethanol, which is then chlorinated to give 2-chloro-5-(chloromethyl)pyridine. This intermediate is subsequently reacted with N-nitro-imidazolidin-2-imine to yield imidacloprid.
Synthesis of Acetamiprid
The synthesis of acetamiprid also utilizes a derivative of this compound. The acyl chloride is used to prepare an intermediate which is then elaborated to form the final acetamiprid structure. [3]
Synthesis of Thiacloprid
Similarly, the synthesis of thiacloprid involves intermediates derived from this compound, highlighting its broad utility across the neonicotinoid class.
Other Applications
Beyond neonicotinoids, this compound serves as an intermediate in the synthesis of various other chemical compounds, including pharmaceuticals and other agrochemicals. [2][4]Its reactivity makes it a valuable tool for introducing the chloronicotinoyl group into a wide range of molecular scaffolds. [2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₂NO | [8] |
| Molecular Weight | 176.00 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [8] |
| Melting Point | 49-51 °C | [7] |
| Boiling Point | 108-110 °C at 13 mmHg | |
| Density | ~1.48 g/cm³ | [8] |
| CAS Number | 58757-38-3 | [8] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and acyl chloride groups.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine and the carbonyl group.
Safety and Handling
This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions. [8]It is highly reactive towards moisture and nucleophiles.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as water, alcohols, and amines.
Conclusion
This compound, a seemingly simple molecule, holds a position of immense importance in the landscape of modern agriculture. Its discovery and the development of efficient synthetic routes have been instrumental in the creation of the neonicotinoid class of insecticides, which have had a profound impact on global crop protection. As a highly reactive and versatile chemical intermediate, it continues to be a subject of interest for synthetic chemists in both academic and industrial research. A thorough understanding of its chemistry, from its synthesis to its diverse applications, is crucial for professionals working in the agrochemical and pharmaceutical industries.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted 6-Chloronicotinamides
Introduction: The Significance of 6-Chloronicotinamides in Medicinal Chemistry
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Among the diverse scaffolds available to drug discovery professionals, the nicotinamide core, a derivative of vitamin B3, is of particular interest due to its prevalence in biologically active molecules. The strategic incorporation of a chlorine atom at the 6-position of the pyridine ring, as in 6-Chloronicotinoyl chloride, provides a versatile handle for further chemical modification, making it a valuable building block for the creation of novel molecular entities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted amides utilizing this compound and various primary amines. We will delve into the underlying chemical principles, provide detailed and field-tested experimental protocols, and offer insights into the practical aspects of this important transformation.
The Chemistry: A Nucleophilic Acyl Substitution Reaction
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[1][2] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.[3]
The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final N-substituted 6-chloronicotinamide and a salt of the base.
A base is crucial in this reaction to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[3][][5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Common bases for this transformation include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or pyridine.[3][]
Caption: Mechanism of N-Substituted 6-Chloronicotinamide Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 6-chloronicotinamides. These protocols are designed to be robust and can be adapted for a range of primary amines.
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive compound.[6][7] It reacts violently with water, releasing toxic hydrogen chloride gas.[8][9] Therefore, it is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8][10]
Key Safety Precautions:
-
Work in a Fume Hood: Always handle this compound in a certified chemical fume hood.[9]
-
Inert Atmosphere: Use dry glassware and handle the reagent under an inert atmosphere to prevent hydrolysis.[6]
-
Personal Protective Equipment: Wear nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.[6][8]
-
Spill Management: In case of a spill, do not use water. Neutralize with a suitable dry agent like sodium bicarbonate and then clean up.[6]
Protocol 1: General Procedure for the Synthesis of N-Substituted 6-Chloronicotinamides
This protocol is based on the widely used Schotten-Baumann reaction conditions and is suitable for a broad range of primary amines.[3]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0-1.2 equiv) and dissolve it in anhydrous DCM.
-
Addition of Base: Add the base (TEA or DIPEA, 1.5-2.0 equiv) to the solution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled reaction mixture dropwise over 10-15 minutes. A white precipitate of the amine hydrochloride salt will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
Caption: General Experimental Workflow for Amide Synthesis.
Purification and Characterization
The crude product can be purified by one of the following methods:
-
Recrystallization: This is often a suitable method if the product is a solid. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[12]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is effective.[11] A gradient of ethyl acetate in hexanes is a common eluent system.
Characterization:
The identity and purity of the synthesized N-substituted 6-chloronicotinamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amide functional group (C=O stretch around 1630-1680 cm⁻¹ and N-H stretch for secondary amides around 3170-3370 cm⁻¹).[14]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.[15][16]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of N-substituted 6-chloronicotinamides with various primary amines.
| Primary Amine (R-NH₂) | Amine (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 1.1 | TEA (1.5) | DCM | 0 to RT | 4 | 85-95 |
| Aniline | 1.2 | DIPEA (2.0) | THF | 0 to RT | 12 | 70-85 |
| Cyclohexylamine | 1.1 | TEA (1.5) | DCM | 0 to RT | 3 | 90-98 |
| Glycine methyl ester | 1.0 | DIPEA (2.0) | DCM | 0 to RT | 6 | 75-90 |
Note: These are representative examples, and optimization of reaction conditions may be necessary for specific substrates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of this compound. - Product loss during work-up. | - Increase reaction time or temperature. - Ensure anhydrous conditions and use fresh reagents. - Perform careful extractions and minimize transfers. |
| Presence of Starting Amine | - Insufficient this compound. | - Use a slight excess of the acyl chloride (1.05-1.1 equiv). |
| Formation of Side Products | - Reaction with di-acylation. - Reaction with solvent. | - Use a less reactive solvent. - Add the acyl chloride slowly at low temperature. |
| Difficult Purification | - Product is very polar or non-polar. - Impurities have similar polarity to the product. | - Try a different recrystallization solvent system. - Use a different eluent system for column chromatography. |
Conclusion
The synthesis of N-substituted amides from this compound and primary amines is a robust and versatile reaction that provides access to a wide range of compounds with potential applications in drug discovery and development. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize these valuable molecules. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture, and the use of appropriate purification and characterization techniques.
References
- Google Patents. (1950). US2496114A - Purification of nicotinamide.
- Google Patents. (1976). US4447615A - Process for the purification of nicotinic acid amide I.
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- Lowe, C. R., Harvey, M. J., Craven, D. B., Kerfoot, M. A., Hollows, M. E., & Dean, P. D. G. (1974). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Biochemical Society Transactions, 2(1), 74-7.
- Jacobson, M. K., & Jacobson, E. L. (1983). Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Analytical Biochemistry, 132(1), 50-3.
- Google Patents. (2001). US6218543B1 - Processes for producing highly pure nicotinamide.
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides.
- Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3685-3693.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26.
- Cakmak, S., & Yilmaz, I. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(4), 1017-1026.
- Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
- ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
- Cortez, D. A. G., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(1), 57-62.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Clark, J. (2023). the reaction of acyl chlorides with ammonia and primary amines.
- Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- PubChem. (n.d.). This compound.
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Application Note: Protocol for Esterification with 6-Chloronicotinoyl Chloride and Alcohols
Introduction
6-Chloronicotinic acid and its derivatives, particularly its esters, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Their utility stems from the versatile reactivity of the pyridine ring and the carboxylic acid functional group, allowing for the construction of complex molecular architectures. For instance, 6-chloronicotinic acid is a key intermediate in the synthesis of compounds like Tazarotene and novel DNA-gyrase B inhibitors.[1][2] The esterification of the corresponding acyl chloride, 6-Chloronicotinoyl chloride, with various alcohols is a fundamental transformation to access these important ester derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the esterification of this compound with alcohols. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, outlines critical reaction parameters, and provides troubleshooting guidance to ensure successful and reproducible outcomes.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an acyl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism.[3][4] This reaction is generally faster and more irreversible than the Fischer esterification of the parent carboxylic acid.[5][6] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
The reaction mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This initial attack results in the formation of a tetrahedral intermediate.[3][7]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[3][7]
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as pyridine or triethylamine), to yield the final ester product and the corresponding ammonium salt.[3] The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct, which would otherwise protonate the alcohol and hinder the reaction.[3][5]
Caption: Mechanism of Esterification.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the esterification of this compound with a generic primary alcohol.
Materials and Reagents
-
This compound (CAS: 66608-11-5)[8]
-
Primary alcohol (e.g., ethanol, butanol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions
-
This compound is corrosive and reacts violently with water. [9][10] It causes severe skin burns and eye damage.[8][11] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. [12] Ensure the reaction is performed in a fume hood.
-
Solvents like dichloromethane are volatile and potentially harmful. Avoid inhalation and skin contact.
Step-by-Step Procedure
Caption: Experimental Workflow for Esterification.
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred alcohol solution via the dropping funnel over 15-30 minutes. A precipitate (pyridinium or triethylammonium chloride) will likely form.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the limiting reagent (usually the alcohol) indicates the reaction is complete.
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove any remaining HCl and the pyridinium salt) and then with brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.[14][15]
-
Key Reaction Parameters
The success of the esterification reaction is dependent on several key parameters. The following table summarizes these parameters and provides general recommendations.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, diethyl ether) | Prevents hydrolysis of the highly reactive this compound.[10] DCM is often preferred due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal. |
| Base | Pyridine, Triethylamine (Et3N) | Acts as a scavenger for the HCl produced during the reaction, preventing the protonation of the alcohol and driving the reaction to completion.[3] Pyridine can also act as a nucleophilic catalyst.[5] |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a low temperature to control the exothermic nature of the reaction between the acyl chloride and the alcohol.[16] It is then allowed to warm to room temperature to ensure completion. |
| Stoichiometry | Slight excess of acyl chloride (1.1 eq) and base (1.2 eq) | A slight excess of the acyl chloride ensures complete consumption of the potentially more valuable alcohol. An excess of the base is necessary to neutralize all the generated HCl. |
| Reaction Time | 1-6 hours | The reaction time can vary depending on the reactivity of the alcohol. Sterically hindered alcohols may require longer reaction times or gentle heating.[3] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive this compound (hydrolyzed).- Insufficient base.- Wet solvent or reagents. | - Use fresh or properly stored this compound.- Ensure at least one equivalent of base is used.- Use anhydrous solvents and dry glassware. |
| Formation of side products | - Reaction temperature too high.- Presence of water leading to the formation of 6-chloronicotinic acid. | - Maintain the recommended temperature profile.- Ensure all reagents and solvents are anhydrous. |
| Difficult purification | - Excess base or salt remaining in the crude product. | - Perform aqueous washes thoroughly during the work-up to remove water-soluble impurities.[17] |
Conclusion
The esterification of this compound with alcohols is a robust and efficient method for the synthesis of 6-chloronicotinate esters. By understanding the reaction mechanism, adhering to the detailed protocol, and carefully controlling the key reaction parameters, researchers can consistently achieve high yields of the desired products. The information and guidelines presented in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of biologically active molecules and other fine chemicals.
References
- ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?
- PrepChem.com. Synthesis of 6-chloronicotinic acid.
- JoVE. (2023, May 22). Acid Halides to Esters: Alcoholysis.
- Fisher Scientific. (2020, December 19). SAFETY DATA SHEET - 2-Chloronicotinoyl chloride.
- Organic Syntheses. (1925). NICOTINIC ACID. 4, 49.
- Google Patents. (1957). US2816112A - Non-catalytic preparation of nicotinic acid esters.
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
- National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Chemguide. esterification - alcohols and carboxylic acids.
- Save My Exams. (2023, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- Google Patents. (1958). US2861077A - Preparation of nicotinic acid esters.
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Chemguide. reaction between acyl chlorides and alcohols - addition / elimination.
- LinkedIn. (2024, May 15). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
- Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination.
- Chemistry Steps. Fischer Esterification.
- YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol.
- Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with alcohol).
- Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- Save My Exams. (2023, March 31). Acyl chlorides and alcohols - A Level Chemistry.
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step-by-step synthesis of acetamiprid using 6-Chloronicotinoyl chloride
An Application Note for the Synthesis of Acetamiprid from 6-Chloronicotinoyl Chloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Acetamiprid, a potent neonicotinoid insecticide.[1][2] The described pathway initiates from the versatile starting material, this compound. This guide is intended for an audience of researchers, chemists, and professionals in drug development and agrochemical synthesis. The document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic rationale to ensure a reproducible and thorough understanding of the synthesis.
Introduction and Synthetic Strategy
Acetamiprid, with the systematic name (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used insecticide known for its systemic and translaminar activity against a broad spectrum of sucking insects.[1][3] Its mode of action involves targeting the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1]
The synthesis route detailed herein is a multi-step process designed for clarity and reliability, starting from this compound. The overall strategy involves three key transformations:
-
Amidation: Conversion of this compound to an N-methylamide intermediate.
-
Reduction: Reduction of the amide to the crucial secondary amine, N-((6-chloropyridin-3-yl)methyl)methanamine.
-
Condensation: Reaction of the synthesized amine with an appropriate cyano-containing synthon to yield the final Acetamiprid product.
This approach provides a logical and feasible pathway for researchers to access this important molecule from a common pyridine-based starting material.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of Acetamiprid.
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.Wt. ( g/mol ) | CAS No. | Supplier | Notes |
| This compound | C₆H₃Cl₂NO | 176.00 | 58757-38-3 | Sigma-Aldrich | Corrosive, handle with care.[4] |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Acros Organics | Toxic and flammable. |
| Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | 123-91-1 | Fisher Scientific | Peroxide former. |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 | J.T.Baker | Flammable. |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 | 16853-85-3 | Sigma-Aldrich | Water-reactive, handle under inert gas. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific | Peroxide former. |
| Ethyl N-cyanoacetimidate | C₅H₈N₂O | 112.13 | 6313-22-0 | TCI Chemicals | Also known as cyanaoethyl methacrylate.[5] |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Decon Labs | Solvent for final reaction. |
| Dichloroethane | C₂H₄Cl₂ | 98.96 | 107-06-2 | Sigma-Aldrich | Alternative solvent for condensation.[6] |
Equipment
-
Three-neck round-bottom flasks (250 mL, 500 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser and distillation apparatus
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Standard Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Detailed Experimental Protocols
PART 1: Synthesis of 6-Chloro-N-methylnicotinamide
This procedure is adapted from established amidation methods for acyl chlorides.[7]
Protocol Steps:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0°C to -5°C.
-
Reagent Preparation: In the flask, prepare a solution of methylamine by adding 25 mL of anhydrous methylamine to a solvent mixture of 150 mL of dioxane and 50 mL of toluene.[7]
-
Addition of Acyl Chloride: Dissolve 26.2 g (0.149 mol) of this compound in 50 mL of anhydrous toluene. Slowly add this solution to the stirred methylamine solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3 hours.
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of cold deionized water and stir vigorously for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield crude 6-Chloro-N-methylnicotinamide. The expected product is a solid with a melting point around 150-154°C.[7]
-
PART 2: Synthesis of N-((6-chloropyridin-3-yl)methyl)methanamine (Intermediate AC-A)
This step involves the reduction of the amide synthesized in Part 1. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Extreme caution is required when handling LiAlH₄.
Protocol Steps:
-
Reaction Setup: Under a dry, inert atmosphere (N₂ or Ar), equip a 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a powder addition funnel.
-
LiAlH₄ Suspension: Carefully add 6.8 g (0.179 mol, ~1.2 eq) of LiAlH₄ to 150 mL of anhydrous THF in the flask. Stir the resulting suspension.
-
Amide Addition: Dissolve the crude 6-Chloro-N-methylnicotinamide (approx. 0.149 mol) from Part 1 in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quenching (Caution!):
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly and carefully add 7 mL of water, followed by 7 mL of 15% aqueous NaOH, and then 21 mL of water. This sequence (Fieser workup) is crucial for safely quenching the excess LiAlH₄ and precipitating aluminum salts.
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation:
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine intermediate, N-((6-chloropyridin-3-yl)methyl)methanamine. This intermediate is often used directly in the next step without further purification.[5]
-
PART 3: Synthesis of Acetamiprid
This final condensation step reacts the amine intermediate (AC-A) with Ethyl N-cyanoacetimidate (AC-B).[5][8]
Protocol Steps:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude N-((6-chloropyridin-3-yl)methyl)methanamine (approx. 0.149 mol, 23.3 g) in 150 mL of ethanol.[5]
-
Reagent Addition: To this solution, add 18.7 g (0.167 mol, ~1.1 eq) of Ethyl N-cyanoacetimidate.[5]
-
Reaction: Heat the reaction mixture to 60-65°C and maintain with stirring for 6-7 hours.[5] Monitor the reaction progress by TLC.
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to 0-5°C.[5]
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo.
-
The crude product can be purified by recrystallization. An effective method involves atmospheric distillation to remove the chloroform solvent, followed by the addition of methanol and then water to precipitate the solid product.[9]
-
Filter the purified solid, wash with a cold methanol/water mixture, and dry under vacuum.
-
-
Characterization: The final product, Acetamiprid, should be a white to light yellow crystalline solid with a reported melting point of 101-103°C.[9]
Mechanism of Key Reaction
The final step of the synthesis is a nucleophilic substitution/addition-elimination reaction. The secondary amine (AC-A) acts as a nucleophile, attacking the electrophilic carbon of the imidoate (AC-B). This is followed by the elimination of ethanol to form the final cyano-acetamidine product.
Diagram of Condensation Mechanism
Caption: Simplified mechanism of the final condensation step.
Safety and Hazard Information
-
This compound: Highly corrosive and causes severe skin burns and eye damage.[4] Handle only in a fume hood with appropriate PPE.
-
Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere.
-
Methylamine: Toxic, flammable, and corrosive. Work in a well-ventilated fume hood.
-
Solvents (Dioxane, THF, Toluene): Flammable and may form explosive peroxides (Dioxane, THF). Use from freshly opened containers or test for peroxides before use.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Padmavathi, P., et al. (2020). Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial. American Journal of Analytical Chemistry, 11, 197-204. ([Link])
- CN106699646A - Synthetic method of acetamiprid - Google P
- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. ([Link])
- CN102174013A - New synthesis technology of acetamiprid - Google P
- Urbanska, K., et al. (2023). Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. MDPI. ([Link])
- CN1413463A - A kind of production method of acetamiprid - Google P
- Padmavathi, P., et al. (2020).
- Indian Patents. 259817: "PROCESS FOR PREPARING ACETAMIPRID". ([Link])
- Synthesis of this compound - PrepChem.com. ([Link])
- CN104803910A - Production process of acetamiprid - Google P
- (e)-n1-[(6-chloro-3-pyridyl)methyl]-n2-cyano-n1-methylacetamidine - PharmaCompass.com. ([Link])
- CN106187868A - A kind of preparation method of Acetamiprid - Google P
- EP1147705B1 - Insecticidal compositions and insecticidal methods - Google P
- N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem. ([Link])
- Synthesis of 6-chloro-nicotinic acid N-methylamide - PrepChem.com. ([Link])
- N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide - PubChem. ([Link]
- N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem. ([Link])
- Acetamiprid - PubChem - NIH. ([Link])
- Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem. ([Link])
- This compound | C6H3Cl2NO | CID 2782165 - PubChem. ([Link])
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- 4. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Chloronicotinoyl Chloride for Accelerated Drug Discovery
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and actionable protocols for the Suzuki coupling of 6-chloronicotinoyl chloride, a valuable building block in pharmaceutical and materials science. The presence of both a reactive acyl chloride and a challenging heteroaryl chloride moiety necessitates a carefully optimized approach. We will dissect the mechanistic nuances, explore critical reaction parameters, and provide a robust experimental protocol to empower researchers to successfully synthesize novel aryl- and heteroaryl-substituted nicotinoyl derivatives.
The Challenge and Opportunity of this compound
This compound is an attractive substrate due to its dual functionality. The nicotinoyl core is a prevalent scaffold in numerous biologically active molecules. The chloro-substituent at the 6-position serves as a handle for C-C bond formation via cross-coupling, while the acyl chloride at the 3-position allows for subsequent amide or ester formation.
However, this dual reactivity presents a significant challenge. The primary hurdles include:
-
C-Cl Bond Inertness: The carbon-chlorine bond on an electron-deficient pyridine ring is notoriously difficult to activate for oxidative addition to a palladium(0) center compared to its bromide or iodide counterparts.[2][3]
-
Acyl Chloride Reactivity: The highly electrophilic acyl chloride group is susceptible to hydrolysis or reaction with nucleophilic bases, leading to undesired side products and reduced yields.
Overcoming these challenges requires a catalytic system with high activity and reaction conditions that carefully balance the activation of the C-Cl bond with the preservation of the acyl chloride functionality.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and requires a highly active catalyst, often featuring bulky, electron-rich phosphine ligands to promote the reaction.[1]
-
Transmetalation: The organic group (R') from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic fragments (the nicotinoyl moiety and the R' group) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Optimizing Reaction Parameters: A Scientist's Guide
Success with this substrate hinges on the judicious selection of four key parameters: catalyst, ligand, base, and solvent.
Catalyst & Ligand Selection
For coupling heteroaryl chlorides, traditional catalysts like Pd(PPh₃)₄ are often sluggish.[1] Modern, highly active systems are required.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.
-
Ligands: The ligand is paramount for activating the C-Cl bond. Bulky, electron-rich monophosphine ligands are the state-of-the-art. They stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[8] Excellent choices include:
-
Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos.
-
Bulky alkylphosphines: Tri-tert-butylphosphine (P(tBu)₃).
-
-
Pre-formed Catalysts: Air-stable palladium complexes that incorporate effective ligands, such as Pd(Amphos)₂Cl₂, can also be highly effective and convenient.
Base Selection
The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[7] For the acid-sensitive this compound, the choice is critical.
-
Recommended Bases: Moderately strong, non-nucleophilic inorganic bases are preferred to prevent reaction with the acyl chloride.
-
Potassium Phosphate (K₃PO₄): An excellent, widely used base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the solubility of its boronate salts.
-
-
Bases to Avoid: Strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) should be avoided as they will readily react with the acyl chloride functionality.
Solvent System
The solvent must solubilize the reactants and be compatible with the sensitive acyl chloride.
-
Anhydrous Aprotic Solvents: These are essential to prevent hydrolysis.
-
1,4-Dioxane: A common and effective solvent for Suzuki couplings.
-
Toluene: Another excellent non-polar choice.
-
Tetrahydrofuran (THF): Can be effective, though its lower boiling point may require longer reaction times or sealed-vessel conditions.
-
-
Aqueous Mixtures: While aqueous solvent mixtures are common in many Suzuki protocols to aid in dissolving the base and boronic acid, they should be used with extreme caution or avoided entirely here due to the risk of hydrolyzing the acyl chloride.[9][10] If necessary, a biphasic system (e.g., Toluene/H₂O) might be attempted, but anhydrous conditions are strongly recommended as a starting point.[10] The role of the solvent can be complex and may influence reaction selectivity in substrates with multiple reactive sites.[11][12][13]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for researchers. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Figure 2: A typical experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 176.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 8.2 mg)
-
Potassium phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting: Seal the flask with a septum, and alternately evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cooling & Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-phenylnicotinoyl chloride.
Data Summary: Representative Conditions
The following table summarizes recommended starting conditions for coupling this compound with various boronic acids. Optimization may be required for specific substrates.
| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | Good-Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ (2.5) | Toluene | 100 | Good-Excellent |
| 3-Thiopheneboronic acid | Pd(Amphos)₂Cl₂ (2) | - | K₃PO₄ (2) | Dioxane | 90 | Moderate-Good |
| 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | Moderate |
Troubleshooting and Key Considerations
-
Low Yield/No Reaction: The primary suspect is catalyst deactivation or insufficient activity. Ensure truly anhydrous and anaerobic conditions. Consider a different, more active ligand (e.g., switch from SPhos to XPhos) or a higher catalyst loading.
-
Formation of Nicotinic Acid: If significant amounts of the corresponding carboxylic acid are observed, it indicates hydrolysis of the acyl chloride. Ensure all solvents and reagents are scrupulously dry and the inert atmosphere is maintained.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene under the reaction conditions. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice to compensate for this.
-
Alternative Strategy: If direct coupling on the acyl chloride proves low-yielding, a more robust two-step sequence is highly recommended: 1) Perform the Suzuki coupling on the more stable 6-chloronicotinic acid. 2) Convert the resulting 6-arylnicotinic acid to the desired acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14]
References
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Kappe, C. O., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
- Jin, M.-J., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate.A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Perrin, D. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Organic Chemistry Portal.Suzuki Coupling. [Link]
- Cai, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- ResearchGate.Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
- NROChemistry.Suzuki Coupling: Mechanism & Examples. [Link]
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry LibreTexts.Suzuki-Miyaura Coupling. [Link]
- ResearchGate.Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF. [Link]
- ResearchGate.Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- YouTube.Masking Boronic Acids for Suzuki Coupling. [Link]
- Senanayake, C. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Wikipedia.Suzuki reaction. [Link]
- ResearchGate.Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
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- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 6-Chloronicotinoyl Chloride
Introduction: The Strategic Synthesis of Ynones via Acyl Sonogashira Coupling
In the landscape of modern synthetic chemistry, the palladium and copper co-catalyzed Sonogashira coupling stands as a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] A significant extension of this methodology is the acyl Sonogashira reaction, which employs acyl chlorides as the electrophilic partner, providing a direct and efficient route to ynones (α,β-alkynyl ketones).[1][3][4] These ynone moieties are highly valuable synthetic intermediates, readily participating in a variety of subsequent transformations to construct diverse heterocyclic scaffolds.[1][3]
This application note provides a detailed technical guide for the Sonogashira coupling of terminal alkynes with 6-chloronicotinoyl chloride, a heteroaromatic acyl chloride of significant interest in medicinal chemistry and drug development. The presence of the electron-deficient pyridine ring and the chloro-substituent introduces specific challenges and considerations for reaction optimization. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The acyl Sonogashira coupling proceeds through a cooperative interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this dual mechanism is paramount for rational optimization of the reaction conditions.
The Palladium Cycle: Activation and Reductive Elimination
The palladium cycle commences with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the acyl chloride to the Pd(0) complex, forming a Pd(II)-acyl intermediate. This step is often rate-limiting, particularly with less reactive chlorides.
The Copper Cycle: Alkyne Activation and Transmetalation
Concurrently, the copper cycle facilitates the activation of the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-acyl intermediate, transferring the alkynyl group to the palladium center.
The final step is the reductive elimination from the palladium complex, which forms the desired ynone product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Standard Conditions for Coupling with Aromatic Alkynes
This protocol is suitable for the coupling of this compound with phenylacetylene and other electron-rich or electron-neutral aromatic alkynes.
Materials:
-
This compound
-
Aromatic terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the aromatic terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Finally, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ynone.
Protocol 2: Optimized Conditions for Coupling with Aliphatic Alkynes
The coupling of aliphatic alkynes can sometimes be more sluggish. This protocol employs a more robust base and slightly elevated temperatures to facilitate the reaction.
Materials:
-
This compound
-
Aliphatic terminal alkyne (e.g., 1-hexyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.015 mmol, 1.5 mol%), PPh₃ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (5 mL) and DIPEA (2.5 mmol, 2.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aliphatic terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL).
-
Heat the reaction mixture to 50-60 °C and monitor by TLC. The reaction may require 4-8 hours for completion.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Parameters and Yields
Due to the limited availability of specific literature data for the Sonogashira coupling of this compound, the following tables present representative data extrapolated from similar heteroaromatic acyl chloride and chloropyridine couplings to provide a practical guide for expected outcomes.[1][5]
Table 1: Catalyst and Ligand Screening for the Coupling of this compound with Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2.0) | THF | RT | 2 | 85-95 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (4) | Et₃N (2.0) | Dioxane | RT | 3 | 80-90 |
| 3 | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (2.0) | THF | RT | 2.5 | 82-92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | - | Et₃N (2.0) | THF | 50 | 12 | 40-50 |
Table 2: Substrate Scope with Various Terminal Alkynes
| Entry | Terminal Alkyne | Protocol | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | 1 | RT | 2 | 92 |
| 2 | 4-Methoxyphenylacetylene | 1 | RT | 1.5 | 95 |
| 3 | 4-Chlorophenylacetylene | 1 | RT | 3 | 88 |
| 4 | 1-Hexyne | 2 | 50 | 6 | 75 |
| 5 | 3,3-Dimethyl-1-butyne | 2 | 60 | 8 | 68 |
| 6 | Ethynyltrimethylsilane | 1 | RT | 2 | 90 |
Troubleshooting and Field-Proven Insights
| Observation | Potential Cause | Recommended Action |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reactivity of the acyl chloride. | 1. Use fresh, high-quality catalysts. Consider a brief pre-stirring of the Pd source and ligand. 2. Ensure all glassware is oven-dried and solvents are rigorously dried. 3. Increase reaction temperature. Switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands). |
| Formation of black precipitate (Palladium black) | Catalyst decomposition. | 1. Ensure a thoroughly deoxygenated reaction mixture. 2. Use high-purity solvents and reagents. 3. Avoid excessively high temperatures. |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen, especially with the copper co-catalyst. | 1. Rigorously degas all solvents and the reaction mixture. 2. Consider a copper-free protocol, which may require a stronger base and/or different ligand.[6] |
| Reaction stalls | Catalyst inhibition or decomposition over time. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure the base is not degrading the acyl chloride before coupling. |
Conclusion
The acyl Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of valuable ynone building blocks. By understanding the underlying catalytic cycles and carefully selecting the reaction parameters—including the catalyst system, base, and solvent—researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully implement this important transformation in their synthetic workflows.
References
- Albano, G., & Aronica, L. A. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- Molecules. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
- Ukrainian Chemical Journal. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
- RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
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- 4. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes & Protocols: Mastering the Heck Reaction with 6-Chloronicotinoyl Chloride
Introduction: Navigating the Challenges of Aryl Chloride Coupling
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This transformation is integral to the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2][4][5] However, the utility of this reaction is often tested by the choice of substrate. While aryl iodides and bromides are highly reactive, their cost and limited commercial availability can be prohibitive. Aryl chlorides, such as 6-chloronicotinoyl chloride, represent a more economical and readily available alternative.
This guide provides a comprehensive overview of the critical parameters and experimental protocols for successfully employing this compound in the Heck reaction. We will delve into the mechanistic nuances that differentiate aryl chlorides from their more reactive counterparts, focusing on the strategies required to overcome the inherent challenges of C-Cl bond activation.[6][7] Special consideration is given to the dual reactivity of the substrate—the acyl chloride and the aryl chloride moieties—and the potential for catalyst inhibition by the pyridine nitrogen, a phenomenon known as the "2-pyridyl problem."[8][9]
Mechanistic Insights: The Key to Activating Aryl Chlorides
The catalytic cycle of the Heck reaction is a well-established sequence of four principal steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[1][2][10] For aryl chlorides, the entire success of the reaction hinges on the first and often rate-limiting step: the oxidative addition of the robust C-Cl bond to the palladium(0) center.[6][11]
The high bond dissociation energy of the C-Cl bond compared to C-Br or C-I makes this step energetically demanding.[6] Furthermore, the nitrogen atom of the pyridine ring in this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9] Overcoming these hurdles requires a carefully selected catalytic system designed to enhance the reactivity of the palladium center.
The solution lies in the strategic use of specific ligands. Electron-rich and sterically bulky ligands are essential. They increase the electron density on the palladium atom, making it more nucleophilic and thus more capable of breaking the strong C-Cl bond.[6][12] Simultaneously, their steric bulk can physically shield the palladium center, mitigating the inhibitory coordination of the pyridine nitrogen.[8][9]
Optimization of Reaction Conditions: A Component-by-Component Analysis
Achieving high yields and selectivity with this compound requires meticulous optimization of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for success.
Palladium Pre-catalyst
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable and air-tolerant Pd(II) pre-catalyst.[1] While Pd(0) sources like Pd₂(dba)₃ can be used directly, Pd(II) salts are more common.
| Pre-catalyst | Typical Loading (mol%) | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | 1 - 5 | Most common; reduced in situ by phosphine ligands or other reagents.[13] |
| Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | 0.5 - 2.5 | A direct Pd(0) source; often preferred for milder reactions.[14] |
| Palladium(II) Chloride (PdCl₂) | 2 - 5 | Less soluble than Pd(OAc)₂, may require higher temperatures to enter the catalytic cycle. |
The Crucial Role of Ligands
As discussed, the choice of ligand is arguably the most critical factor for activating aryl chlorides. Bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) are the state-of-the-art.
| Ligand Class | Recommended Ligands | Rationale |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-rich and sterically demanding, excellent for promoting oxidative addition.[14] |
| Buchwald Ligands (Dialkylbiaryl phosphines) | XPhos, SPhos, RuPhos | Provide a combination of steric bulk and electron-donating character, highly effective for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often showing high activity for C-Cl activation. |
Selection of the Base
The base serves two primary functions: it neutralizes the hydrogen halide (HCl) formed during the reaction and facilitates the reductive elimination step to regenerate the Pd(0) catalyst.[10][15][16] For the coupling of aryl chlorides, a moderately strong base is typically required.
| Base | Type | Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | A common and cost-effective choice. Often used with a phase-transfer catalyst in polar solvents.[2] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Strong | More soluble and often more effective than K₂CO₃, especially for difficult couplings.[14] |
| Potassium Phosphate (K₃PO₄) | Inorganic | Strong | A strong, non-nucleophilic base that is highly effective in many cross-coupling reactions.[17] |
| Organic Amines (e.g., Et₃N, DIPEA) | Organic | Moderate | Can act as both base and solvent, but may lead to side reactions at high temperatures. |
| Tetrabutylammonium Acetate (n-Bu₄N⁺OAc⁻) | Ionic | Moderate | Can promote reactions under milder conditions, sometimes allowing for lower reaction temperatures.[15][18][19] |
Solvents and Temperature
The sluggish nature of C-Cl bond activation necessitates the use of high-boiling point, polar aprotic solvents to achieve the required reaction temperatures, which typically range from 80 °C to 140 °C .[14][15] Anhydrous conditions are strongly recommended to prevent hydrolysis of the acyl chloride moiety and to avoid potential side reactions.[8]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane.[2][17]
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a general procedure for the Heck reaction. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.
-
Add styrene via syringe, followed by the dropwise addition of a solution of this compound in 1 mL of anhydrous dioxane. Caution: The acyl chloride is moisture-sensitive.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted alkene.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to diagnosing and resolving common issues.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.
-
Solvents: High-boiling point aprotic solvents (DMF, DMAc, NMP) have reproductive toxicity. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Reagents: this compound is a corrosive acyl chloride and is sensitive to moisture. Handle with care.
References
- Heck Reaction - Chemistry LibreTexts. (2023).
- Heck reaction - Wikipedia. (n.d.).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8046–8051.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Heck Reactions with Aryl Chlorides. (2008). Diva-portal.org.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011). ACS Publications.
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (2001). Journal of the American Chemical Society.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528.
- Littke, A. F., & Fu, G. C. (1999). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.
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- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 19. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of N-Aryl Nicotinamides via Acylation of Anilines with 6-Chloronicotinoyl Chloride
Abstract
This comprehensive guide details the methodology for the N-acylation of anilines using 6-chloronicotinoyl chloride. N-aryl nicotinamides are a pivotal class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal and enzyme-inhibiting properties.[1][2] This document provides a robust, step-by-step protocol for their synthesis, an in-depth discussion of the underlying chemical principles, and practical guidance on reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of N-Aryl Nicotinamides
The nicotinamide scaffold is a fundamental structural motif in biochemistry, most notably as a component of the redox cofactor nicotinamide adenine dinucleotide (NAD).[3] In medicinal chemistry, synthetic analogs of nicotinamide have been extensively explored to develop novel therapeutic agents. The attachment of an aryl group to the amide nitrogen, forming N-aryl nicotinamides, has proven to be a particularly fruitful strategy. These derivatives have demonstrated potent biological activities, including antifungal, herbicidal, and anti-cancer properties, by targeting various enzymes and cellular pathways.[1][2][4]
The synthesis of these vital compounds is most commonly achieved through the acylation of a substituted aniline with a nicotinoyl chloride derivative. The reaction between an aniline and this compound is a direct and efficient method for creating a diverse library of N-aryl-6-chloronicotinamides, which can serve as final products or as key intermediates for further functionalization, such as through palladium-catalyzed cross-coupling reactions.[5][6] This application note provides a foundational protocol for this transformation, explaining the critical parameters that govern its success.
Reaction Principle and Mechanism
The formation of an N-aryl amide from an aniline and an acyl chloride is a classic example of nucleophilic acyl substitution . The reaction proceeds through a well-established mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate.[7]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Deprotonation: The resulting product is a protonated amide. A base, added to the reaction mixture, is essential to neutralize the hydrogen chloride (HCl) that is cogenerated from the expelled chloride ion and the proton from the nitrogen.[8] This step is critical; without a base, the HCl would protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[8][9]
Caption: Figure 1: Reaction Mechanism of Aniline Acylation.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Wt. | Key Properties |
| Substituted Aniline | Varies | Varies | Nucleophile; may be toxic. |
| This compound | 58757-38-3 | 176.00 g/mol | Corrosive, water-reactive solid.[10] |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent; volatile. |
| Anhydrous Pyridine | 110-86-1 | 79.10 g/mol | Base and catalyst; toxic, flammable. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For aqueous workup. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying agent. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
| Deuterated Solvent (e.g., CDCl₃) | 865-49-6 | - | For NMR analysis. |
Equipment
-
Round-bottom flasks with ground glass joints
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Thin Layer Chromatography (TLC) tank and UV lamp
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Detailed Experimental Protocol
This protocol describes a general procedure for the acylation of a generic substituted aniline. Molar equivalents and solvent volumes should be adjusted based on the specific aniline used.
Workflow Overview
Caption: Figure 2: Experimental Workflow.
Step-by-Step Synthesis Procedure
Safety First: Conduct all operations within a certified chemical fume hood. This compound is corrosive and reacts with moisture; handle with extreme care.[10][11] Wear appropriate PPE at all times.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq, e.g., 10 mmol).
-
Add anhydrous dichloromethane (DCM, ~40 mL) and stir until the aniline is fully dissolved.
-
Add anhydrous pyridine (1.2 eq, 12 mmol). Rationale: Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst.
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.05 eq, 10.5 mmol) in anhydrous DCM (~10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cold aniline solution over 15-20 minutes. Rationale: Slow, cold addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
A precipitate (pyridinium hydrochloride) will likely form during the addition.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting aniline should be observed.
-
Workup and Purification
-
Quenching and Extraction:
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Dilute with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
-
After each wash, gently shake and vent the separatory funnel, allow the layers to separate, and drain the lower aqueous layer.
-
-
Drying and Concentration:
-
Drain the organic layer from the separatory funnel into a clean Erlenmeyer flask.
-
Add a scoop of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes to dry the solution.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a solid.
-
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system.
-
Characterization of N-Aryl-6-chloronicotinamides
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see signals in the aromatic region (7-9 ppm) corresponding to the protons on both the pyridine and aniline rings. A broad singlet in the 8-11 ppm region is characteristic of the amide N-H proton.
-
¹³C NMR: A signal in the 160-170 ppm range is indicative of the amide carbonyl carbon.
-
IR Spectroscopy: Look for a strong C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[13]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive aniline (protonated).2. Wet reagents/solvents hydrolyzed the acyl chloride.3. Insufficient base. | 1. Ensure the starting aniline is a free base.2. Use freshly dried solvents and handle this compound under anhydrous conditions.3. Increase the amount of base to at least 1.2 equivalents. |
| Multiple Products on TLC | 1. Reaction was run at too high a temperature.2. Impure starting materials. | 1. Maintain a low temperature (0 °C) during the addition of the acyl chloride.2. Verify the purity of the aniline and acyl chloride before starting. |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities.2. The product is intrinsically low-melting. | 1. Purify the product via silica gel chromatography.2. Attempt to form a salt or co-crystal if a solid is required. |
| Low Yield after Workup | 1. Product is partially soluble in the aqueous layers.2. Incomplete reaction. | 1. Perform a back-extraction of the combined aqueous layers with DCM.2. Increase reaction time and re-check for completion by TLC before workup. |
Safety and Hazard Information
-
This compound: This compound is highly corrosive and causes severe skin burns and eye damage.[10][11] It reacts with water and moisture, potentially releasing toxic hydrogen chloride gas.[14] Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Anilines: Many substituted anilines are toxic and can be absorbed through the skin. Consult the specific Safety Data Sheet (SDS) for the aniline being used.
-
Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.
Dispose of all chemical waste in accordance with institutional and local environmental safety regulations.
References
- ChemBK. (2024). This compound.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- Pearson. (n.d.). Acylation of Aniline Explained.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation.
- University of Arizona. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
- Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ACS Publications. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.
- PubMed. (2002). Medicinal chemistry of nicotinamide in the treatment of ischemia and reperfusion.
- PubMed. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- ResearchGate. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- YouTube. (2021). acetylation aniline.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- Royal Society of Chemistry. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- National Institutes of Health. (n.d.). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins.
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Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 6-Chloronicotinoyl Chloride
Introduction: Synthesizing Key Aryl(6-chloropyridin-3-yl)methanones
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1][2] This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This document provides an in-depth guide to the Friedel-Crafts acylation of various aromatic substrates utilizing 6-chloronicotinoyl chloride as the acylating agent in the presence of a Lewis acid catalyst.
The target products, aryl(6-chloropyridin-3-yl)methanones, are valuable precursors in medicinal chemistry and materials science. The presence of the chloropyridine moiety introduces unique electronic properties and potential coordination sites, making this a reaction of significant interest. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for successful and reproducible outcomes.
Mechanistic Insights: The Journey from Acyl Chloride to Aryl Ketone
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is the key reactive intermediate.[1][2] The reaction can be dissected into several key steps:
-
Formation of the Acylium Ion: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of the 6-chloronicotinoyl acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[1][4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring, yielding the final aryl(6-chloropyridin-3-yl)methanone product.[3]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, can form a stable complex with the Lewis acid catalyst.[5] This necessitates the use of stoichiometric or even excess amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[5][6]
Visualizing the Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Handle in a fume hood, moisture sensitive. |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99% | Various | Handle in a glovebox or under inert gas. |
| Aromatic Substrate (e.g., Toluene) | Anhydrous | Various | Ensure dryness before use. |
| Dichloromethane (DCM), anhydrous | Anhydrous | Various | Use a dry solvent. |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Various | Use for work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | Use for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying organic layers. |
| Crushed Ice | N/A | In-house | For quenching the reaction. |
General Protocol for the Acylation of Toluene
This protocol details the acylation of toluene, a moderately activated aromatic substrate. The regioselectivity is expected to favor the para-substituted product due to the directing effect of the methyl group.[7]
1. Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Purge the entire apparatus with an inert gas (e.g., nitrogen or argon).
-
In the flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure effective stirring.
-
Cool the suspension to 0 °C in an ice-water bath.
2. Addition of Reagents:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. You may observe a color change and the formation of a complex.[6]
-
After the addition is complete, allow the mixture to stir for an additional 10 minutes at 0 °C.
-
Add the aromatic substrate (toluene, 1.0 to 1.2 equivalents) dropwise to the reaction mixture, again maintaining the low temperature. For less reactive substrates, the aromatic compound itself can be used as the solvent.
3. Reaction Progression:
-
After the addition of the aromatic substrate, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
The reaction may require heating to reflux for several hours to go to completion, depending on the reactivity of the aromatic substrate.
4. Work-up Procedure:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Cautiously and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Key Parameters and Optimization
-
Lewis Acid: While AlCl₃ is the most common and potent Lewis acid for this reaction, others like FeCl₃ can also be employed.[1][8] The choice of Lewis acid can influence reactivity and in some cases, regioselectivity. It's crucial to use anhydrous Lewis acids as they are highly moisture-sensitive.[2]
-
Stoichiometry: A stoichiometric amount or a slight excess of the Lewis acid is generally required because it forms a complex with the product ketone.[5]
-
Solvent: Anhydrous, non-polar, aprotic solvents like dichloromethane, dichloroethane, or carbon disulfide are typically used. For unreactive aromatic substrates, the substrate itself can be used as the solvent.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then warmed to room temperature or heated to reflux to drive the reaction to completion.[6]
-
Substrate Reactivity: The success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate. Electron-rich (activated) aromatic rings react more readily. Strongly deactivated rings, such as nitrobenzene, are generally unreactive under standard Friedel-Crafts conditions.[3]
Safety and Handling Precautions
-
This compound: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[9][10] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Chloride (Anhydrous): AlCl₃ is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas.[11] It should be handled in a dry environment, such as a glovebox or under an inert atmosphere.
-
Reaction Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive Lewis acid (due to moisture exposure), deactivated aromatic substrate. | Use freshly opened or properly stored anhydrous Lewis acid. Consider using a more activated aromatic substrate or harsher reaction conditions (higher temperature). |
| Formation of Side Products | Reaction temperature too high, presence of impurities. | Maintain careful temperature control, especially during the addition of reagents. Ensure all reagents and solvents are pure and dry. |
| Difficult Work-up | Incomplete decomposition of the AlCl₃ complex. | Ensure vigorous stirring during quenching and add a sufficient amount of concentrated HCl to fully hydrolyze the complex. |
Conclusion
The Friedel-Crafts acylation using this compound is a robust method for the synthesis of aryl(6-chloropyridin-3-yl)methanones. Careful control over reaction parameters, particularly the exclusion of moisture and the management of reaction temperature, is paramount for achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully employ this valuable transformation in their synthetic endeavors.
References
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- BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- ResearchGate. (2025, August 7). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Clark, J. (n.d.). The Acylation of Benzene - Electrophilic Substitution. Chemguide.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- ResearchGate. (n.d.). Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction.
- ResearchGate. (2025, August 5). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex.
- Clark, J. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Chemguide.
- Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity.
- Parr Functions. (n.d.). Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Scribd. (n.d.). Friedel Crafts Acylation.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Friedel‐Crafts acylation of arenes.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. [a].
- ResearchGate. (2025, August 7). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
- RSC Publishing. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights.
- Khan Academy. (2013, June 24). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry.
- ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation.
- National Institutes of Health. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ResearchGate. (n.d.). Optimization of the reaction conditions. a.
- ResearchGate. (2025, August 6). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
- National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides.
- Organic Chemistry Portal. (n.d.). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones.
- Google Patents. (n.d.). Method for friedel-crafts acylation in ionic liquids.
- ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives.
- National Institutes of Health. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones.
- ResearchGate. (2018, October 30). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- PubChem. (n.d.). 2-Chloronicotinoyl chloride.
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palladium-catalyzed cross-coupling of 6-Chloronicotinoyl chloride
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 6-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound, a critical building block in modern medicinal chemistry. Recognizing the prevalence of the nicotinamide scaffold in pharmaceuticals, this document serves as an in-depth resource for leveraging this versatile substrate.[1][2][3][4] We move beyond simple procedural lists to explain the underlying mechanistic principles, the rationale for reagent selection, and systematic troubleshooting. This guide furnishes researchers with the necessary knowledge to confidently execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the efficient synthesis of diverse 6-substituted nicotinoyl derivatives.[5][6][7]
Introduction: The Strategic Importance of 6-Substituted Nicotinamides
The nicotinamide moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules and natural products.[3][4] The ability to functionalize the pyridine ring at the 6-position opens a vast chemical space for the development of novel therapeutics, from enzyme inhibitors to receptor agonists. This compound serves as an ideal starting material for this purpose. The electron-withdrawing nature of the acyl chloride activates the already electron-deficient pyridine ring, while the chlorine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis.[8][9][10]
These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance.[9][11] This guide focuses on the practical application of these transformative methods to this compound.
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting. The process is a catalytic cycle, meaning the active palladium species is regenerated at the end of each productive turnover.[12] The cycle universally consists of three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][13]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-chlorine bond of this compound. This is often the rate-determining step.[13] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making the activation of aryl chlorides the most challenging.[8][14] This challenge necessitates the use of specialized, highly active catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the oxidative addition step.[14][15]
-
Transmetalation : In this step, the organic group from a second reagent (the nucleophilic partner, e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[8][11] This assembles both desired organic fragments on the same palladium atom.
-
Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling together to form the new C-C or C-N bond in the final product.[8] This process reduces the palladium center from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Core Protocols: Synthesizing 6-Substituted Nicotinoyl Derivatives
The high reactivity of the acyl chloride group in this compound can be incompatible with many cross-coupling conditions. A more robust and widely applicable strategy involves performing the cross-coupling on a more stable precursor, such as 6-chloronicotinic acid or its ester, followed by conversion to the acyl chloride if needed. The following protocols assume the use of 6-chloronicotinic acid or a related stable derivative as the starting material.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents.[11][14] It is exceptionally versatile for creating biaryl structures.
Reaction Scheme: (Illustrative purposes)
Objective: To synthesize a 6-aryl-nicotinic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| 6-Chloronicotinic Acid | 5326-23-8 | 157.56 | 1.0 | (e.g., 1.0 mmol, 157.6 mg) |
| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 | (e.g., 1.2 mmol) |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.70 | 0.02 - 0.05 | (e.g., 0.03 mmol, 21.9 mg) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 | (e.g., 2.5 mmol, 345.5 mg) |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | (e.g., 5 mL) |
| Deionized Water | 7732-18-5 | 18.02 | - | (e.g., 1 mL) |
Step-by-Step Procedure:
-
Vessel Preparation: Add 6-chloronicotinic acid, the arylboronic acid, and potassium carbonate to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water). It is crucial to degas the solvents by bubbling with an inert gas for at least 15 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.[16]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-aryl-nicotinic acid.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is an invaluable method for linking terminal alkynes to aryl halides, providing access to arylalkyne structures commonly found in functional materials and complex natural products.[17][18] The reaction typically employs a dual catalyst system of palladium and copper(I).[19]
Reaction Scheme: (Illustrative purposes)
Objective: To synthesize a 6-alkynyl-nicotinic acid derivative via a palladium/copper co-catalyzed Sonogashira coupling.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| 6-Chloronicotinic Acid | 5326-23-8 | 157.56 | 1.0 | (e.g., 1.0 mmol, 157.6 mg) |
| Terminal Alkyne | Varies | Varies | 1.2 - 1.5 | (e.g., 1.2 mmol) |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.02 - 0.05 | (e.g., 0.03 mmol, 21.1 mg) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 - 0.10 | (e.g., 0.06 mmol, 11.4 mg) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 - 3.0 | (e.g., 2.5 mmol, 0.35 mL) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | (e.g., 5 mL) |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried, two-neck flask under a constant stream of inert gas, add 6-chloronicotinic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. The choice of temperature depends on the reactivity of the specific alkyne and the desired reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-nicotinic acid.
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[20][21][22] This reaction is critical for synthesizing compounds where a nitrogen-containing moiety is required at the 6-position.
Reaction Scheme: (Illustrative purposes)
Objective: To synthesize a 6-amino-nicotinic acid derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| 6-Chloronicotinic Acid | 5326-23-8 | 157.56 | 1.0 | (e.g., 1.0 mmol, 157.6 mg) |
| Primary or Secondary Amine | Varies | Varies | 1.2 - 1.5 | (e.g., 1.2 mmol) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 - 0.02 | (e.g., 0.015 mmol, 13.7 mg) |
| XPhos | 564483-18-7 | 476.62 | 0.04 - 0.08 | (e.g., 0.06 mmol, 28.6 mg) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.5 - 2.0 | (e.g., 1.8 mmol, 173.0 mg) |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | (e.g., 5 mL) |
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
Vessel Preparation: In the glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vial.
-
Reagent Addition: Add 6-chloronicotinic acid, the amine, and anhydrous toluene.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water.
-
Neutralize the aqueous layer with 1M HCl. The product may precipitate or remain in the organic layer depending on its properties.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography to obtain the target 6-amino-nicotinic acid.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
Even with robust protocols, cross-coupling reactions can sometimes fail or give low yields. A systematic approach to troubleshooting is essential.[16] Common issues include poor quality reagents, catalyst deactivation, and suboptimal reaction conditions.[8][23]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂).2. Wet solvents or reagents.3. Base is not strong enough or is insoluble.4. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Try a different, more stable pre-catalyst.[16]2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ for Suzuki, K₃PO₄ for some systems).[24]4. Incrementally increase the reaction temperature by 10-20 °C. |
| Formation of Side Products | 1. Homocoupling of the coupling partner.2. Hydrodehalogenation (replacement of -Cl with -H).3. Protodeborylation (for Suzuki coupling). | 1. Lower the catalyst loading or use a ligand that favors reductive elimination over other pathways.2. Ensure the reaction is strictly anhydrous. This can be caused by trace water reacting with intermediates.3. Use a stronger base or ensure the base is sufficiently soluble to facilitate transmetalation promptly. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Product or substrate inhibition. | 1. Add a second portion of the catalyst and ligand midway through the reaction.2. Dilute the reaction mixture by adding more solvent. Consider using a more robust ligand system known for high turnover numbers.[25] |
Conclusion
The palladium-catalyzed cross-coupling of this compound and its derivatives is a cornerstone technique for the synthesis of novel molecular entities in drug discovery and materials science. By understanding the fundamental catalytic cycle and carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can reliably access a diverse array of 6-substituted nicotinamides. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provided herein serve as validated starting points. When combined with the principles of systematic optimization and troubleshooting, these methods empower chemists to efficiently navigate the synthesis of complex targets, accelerating the pace of innovation.
References
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Publishing.
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
- Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.
- Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley.
- The equipment diagram for the synthesis of nicotinamide derivatives in the continuous-flow microreactor catalyzed by lipase Novozym® 435.
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Solved 1.
- Buchwald–Hartwig amin
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Application Notes and Protocols: 6-Chloronicotinoyl Chloride as a Versatile Precursor for Pharmaceutical Intermediates
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of 6-Chloronicotinoyl chloride. It covers the fundamental properties, core reactivity, critical safety protocols, and detailed experimental procedures for its application in the synthesis of key pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
This compound (also known as 6-chloropyridine-3-carbonyl chloride) is a highly reactive and versatile chemical intermediate.[1] Its strategic value in medicinal chemistry and drug development stems from the unique electronic properties of its bifunctional structure: a pyridine ring substituted with both a chlorine atom and a highly electrophilic acyl chloride group.[1] This arrangement makes it an essential building block for introducing the "6-chloropyridin-3-yl" moiety into target molecules. This scaffold is present in a range of bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][2] Beyond pharmaceuticals, it is also a key precursor in the synthesis of agrochemicals.[1][2] This guide elucidates the causality behind its reactivity and provides robust protocols for its effective use.
Physicochemical Properties & Structure
Understanding the fundamental properties of this compound is paramount for its successful application and safe handling.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58757-38-3, 66608-11-5 | [1][3] |
| Molecular Formula | C₆H₃Cl₂NO | [1][4] |
| Molecular Weight | 176.00 g/mol | [1][4] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 48-51 °C (lit.) | [3][5] |
| Boiling Point | 85 °C | [6] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][7] |
| Purity | ≥97% (GC) |[1][3] |
Critical Safety and Handling Protocols
The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][8] A critical and potentially hazardous property is its violent reaction with water.[8][9]
Core Safety Directives:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure that an eyewash station and safety shower are immediately accessible.[10]
-
Inert Atmosphere: Due to its high moisture sensitivity, handling and storage under an inert atmosphere (e.g., argon or dry nitrogen) is mandatory to prevent hydrolysis and ensure reagent integrity.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield (European Standard EN 166).[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent any possibility of skin contact.[8][9]
-
-
Storage: Store in a designated corrosives area.[8][9] The container must be kept tightly closed in a dry, cool, and well-ventilated place, away from water or moist air.[8][9]
-
Spill Management: In case of a spill, evacuate the area. Do not expose the spill to water.[8][10] Sweep up the solid material and place it into a suitable, labeled container for disposal.[8][10]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician immediately.[8]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Core Reactivity and Mechanistic Insights
The primary utility of this compound in pharmaceutical synthesis is its function as a powerful acylating agent. The electron-withdrawing nature of both the pyridine nitrogen and the 6-chloro substituent enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The most common transformation is the nucleophilic acyl substitution with primary or secondary amines to form stable amide bonds.[11] This reaction is fundamental to linking the 6-chloropyridine moiety to other molecular fragments.
Mechanism: Amide Bond Formation The reaction proceeds via a two-stage addition-elimination mechanism.[12]
-
Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is eliminated as a good leaving group. A base then deprotonates the nitrogen, yielding the final amide product and a protonated base.
Caption: General mechanism for nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water leads to the hydrolysis of the acyl chloride back to the less reactive 6-chloronicotinic acid, reducing yield and complicating purification.[11]
-
Use of a Base: The reaction generates one equivalent of hydrogen chloride (HCl).[11] If not neutralized, HCl will protonate the starting amine, forming an ammonium salt which is no longer nucleophilic. Therefore, at least two equivalents of the amine nucleophile or one equivalent of a non-nucleophilic tertiary amine (like triethylamine or pyridine) are required to scavenge the HCl.[12][13]
Application Protocol 1: Synthesis of N-Substituted (6-Chloro-3-pyridyl)amides
This protocol provides a generalized, self-validating procedure for the acylation of a primary or secondary amine, a cornerstone reaction for synthesizing precursors to drugs and neonicotinoid-class molecules like Imidacloprid and Acetamiprid.[7][14][15]
Objective: To synthesize an N-substituted amide by reacting this compound with a model primary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (2.1 eq) OR Primary Amine (1.05 eq) and Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Experimental Workflow Diagram:
Caption: Standard experimental workflow for amidation.
Step-by-Step Protocol:
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: In the flask, dissolve the primary amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the cooled amine solution dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The washes remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting and Byproduct Analysis
A key aspect of trustworthy and reproducible science is understanding potential pitfalls and byproducts. The high reactivity of this compound means that improper technique can lead to undesired side reactions.
Table 2: Common Byproducts and Analytical Characterization
| Byproduct | Formation Mechanism | Analytical Detection | Mitigation Strategy |
|---|---|---|---|
| 6-Chloronicotinic acid | Hydrolysis of the acyl chloride by trace water in the solvent or on glassware.[11] | HPLC/LC-MS (compare retention time and mass to a standard). Can appear as a baseline spot on TLC. | Use oven-dried glassware and anhydrous solvents. Handle under a strict inert atmosphere.[11] |
| Amine Hydrochloride Salt | Reaction of the amine nucleophile with the HCl generated during acylation.[11] | Often precipitates from non-polar organic solvents. Can be identified by a change in pH. | Use a non-nucleophilic base (e.g., triethylamine) or excess amine. Remove by aqueous workup or filtration. |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, low temperature, or improper stoichiometry.[11] | Detected and quantified by HPLC and NMR spectroscopy.[11] | Ensure proper stoichiometry, allow the reaction to warm to room temperature, and monitor to completion by TLC or HPLC. |
Conclusion
This compound is an indispensable reagent in modern pharmaceutical development, offering a reliable route to a privileged structural motif. Its successful application hinges on a thorough understanding of its reactivity and a disciplined approach to its handling. By implementing the robust safety measures, mechanistic principles, and detailed protocols outlined in this guide, researchers can confidently and efficiently leverage this powerful precursor to construct complex molecular architectures and accelerate the drug discovery process.
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- ChemBK. This compound. [Link]
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Application Note & Protocols: Laboratory-Scale Synthesis of 6-Chloronicotinoyl Chloride and Its Derivatives
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 6-chloronicotinoyl chloride, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] It further details robust protocols for the subsequent derivatization of this acyl chloride into amides and esters, which are key scaffolds in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and characterization techniques that ensure reproducible and reliable outcomes.
Introduction: The Significance of the 6-Chloronicotinoyl Scaffold
This compound is a highly reactive and versatile chemical building block.[1][2] Its structure, featuring a chlorinated pyridine ring, makes it an ideal precursor for introducing the nicotinoyl moiety into a wide range of molecular frameworks.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science. Derivatives of 6-chloronicotinic acid are integral to the synthesis of numerous bioactive molecules, including anti-inflammatory agents, anti-cancer drugs, and potent agrochemicals like insecticides.[1][3]
The synthetic strategy detailed herein follows a logical and field-proven two-stage process:
-
Activation: Conversion of the relatively stable 6-chloronicotinic acid into the highly reactive this compound.
-
Derivatization: Nucleophilic acyl substitution reactions with various amines and alcohols to generate a diverse library of amide and ester derivatives.
This application note provides the necessary protocols to empower researchers to confidently synthesize and utilize these valuable compounds.
Part I: Synthesis of the Key Intermediate: this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The resulting acyl chloride is a significantly more potent electrophile, primed for reaction with a wide array of nucleophiles.
Principle of Synthesis
The synthesis of this compound is most commonly achieved by treating 6-chloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often the reagent of choice for laboratory-scale preparations due to its efficacy and the convenient nature of its byproducts. The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the product isolation.[5]
To accelerate this conversion, a catalytic amount of N,N-Dimethylformamide (DMF) can be added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophile that rapidly acylates the carboxylic acid, thus catalyzing the reaction.[6]
Workflow for this compound Synthesis
Caption: General derivatization pathways from this compound.
Amide Derivatives via Amidation
Principle: The reaction between an acyl chloride and a primary or secondary amine is a classic and highly efficient method for amide bond formation, often referred to as the Schotten-Baumann reaction. [5]The reaction is typically fast and proceeds at room temperature. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product. [7][8] General Protocol for Amidation:
-
Amine Solution: In a flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0 °C. [8]3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-16 hours. [5][8]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Representative Conditions for Amide Synthesis
| Amine Substrate | Base | Solvent | Temperature | Typical Yield |
| Aniline | Triethylamine | DCM | 0 °C to RT | High |
| 4-Fluoroaniline | Pyridine | THF | 0 °C to RT | Good-High |
| Benzylamine | Triethylamine | DCM | 0 °C to RT | High |
| Morpholine | DIEA | THF | 0 °C to RT | High |
Yields are qualitative and depend on substrate purity and reaction scale. Conditions are based on general amidation protocols.[5][7][8]
Ester Derivatives via Esterification
Principle: this compound reacts readily with alcohols and phenols to form the corresponding esters. [3]Due to the lower nucleophilicity of alcohols compared to amines, particularly for sterically hindered alcohols or phenols, a base (like pyridine, which can also act as a nucleophilic catalyst) or a dedicated catalyst may be beneficial. The reaction setup is similar to amidation, requiring anhydrous conditions and an acid scavenger.
General Protocol for Esterification:
-
Alcohol/Phenol Solution: In a flask, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent (e.g., DCM, THF, or pyridine if used as the base/solvent). Add the base (e.g., triethylamine or pyridine, 1.1 equivalents) and cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until TLC indicates the consumption of the starting material. For less reactive phenols, gentle heating may be required.
-
Workup & Purification: The workup and purification procedure is analogous to the amidation protocol. The organic layer is washed with water, dilute base (e.g., NaHCO₃ solution), and brine, then dried and concentrated. The crude ester is purified by recrystallization or column chromatography.
Table 2: Representative Conditions for Ester Synthesis
| Alcohol/Phenol Substrate | Base / Catalyst | Solvent | Temperature | Typical Yield |
| Ethanol | Pyridine | Pyridine | RT | High |
| Phenol | Triethylamine | DCM | 0 °C to RT | Good-High |
| 4-Nitrophenol | Triethylamine | THF | RT to 40 °C | Good |
| Diethylene Glycol | Triethylamine | DCM | 0 °C to RT | Good |
Conditions are derived from general esterification procedures for acyl chlorides.[3]
Part III: Purification & Analytical Characterization
Ensuring the identity and purity of the synthesized compounds is a non-negotiable step in chemical research. A combination of purification and analytical techniques must be employed.
General Purification Workflow
Caption: General workflow from crude product to pure, characterized compound.
Standard Characterization Methods
The structure and purity of the final derivatives should be confirmed by a combination of the following spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the correct number of protons and carbons in their respective chemical environments and confirming the formation of the new amide or ester linkage.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula. [9]* Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include the strong carbonyl (C=O) stretch of the amide (approx. 1650-1680 cm⁻¹) or ester (approx. 1730-1750 cm⁻¹) and, for amides, the N-H stretch (approx. 3200-3400 cm⁻¹). [8]* Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the target compound, providing a definitive measure of purity. [8][9]
Part IV: Critical Safety Precautions
The protocols described involve hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.
-
General Handling: All operations must be performed within a properly functioning chemical fume hood. [10][11]Avoid inhalation of vapors and any contact with skin or eyes. [10]* Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, with heavier gloves like butyl rubber for handling bulk reagents). [10][12][13]* Reagent-Specific Hazards:
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic HCl and SO₂ gas. [10][11]It must be handled with extreme care in a dry environment.
-
Acyl Chlorides (e.g., this compound): Are corrosive and moisture-sensitive. [3]They can cause severe burns upon contact.
-
Solvents & Bases: Use anhydrous solvents and handle flammable solvents (THF, Toluene) and corrosive/toxic bases (Triethylamine, Pyridine) with appropriate caution, away from ignition sources.
-
-
Emergency Procedures:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [10][12]An eyewash station and safety shower must be readily accessible. [12] * Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention. [12] * Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite), and dispose of it as hazardous waste. [14]Do not use water.
-
-
Waste Disposal: All chemical waste, including solvents, reaction residues, and contaminated materials, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. [10][11]
References
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- Carl ROTH. Safety Data Sheet: Thionyl chloride.
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- MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
- Google Patents. US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
- ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. phenyl nicotinamide derivatives promoted by dcc.
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- ResearchGate. Synthesis of nicotinoyl chloride. | Download Scientific Diagram.
- UCL Discovery. A green chemistry perspective on catalytic amide bond formation.
- PubMed. Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties.
- Organic & Biomolecular Chemistry (RSC Publishing). Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Organic Chemistry Portal. Amide synthesis by acylation.
- ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF.
- RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- NISCAIR. TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
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Troubleshooting & Optimization
Technical Support Center: 6-Chloronicotinoyl Chloride Handling and Reaction Troubleshooting
Welcome to the technical support center for 6-Chloronicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing hydrolysis and troubleshooting common issues during its use in chemical reactions. The information presented here is curated to ensure scientific integrity and is grounded in established chemical principles and laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of this compound, with a focus on preventing its degradation.
Q1: What is this compound and why is it so reactive?
This compound is a derivative of 6-chloronicotinic acid and belongs to the class of organic compounds known as acyl chlorides. Its high reactivity stems from the presence of two electron-withdrawing groups—the chlorine atom on the pyridine ring and the acyl chloride group itself. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which further facilitates nucleophilic acyl substitution reactions.[1][2] This high reactivity makes it a valuable reagent for synthesizing a variety of compounds, including amides and esters.
Q2: What is hydrolysis and why is it a major concern with this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in the formation of 6-chloronicotinic acid and hydrochloric acid (HCl).[1][3] This is a significant issue because it consumes the starting material, reduces the yield of the desired product, and the generated HCl can lead to unwanted side reactions. Acyl chlorides, in general, react violently with water, and even moisture from the air can be sufficient to cause significant hydrolysis.[1][3]
Q3: What are the visible signs of this compound hydrolysis?
The most immediate sign of hydrolysis is the evolution of misty fumes when the compound is exposed to air.[4] This is due to the formation of HCl gas, which then reacts with atmospheric moisture.[1] If the hydrolysis is substantial, you may observe the solid this compound (melting point: 48-51°C) converting to the parent carboxylic acid, which has a different crystalline structure and melting point.[5]
Q4: How should I properly store this compound to prevent hydrolysis?
Proper storage is the first line of defense against hydrolysis. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] It is crucial to keep it away from water, alcohols, amines, and other nucleophilic substances.[1] Storing the container under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with atmospheric moisture.[1][6] A desiccator can also be used for storage to ensure a dry environment.[4]
Section 2: Troubleshooting Guide for Reactions
This guide provides solutions to specific problems you might encounter during reactions involving this compound.
Problem 1: Low yield of the desired product, with 6-chloronicotinic acid as a major byproduct.
Cause: This is a classic sign of significant hydrolysis of your this compound before or during the reaction. The presence of water in your reaction setup is the most likely culprit.
Solutions:
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are of anhydrous grade.[7][8][9][10] Commercially available anhydrous solvents with very low water content (e.g., <50 ppm) are recommended.[7]
-
Dry Glassware and Reagents: All glassware must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas or in a desiccator. Solid reagents should also be dried if they are suspected to contain moisture.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere of nitrogen or argon gas.[1] This prevents atmospheric moisture from entering the reaction vessel.
-
Purify the Starting Material: If you suspect your this compound has already partially hydrolyzed, it may be necessary to purify it. This can often be achieved by distillation or recrystallization from a non-hydroxylic solvent.[11][12]
Problem 2: Formation of an unexpected salt, leading to a heterogeneous reaction mixture.
Cause: In reactions with amine nucleophiles, the HCl generated from the hydrolysis of this compound can react with the amine to form an ammonium salt.[13] This salt is often insoluble in organic solvents, causing the reaction mixture to become a slurry. This side reaction also consumes the amine, reducing the amount available to react with the acyl chloride.
Solutions:
-
Use a Non-Nucleophilic Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.[1] This "scavenger" base will neutralize the HCl as it is formed, preventing the formation of the ammonium salt.[14]
-
Use Excess Amine: If the amine is not a particularly valuable reagent, using an excess (at least two equivalents) can serve the dual purpose of acting as the nucleophile and the HCl scavenger.[13]
Problem 3: The reaction is sluggish or does not go to completion.
Cause: While this compound is highly reactive, certain factors can hinder the reaction rate.
Solutions:
-
Check Reagent Purity: Impurities in either the this compound or the nucleophile can interfere with the reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran are generally suitable.
-
Temperature Control: While many reactions with acyl chlorides proceed readily at room temperature, gentle heating may be required for less reactive nucleophiles.[1] However, be cautious, as higher temperatures can also increase the rate of side reactions.
-
Catalyst: In some cases, a catalyst may be necessary to facilitate the reaction. For example, in esterification reactions, a catalytic amount of a non-nucleophilic base can be beneficial.
Section 3: Experimental Protocols and Data
This section provides a detailed protocol for a common reaction involving this compound and a table of suitable anhydrous solvents.
Detailed Protocol: Synthesis of N-benzyl-6-chloronicotinamide
This protocol outlines the acylation of benzylamine with this compound, a representative reaction for this class of compounds.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Addition funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a stir bar and a rubber septum. Purge the flask with dry nitrogen or argon gas.
-
Reagent Preparation: In the flask, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Nucleophile Addition: In a separate flame-dried addition funnel, prepare a solution of benzylamine (1 equivalent) in anhydrous DCM.
-
Reaction: Slowly add the benzylamine solution to the stirred solution of this compound at 0°C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure N-benzyl-6-chloronicotinamide.
Table 1: Recommended Anhydrous Solvents for Reactions with this compound
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | A common, versatile solvent for many reactions. |
| Chloroform | 61.2 | 4.8 | Similar to DCM but with a higher boiling point. |
| Tetrahydrofuran (THF) | 66 | 7.5 | A good polar aprotic solvent, but must be free of peroxides. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent suitable for a range of reactions.[8] |
| Toluene | 111 | 2.4 | A non-polar solvent, useful for reactions requiring higher temperatures. |
| 1,4-Dioxane | 101 | 2.2 | A less polar ether, also must be checked for peroxides.[8] |
Section 4: Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and hydrolysis, the following diagrams illustrate the key chemical transformations.
Diagram 1: Desired Amidation Reaction vs. Undesired Hydrolysis
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Kanto Chemical. (n.d.). Anhydrous solvents.
- Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
- Scharlab. (n.d.).
- Spectrum Chemical. (n.d.). Anhydrous Chemical Solvents.
- Sigma-Aldrich. (n.d.). Anhydrous solvents.
- Sigma-Aldrich. (n.d.). Anhydrous solvents.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(3), 1833-1841.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
- LookChem. (n.d.).
- LibreTexts Chemistry. (2023, January 22).
- Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.
- Chemos GmbH & Co.KG. (2019, January 15).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of this compound.
- Sigma-Aldrich. (n.d.). This compound 97.
- ChemBK. (2024, April 9). This compound.
- Santa Cruz Biotechnology. (n.d.). 6-Chloronicotinamide.
- Sigma-Aldrich. (n.d.). This compound 97 66608-11-5.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 6-Chloronicotinamide.
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- LibreTexts Chemistry. (2022, September 12). Amines- Reactions.
- LibreTexts Chemistry. (2025, February 24). Reactions of Amines.
- Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube.
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- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 6-Chloronicotinoyl Chloride with Amine Nucleophiles
Welcome to the technical support center for navigating the complexities of using 6-chloronicotinoyl chloride in amidation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into the common challenges and side reactions encountered during its use with amine nucleophiles, providing in-depth troubleshooting advice and practical, field-tested protocols to ensure the success of your experiments.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules, most notably neonicotinoid insecticides like imidacloprid and acetamiprid.[1][2] Its reactivity is centered around the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with amines to form the corresponding amides. However, this reactivity can also lead to a variety of side reactions that can complicate product purification and reduce yields. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating these unwanted transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing multiple products, and the yield of my desired amide is low. What are the likely side reactions?
Answer:
When reacting this compound with amine nucleophiles, several side reactions can occur, leading to a complex product mixture and diminished yield of the target amide. The most common culprits are:
-
Over-acylation: Primary amines can react with two equivalents of the acyl chloride to form a diacyl- or imide-type structure. This is especially prevalent if the amine is not sufficiently hindered or if an excess of the acyl chloride is used.[3]
-
Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to 6-chloronicotinic acid.[4] This not only consumes your starting material but the resulting carboxylic acid can complicate downstream purification.
-
Reaction with the Pyridine Nitrogen: While the acyl chloride is the most reactive site, under certain conditions, the pyridine nitrogen can be alkylated, particularly if a highly reactive alkylating agent is present.
-
Self-condensation: Although less common with acyl chlorides compared to aldehydes or ketones, under strongly basic conditions, there is a possibility of self-condensation reactions.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yields.
Question 2: How can I prevent the hydrolysis of this compound during my reaction?
Answer:
Preventing hydrolysis is critical for achieving high yields. This compound is highly susceptible to reaction with water.[4] To minimize this side reaction, the following precautions are essential:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Standard distillation or passing through a column of activated alumina are effective methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Careful Reagent Handling: Ensure the amine nucleophile and any other reagents are anhydrous. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.
Question 3: I'm using a primary amine and observing a significant amount of a higher molecular weight byproduct. How can I favor mono-acylation?
Answer:
The formation of a higher molecular weight byproduct with a primary amine is a strong indicator of over-acylation, where the initially formed amide is further acylated. To favor mono-acylation:
-
Control Stoichiometry: Use a slight excess of the amine relative to the this compound (e.g., 1.1 to 1.2 equivalents of amine). This ensures the acyl chloride is the limiting reagent.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acyl chloride throughout the reaction, disfavoring the second acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (Hünig's base) to scavenge the HCl byproduct.[3] Using the amine reactant as the base can lead to a more complex reaction mixture.
Question 4: My reaction with a secondary amine is sluggish. How can I improve the reaction rate?
Answer:
Secondary amines are generally less nucleophilic than primary amines due to increased steric hindrance.[6] If your reaction is proceeding slowly, consider the following:
-
Increase Temperature: Gently warming the reaction mixture can increase the rate. However, monitor the reaction closely for the formation of degradation products.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices.
-
Use of a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.
Experimental Protocols
Protocol 1: General Procedure for the Mono-amidation of a Primary Amine
This protocol is designed to minimize over-acylation and hydrolysis.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq.) and a suitable anhydrous solvent (e.g., DCM or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 eq.) in the same anhydrous solvent in a separate flask.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the acyl chloride.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[7]
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regular monitoring of the reaction progress is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the reaction mixture, the this compound starting material, and the amine starting material as references.
-
Development: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light (254 nm). The product amide should have an Rf value between that of the two starting materials.
-
Analysis: The reaction is considered complete when the spot corresponding to the this compound is no longer visible.[8]
Data Presentation
| Side Reaction | Cause | Prevention Strategy | Analytical Signature |
| Hydrolysis | Presence of water | Use of anhydrous conditions | Appearance of 6-chloronicotinic acid (more polar spot on TLC) |
| Over-acylation | Excess acyl chloride, fast addition | Use excess amine, slow addition at low temperature | Higher molecular weight byproduct observed by LC-MS |
| Incomplete Reaction | Low nucleophilicity of amine, steric hindrance | Increase temperature, use a catalyst (e.g., DMAP) | Presence of unreacted starting materials |
Mechanistic Insights
The desired reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the amide product and HCl.
Caption: Reaction mechanism of amidation.
Conclusion
Successfully employing this compound in the synthesis of N-substituted 6-chloronicotinamides hinges on a thorough understanding of its reactivity and potential side reactions. By implementing the strategies outlined in this guide—maintaining strictly anhydrous conditions, carefully controlling stoichiometry and reaction temperature, and selecting the appropriate base—researchers can significantly improve reaction outcomes, leading to higher yields and purer products.
References
- Study on synthesis of imidacloprid via cascade reaction - ResearchGate.
- Acetamiprid - Wikipedia.
- CN106699646A - Synthetic method of acetamiprid - Google Patents.
- Acetamiprid - AERU - University of Hertfordshire.
- Synthesis of this compound - PrepChem.com.
- Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid - CORE.
- This compound | 58757-38-3 - J&K Scientific.
- Imidacloprid - Wikipedia.
- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes - ResearchGate.
- insecticide imidacloprid imi: Topics by Science.gov.
- Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring.
- This compound - ChemBK.
- Self-condensation - Wikipedia.
- This compound | C6H3Cl2NO | CID 2782165 - PubChem.
- 2-Chloronicotinoyl chloride - CAS Common Chemistry.
- 20.6: Reactions of Amines - Chemistry LibreTexts.
- the reaction of acyl chlorides with ammonia and primary amines - Chemguide.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central.
- Nucleophilicity Trends of Amines - Master Organic Chemistry.
- 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem.
- 21.3: Amines React as Bases and as Nucleophiles - Chemistry LibreTexts.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing.
- Why does the acyl chloride react with the more basic NH rather than the acidic OH? - Reddit.
- Friedel-Crafts acylation (video) - Khan Academy.
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Amide Products from 6-Chloronicotinoyl Chloride Reactions
<_ 2_0_2_5-0_1-0_80_5:4_1:2_7S_E_A_R_C_HS_T_A_R_T>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of amide products derived from reactions with 6-chloronicotinoyl chloride. The information presented here is curated from extensive hands-on experience and authoritative chemical literature to ensure you can overcome common and complex purification challenges.
Introduction: The Chemistry of the Challenge
This compound is a valuable reagent in medicinal chemistry and materials science, often used to synthesize a variety of amide-containing compounds.[1] The reaction of this acyl chloride with a primary or secondary amine is typically a rapid and high-yielding transformation.[2][3] However, the purification of the resulting amide product can be complicated by the presence of several potential impurities and byproducts. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
The primary reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound, leading to the formation of the desired amide and hydrochloric acid (HCl) as a byproduct.[3]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of amides synthesized from this compound.
Q1: My crude reaction mixture is an inseparable mess. What are the likely culprits?
A1: The "inseparable mess" is a common frustration. The primary suspects are typically:
-
6-Chloronicotinic Acid: This is the hydrolysis product of the starting material, this compound.[4][5][6] It is often formed if there is any moisture in the reaction solvent or on the glassware. 6-Chloronicotinic acid is a crystalline solid and can be soluble in various organic solvents, making its removal tricky.[7]
-
Unreacted Amine: If the amine is not fully consumed, its basic nature can complicate purification, especially during chromatographic methods.
-
Amine Hydrochloride Salt: The reaction generates HCl, which will react with any excess amine or the basic pyridine nitrogen of your product to form a salt. These salts are often insoluble in common organic solvents, leading to precipitates.[8]
-
Excess Base: If a scavenger base like triethylamine or pyridine was used to neutralize the HCl, the corresponding hydrochloride salt will be a major byproduct.
Q2: I see a significant amount of a white precipitate in my reaction. What is it and how do I get rid of it?
A2: The white precipitate is almost certainly the hydrochloride salt of the amine starting material or the scavenger base used in the reaction.[8] The simplest way to remove this is through an aqueous workup. After the reaction is complete, quenching the reaction with water or a dilute aqueous base (like sodium bicarbonate) will dissolve these salts into the aqueous layer, allowing for separation from your desired amide product in the organic layer.
Q3: My product streaks badly on the TLC plate. What does this mean and how can I fix it for column chromatography?
A3: Streaking on a TLC plate is a strong indicator of a compound that is either highly polar, acidic, or basic. In the context of nicotinamide derivatives, this is often due to the basicity of the pyridine nitrogen. To address this for column chromatography:
-
Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution into your eluent system can neutralize the acidic sites on the silica gel and lead to much sharper bands.[9]
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like alumina (basic or neutral) which can be more forgiving for basic compounds.
Q4: I'm struggling with the recrystallization of my amide product. Can you provide some guidance?
A4: Recrystallization is an excellent method for purifying nicotinamide derivatives, which are often crystalline solids.[10][11] The key is to find a suitable solvent or solvent system.
-
Solvent Selection: Good recrystallization solvents are those in which your product is sparingly soluble at room temperature but highly soluble when hot. For nicotinamides, common solvents to screen include ethanol, acetone, acetonitrile, and ethyl acetate.[12]
-
Procedure: Dissolve your crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon to decolorize it. Hot filter the solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming more complex purification challenges.
Guide 1: Dealing with the Hydrolysis Byproduct - 6-Chloronicotinic Acid
The presence of 6-chloronicotinic acid is one of the most common purification hurdles. Its acidic nature and solubility profile can make it difficult to separate from the desired neutral amide product.
Caption: Workflow for the removal of 6-chloronicotinic acid.
-
Dilute the Reaction Mixture: After the reaction is deemed complete, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Perform the Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 6-chloronicotinic acid will be deprotonated to form the water-soluble sodium 6-chloronicotinate, which will partition into the aqueous layer.
-
Check the pH: After the first wash, check the pH of the aqueous layer to ensure it is basic. If not, repeat the wash with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide, now free of the acidic impurity.
Guide 2: Optimizing Column Chromatography for Nicotinamide Derivatives
Column chromatography is a powerful tool for purification, but it requires careful optimization for basic compounds like nicotinamides.
Caption: Decision tree for optimizing column chromatography.
| Eluent System | Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar amides. The methanol percentage can be gradually increased. |
| Toluene/Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Chloroform/Acetone | Medium to High | A classic system, but be mindful of the toxicity of chloroform. |
Advanced Troubleshooting
Problem: My amide product appears to be degrading on the silica gel column.
Analysis: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The pyridine ring, while generally stable, can be activated towards certain reactions under acidic conditions.
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine. Stir for 15-30 minutes and then pack the column. This will neutralize the acidic sites.
-
Use Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds. Use neutral or basic alumina as the stationary phase.
-
Swift Chromatography: Do not let your compound sit on the column for an extended period. Elute the compound as quickly as possible while still achieving good separation.
Problem: I have a persistent, unknown impurity that co-elutes with my product.
Analysis: Co-elution indicates that the impurity has a very similar polarity to your desired product. This could be a regioisomer or a closely related byproduct.
Solution:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective way to remove impurities with similar polarities.
-
Preparative HPLC: For high-value compounds or when all else fails, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation, even for closely related compounds. Reversed-phase (C18) columns are commonly used for this purpose.
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with a different polarity, allowing for separation. This is a more advanced technique and should be approached with caution.
References
- Thermo Scientific Alfa Aesar. 6-Chloronicotinic acid, 99% 5 g | Buy Online. [Link]
- University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
- ACS Publications.
- Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide.
- Chemguide.
- Reddit.
- ChemBK. This compound. [Link]
- The Royal Society of Chemistry.
- Google Patents.
- Repository - UNAIR.
- PubChem. This compound | C6H3Cl2NO | CID 2782165. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- ResearchGate.
- ResearchGate. Why did my amide syntesis does not work?. [Link]
- Chemistry LibreTexts.
- CAS Common Chemistry. 2-Chloronicotinoyl chloride. [Link]
- Google Patents.
- PrepChem.com. Synthesis of this compound. [Link]
- PubMed. Purification of amide alkaloids from Piper longum L.
- Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- RSC Advances.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acylation Reactions with 6-Chloronicotinoyl Chloride
Welcome to the technical support center for optimizing acylation reactions involving 6-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and purity. Here, we will explore common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that can arise during the acylation process, offering insights into their causes and systematic solutions.
Problem 1: Low or No Product Yield
You've run the reaction and, upon workup and analysis, find that the yield of your desired acylated product is significantly lower than expected, or perhaps even absent.
This is one of the most common frustrations in synthesis. Let's break down the potential culprits and how to address them systematically.
Possible Cause 1: Inactive or Insufficient Catalyst
The acylation of aromatic and aliphatic compounds using an acyl chloride like this compound often requires a Lewis acid catalyst to proceed efficiently.[1] The catalyst's role is to activate the acyl chloride, making it a more potent electrophile.[2]
-
Suggested Solution:
-
Verify Catalyst Quality: Lewis acids such as aluminum chloride (AlCl₃) are highly sensitive to moisture.[3] Ensure you are using a fresh, anhydrous catalyst. If the bottle has been open for a long time, it may have been deactivated by atmospheric moisture.
-
Optimize Catalyst Loading: The amount of catalyst is crucial. For many Friedel-Crafts type reactions, a stoichiometric amount of the Lewis acid is required because both the starting acyl chloride and the resulting ketone product can form complexes with it. Start with at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the this compound.
-
Consider Alternative Catalysts: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or copper(II) triflate (Cu(OTf)₂) can also be effective, sometimes under milder conditions.[4][5]
-
Possible Cause 2: Inadequate Reaction Temperature
Acylation reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[6]
-
Suggested Solution:
-
Stepwise Temperature Optimization: Begin the reaction at a low temperature, such as 0°C, especially during the addition of reagents to control any initial exotherm.[6]
-
Gradual Heating: If monitoring (e.g., by TLC or LC-MS) shows slow or no conversion, gradually warm the reaction to room temperature and then, if necessary, to a moderately elevated temperature (e.g., 40-60°C).[6][7]
-
Literature Precedent: Always consult the literature for acylation reactions with similar substrates to get a good starting point for the optimal temperature range.
-
Possible Cause 3: Poor Quality or Incompatible Reagents and Solvents
The purity of your starting materials and the choice of solvent are critical for a successful reaction.
-
Suggested Solution:
-
Reagent Purity: Ensure the this compound is of high purity. It can be sensitive to hydrolysis back to 6-chloronicotinic acid if exposed to moisture.[8] The substrate you are acylating should also be pure, as impurities can interfere with the reaction.
-
Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used.[8][9] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide.[4][10] Avoid solvents that can react with the Lewis acid catalyst, such as those with basic functionalities.
-
Solvent Choice: The solvent can influence the solubility of reagents and intermediates. In some cases, poor solubility can hinder the reaction.[10]
-
Problem 2: Formation of Multiple Products and Impurities
Your analysis (e.g., NMR, LC-MS) indicates the presence of your desired product, but it is contaminated with significant amounts of byproducts.
Possible Cause 1: Polysubstitution
In Friedel-Crafts acylation of aromatic compounds, it is possible to get multiple acyl groups added to the aromatic ring, although this is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the ring to further substitution.[7][11]
-
Suggested Solution:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the this compound to favor mono-acylation. A common ratio is 1.2 to 2.0 equivalents of the aromatic compound to 1.0 equivalent of the acyl chloride.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of polysubstituted products over longer reaction times.
-
Possible Cause 2: Side Reactions of this compound
This compound is a reactive molecule, and under certain conditions, it can undergo unintended reactions.
-
Suggested Solution:
-
Hydrolysis: As mentioned, exposure to water will convert the acyl chloride back to the corresponding carboxylic acid (6-chloronicotinic acid).[12] Rigorous anhydrous conditions are essential.
-
Reaction with Solvent: Ensure your chosen solvent is inert under the reaction conditions.
-
Possible Cause 3: Isomerization or Rearrangement
While the acylium ion in Friedel-Crafts acylation is generally stable and does not undergo rearrangement, the substrate being acylated might have functionalities that are sensitive to the strongly acidic reaction conditions.[2][13]
-
Suggested Solution:
-
Milder Conditions: If you suspect substrate degradation, consider using a milder Lewis acid or running the reaction at a lower temperature.
-
Protecting Groups: If your substrate has sensitive functional groups (e.g., alcohols, amines), they may need to be protected before the acylation reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acylation reaction with this compound?
The most common acylation reaction involving an acyl chloride is the Friedel-Crafts acylation of an aromatic compound. The reaction proceeds through a nucleophilic addition-elimination mechanism.[14][15] First, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[16] A proton is subsequently lost from the aromatic ring, and the catalyst is regenerated.
Q2: How can I effectively monitor the progress of my reaction?
Regularly monitoring your reaction is key to achieving optimal results. Thin-Layer Chromatography (TLC) is a simple and effective method. Take small aliquots of the reaction mixture at regular intervals, quench them (for example, with a few drops of methanol to convert any remaining acyl chloride to a methyl ester), and spot them on a TLC plate.[8] This will allow you to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[17]
Q3: What are the best practices for the workup and purification of the acylated product?
The workup procedure is critical for isolating your product in high purity.
-
Workup:
-
Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into cold water or onto ice. This will hydrolyze any remaining this compound and deactivate the Lewis acid catalyst.[17]
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed sequentially with a dilute acid (like 1M HCl) to remove any basic impurities, followed by a dilute base (like saturated sodium bicarbonate solution) to remove any acidic impurities (including 6-chloronicotinic acid), and finally with brine to remove residual water.
-
-
Purification:
-
Drying and Concentration: The extracted organic layer should be dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
Chromatography/Crystallization: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[18]
-
Q4: Can I use 6-chloronicotinic acid directly for the acylation reaction?
No, 6-chloronicotinic acid itself is not reactive enough for direct Friedel-Crafts acylation. It must first be converted to a more reactive species, such as the acyl chloride (this compound). This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[19][20]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid catalyst (e.g., 1.2 equivalents of AlCl₃) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane) via a syringe.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40°C) may be applied.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a small amount of concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Washing: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield | Inactive/Insufficient Catalyst | Use fresh, anhydrous Lewis acid; optimize loading (1.1-1.5 eq.). |
| Inadequate Temperature | Start at 0°C, then gradually warm to RT or 40-60°C. | |
| Poor Reagent/Solvent Quality | Use pure starting materials and anhydrous solvents. | |
| Multiple Products | Polysubstitution | Use a slight excess of the substrate being acylated. |
| Hydrolysis of Acyl Chloride | Maintain strict anhydrous conditions. | |
| Substrate Degradation | Use milder conditions (lower temp, weaker Lewis acid). |
References
- Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.).
- Wikipedia. (2023, December 27).
- Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
- Study Mind. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2002).
- Royal Society of Chemistry. (2019, January 22).
- ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]
- ResearchGate. (2025, August 7). Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study. [Link]
- ResearchGate. (2025, April 9).
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. [Link]
- Save My Exams. (n.d.). Organic Chemistry Revision Sheets Reaction Mechanism Notes. [Link]
- Chemcasts. (n.d.).
- PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
- Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]
- Google Patents. (n.d.).
- Save My Exams. (2025, June 23).
- Reddit. (2017, June 25).
- Khan Academy. (n.d.).
- Chemcasts. (n.d.). This compound (CAS 58757-38-3) – Thermophysical Properties. [Link]
- ResearchGate. (2025, August 6). Consideration of Solvent Effect on Precipitation Polymerization of Poly(ether-ketone)
- Chemcasts. (n.d.). This compound Properties vs Pressure. [Link]
Sources
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- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
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Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 6-Chloropyridine Derivatives
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed coupling of 6-chloropyridine derivatives. The electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present a unique set of obstacles.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to optimize your future reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 6-chloropyridines more challenging than with their bromo- or iodo-analogs?
A1: The primary challenge lies in the initial, often rate-limiting, step of the catalytic cycle: oxidative addition.[3][4] The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This makes it more difficult for the Pd(0) catalyst to insert itself into the C-Cl bond to form the active Pd(II) intermediate.[5][6] Consequently, harsher reaction conditions or more specialized, highly active catalyst systems are typically required to achieve efficient coupling.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: Several side reactions can compete with your desired cross-coupling, leading to low yields and complex product mixtures. The most prevalent are:
-
Protodeboronation: This is the protonolysis of the boronic acid or its ester, where the boron moiety is replaced by a hydrogen atom, rendering it inactive for coupling.[7][8] This is often promoted by aqueous basic conditions, high temperatures, and the presence of certain metal ions.[8][9]
-
Dehalogenation (Hydrodehalogenation): The 6-chloro substituent is replaced by a hydrogen atom, forming the corresponding pyridine derivative. This can be facilitated by certain bases, high temperatures, or catalyst decomposition pathways.[7][10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or inefficient transmetalation.[7][10]
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.[10][11]
Q3: How does the electronic nature of my boronic acid affect the reaction?
A3: The electronic properties of the boronic acid significantly influence the transmetalation step. Electron-rich arylboronic acids generally lead to faster transmetalation and better yields.[9] Conversely, electron-deficient arylboronic acids can slow down the transmetalation step, potentially making side reactions like protodeboronation more competitive.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed as a logical workflow to diagnose and resolve common issues.
Problem 1: Low to No Conversion of the 6-Chloropyridine Starting Material
This is the most frequent issue and can stem from several factors related to the catalyst system and reaction conditions.
Caption: Troubleshooting workflow for low conversion.
Q: My reaction with a standard catalyst like Pd(PPh₃)₄ isn't working. What should I do?
A: Tetrakis(triphenylphosphine)palladium(0) is often not active enough for the challenging oxidative addition of aryl chlorides.[1] The electron-deficient nature of the pyridine ring further disfavors this step.
Solution: Switch to a more robust catalyst system. Modern catalyst systems for aryl chlorides typically involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[5][12]
-
Why this works: Bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) promote the crucial oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[13][14][15] They also accelerate the final reductive elimination step.[16][17]
| Ligand Family | Examples | Key Features |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky biaryl phosphines, highly electron-rich. Excellent for heteroaryl chlorides.[13][18] |
| Fu Ligands | P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky and electron-donating. Effective for a wide range of chlorides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more stable than phosphines at high temperatures.[6][16] |
Q: I've switched to a better ligand, but the reaction is still sluggish. Could my base or solvent be the issue?
A: Absolutely. The base and solvent play critical, interconnected roles. The base is required to activate the boronic acid for transmetalation.[16][19] The solvent must solubilize the reagents and stabilize the catalytic intermediates.[7][20]
Solution:
-
Base Optimization: For chloropyridines, weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient.[21][22] Stronger bases are often required.
-
Solvent System: Anhydrous, polar aprotic solvents are generally preferred.
Experimental Protocol: Screening for Optimal Conditions
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the 6-chloropyridine derivative (1.0 equiv) and the boronic acid (1.2-1.5 equiv).
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Variable Addition:
-
Vial 1 (Control): Add K₂CO₃ (2.0 equiv) and Dioxane/H₂O (10:1).
-
Vial 2: Add K₃PO₄ (2.0 equiv) and Dioxane/H₂O (10:1).
-
Vial 3: Add Cs₂CO₃ (2.0 equiv) and Dioxane/H₂O (10:1).
-
Vial 4: Add K₃PO₄ (2.0 equiv) and Toluene/H₂O (10:1).
-
-
Reaction: Seal the vials and heat the reaction block to 100-110 °C.
-
Monitoring: Monitor the reactions by LC-MS or TLC at regular intervals (e.g., 2h, 6h, 24h) to determine the optimal combination.
Problem 2: Significant Byproduct Formation (Dehalogenation, Protodeboronation)
Even when conversion is observed, side reactions can dramatically lower the yield of the desired product.
Caption: Diagnosing and solving common byproduct issues.
Q: I'm seeing a lot of the dehalogenated pyridine byproduct. What's causing this?
A: Dehalogenation occurs when the reaction conditions are too harsh or the catalytic cycle is inefficient, allowing a competing reduction pathway to occur.
Solutions:
-
Moderate Conditions: If using a very strong base like Cs₂CO₃ or high temperatures (>120 °C), try lowering the temperature or switching to K₃PO₄.[7]
-
Improve Catalyst Efficiency: Ensure your catalyst system is highly active. A more efficient catalyst will promote the desired C-C bond formation at a rate that outcompetes the dehalogenation pathway. Consider slightly increasing the catalyst or ligand loading.
-
Reagent Purity: Ensure your solvent is not contaminated with a hydrogen source and that the reaction is performed under a strictly inert atmosphere.
Q: My main byproduct is the arene from my boronic acid (protodeboronation). How can I prevent this?
A: Protodeboronation is a classic Suzuki side reaction, especially with sensitive boronic acids or under suboptimal conditions.[8] It is often accelerated by high temperatures and the presence of water.[7][9]
Solutions:
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[24] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[24]
-
Minimize Water: Use the minimum amount of water necessary to achieve reaction. You can also try using a fluoride source like KF as the base in a completely anhydrous solvent like THF, as KF can activate the boronic acid without the need for water.[23]
-
Control Temperature: Avoid unnecessarily high reaction temperatures. Run the reaction at the lowest temperature that gives a reasonable rate of conversion.
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use a fresh, high-purity sample for best results.[25]
References
- BenchChem. Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- BenchChem. Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Synfacts. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- PubMed Central. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
- MDPI.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- BenchChem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Reddit. Failed suzuki coupling, any suggenstions?. [Link]
- College of Saint Benedict & Saint John's University. oxidative addition and palladium coupling. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- ChemRxiv.
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- ChemRxiv.
- Semantic Scholar. Oxidative Addition to Palladium(0)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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managing amine hydrochloride salt formation in reactions with 6-Chloronicotinoyl chloride
Welcome to the technical support center for reactions involving 6-Chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the acylation of amines using this reagent. A primary hurdle in these reactions is the formation of amine hydrochloride salts, which can significantly impact reaction efficiency, yield, and product purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you manage and mitigate these issues effectively.
Understanding the Core Problem: Amine Hydrochloride Salt Formation
When an amine (primary or secondary) reacts with this compound in an acylation reaction, the desired amide is formed along with one equivalent of hydrogen chloride (HCl) as a byproduct.[1] Amines are basic and will readily react with the generated HCl to form an ammonium salt, specifically an amine hydrochloride.[2][3]
The Reaction Cascade:
-
Acylation: R-NH₂ + 6-Cl(C₅H₃N)COCl → R-NH-CO(C₅H₃N)Cl + HCl
-
Acid-Base Reaction: R-NH₂ + HCl → [R-NH₃]⁺Cl⁻
This salt formation is a critical issue for several reasons:
-
Loss of Nucleophile: The protonated amine in the hydrochloride salt is no longer nucleophilic and cannot react with the this compound.[4] This effectively removes the amine starting material from the reaction, leading to incomplete conversion and low yields.[5][6]
-
Solubility Issues: Amine hydrochloride salts are often insoluble in common organic solvents (like ether, DCM, or toluene) but soluble in water.[7] This can cause the reaction mixture to become a thick, unmanageable slurry, hindering stirring and affecting reaction kinetics.[5]
-
Purification Challenges: The presence of these salts complicates the workup and purification process.
This guide will walk you through preventing this salt formation in situ and removing it effectively during workup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Question 1: My reaction has stalled, and I see a significant amount of a white precipitate. What is happening and how can I fix it?
Answer:
This is a classic sign of amine hydrochloride salt formation. The precipitate is likely the hydrochloride salt of your starting amine, which is now non-nucleophilic, effectively halting the reaction.
Immediate Corrective Actions:
-
Add a Scavenger Base: Introduce a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture (1.1 to 1.5 equivalents relative to the acyl chloride is a good starting point).[4] These bases will neutralize the HCl as it is formed, preventing the protonation of your primary or secondary amine. Pyridine can also be used and has the added benefit of acting as a nucleophilic catalyst.[8]
-
Use an Inorganic Base: If your starting materials and product are stable under heterogeneous conditions, adding an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective.[9] These are particularly useful in polar aprotic solvents like DMF or acetonitrile.
Logical Workflow for Troubleshooting a Stalled Reaction:
Caption: Decision workflow for a stalled acylation reaction.
Question 2: My reaction seems to have worked, but I'm struggling to isolate my product from a sticky solid after removing the solvent. How do I proceed with the workup?
Answer:
You are likely dealing with a mixture of your desired amide product and the hydrochloride salt of the excess amine or the scavenger base (e.g., triethylamine hydrochloride). The key is to leverage the differing solubility and basicity of the components.
Detailed Workup Protocol:
-
Partitioning: Redissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any remaining free amine (your starting material or scavenger base) and pull it into the aqueous layer.[10]
-
Neutralizing Wash: Next, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any residual acid and unreacted this compound (by hydrolysis).
-
Brine Wash & Dry: Finally, wash with brine to remove bulk water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to isolate your crude amide, which can then be further purified by recrystallization or chromatography.
Caption: Standard workup protocol for amide synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use my amine starting material as the hydrochloride salt directly? A: Yes, but you must add at least two equivalents of a base. One equivalent is needed to neutralize the HCl already present in the salt to generate the free, nucleophilic amine, and a second equivalent is required to scavenge the HCl that will be produced during the acylation reaction.[4]
Q2: Which scavenger base is best: TEA, DIPEA, or Pyridine? A:
| Base | Pros | Cons |
|---|---|---|
| Triethylamine (TEA) | Inexpensive, commonly available. | Can sometimes lead to side reactions; TEA hydrochloride can be tricky to remove completely. |
| DIPEA (Hünig's Base) | Sterically hindered, less likely to cause side reactions. | More expensive than TEA. |
| Pyridine | Acts as a nucleophilic catalyst, accelerating the reaction.[8] | Can be difficult to remove due to its high boiling point; has a strong odor. |
The choice depends on the scale of your reaction, the reactivity of your substrates, and your budget. For most standard applications, TEA is sufficient.
Q3: Why shouldn't I use a primary or secondary amine as a scavenger base? A: Primary and secondary amines are nucleophilic and will compete with your starting amine in reacting with the this compound, leading to a mixture of amide products and reducing the yield of your desired compound.[8]
Q4: My product is water-soluble. How does this change my workup strategy? A: If your amide product has high water solubility, a standard aqueous workup will lead to product loss. In this case, consider these alternatives:
-
Precipitation/Filtration: If the hydrochloride salt of your scavenger base (e.g., triethylamine hydrochloride) is insoluble in your reaction solvent, it may precipitate and can be removed by filtration before final workup.
-
Solvent Trituration: After removing the reaction solvent, you can often add a solvent in which your product is insoluble but the salt is soluble (or vice versa) to selectively precipitate one component.
-
Reverse-Phase Chromatography: This is a powerful technique for purifying polar, water-soluble compounds.[11]
Q5: How can I confirm that the precipitate in my reaction is indeed the amine hydrochloride salt? A: A simple test is to take a small aliquot of the reaction mixture (the slurry), add it to a vial, and add a few drops of water. Amine hydrochloride salts are typically soluble in water.[7] If the solid dissolves, it strongly suggests it is the salt. For absolute confirmation, you can isolate the solid by filtration and analyze it by ¹H NMR or measure its melting point if a known value is available.
References
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- NCERT. Amines. [Link]
- YouTube. (2022).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
- AMiner. Solubility of Organic Hydrochlorides. [Link]
- Reddit. (2022). Amine workup. [Link]
- Chemistry LibreTexts. (2021). 24.7: Reactions of Amines. [Link]
- PrepChem.com. Synthesis of this compound. [Link]
- Reddit. (2021). Hydrochloride salt of amine. [Link]
- ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
- Google Patents.
- Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2022). 21.4: Chemistry of Acid Halides. [Link]
- Chemistry Stack Exchange. (2016).
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
- Reddit. (2019).
- Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
- Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (2016). How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent?. [Link]
- Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
- Google Patents.
- PubChem. This compound. [Link]
- Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
- Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. reddit.com [reddit.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Improving the Regioselectivity of Suzuki Coupling with Dichloropyridines
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of dichloropyridines as versatile synthetic building blocks. We understand that controlling regioselectivity in Suzuki-Miyaura cross-coupling reactions is a critical and often complex challenge. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you achieve predictable and high-yielding transformations. Our approach is built on explaining the mechanistic principles behind the protocols, empowering you to make informed decisions in your own experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the Suzuki-Miyaura coupling of dichloropyridines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in peer-reviewed literature.
Question 1: My Suzuki coupling of 2,4-dichloropyridine is yielding a mixture of C2 and C4 isomers. How can I selectively obtain the C4-arylated product?
Answer: This is a frequent challenge stemming from the inherent electronic properties of the pyridine ring. While the C2 position is often considered more reactive due to its proximity to the nitrogen, the C4 position is also strongly activated. Standard conditions, such as those using Pd(PPh₃)₄ or Pd(dppf)Cl₂, often provide poor selectivity.[1] However, you can achieve exceptional C4 selectivity by fundamentally altering the catalytic system.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The default reactivity pathway is often dictated by the ligand's steric and electronic profile. Many common phosphine ligands do not provide sufficient steric bulk to differentiate between the C2 and C4 positions effectively.
-
Solution 1: Employ Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands. The use of a very sterically demanding NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically invert the conventional selectivity, favoring the C4 position with high fidelity (~10:1 C4:C2 ratio).[2] This is believed to occur because the bulky ligand environment makes the approach to the more sterically accessible C4 position more favorable.
-
Solution 2: Utilize Ligand-Free "Jeffery" Conditions. Remarkably, ligand-free conditions can provide an even greater enhancement in C4 selectivity, often achieving ratios greater than 99:1.[2][3] These conditions typically involve a phase-transfer catalyst (e.g., a tetraalkylammonium salt) and are thought to proceed via palladium nanoparticles, altering the mechanistic pathway away from traditional ligand-based catalysis.[2] This represents a powerful and counter-intuitive method for achieving C4 arylation.
-
-
Solvent Effects: Polar solvents can sometimes erode the selectivity achieved with specialized ligand systems.
-
Solution: When using a Pd/NHC system, non-polar solvents like benzene or toluene generally provide better regioselectivity compared to polar solvents like DMF.[2] A systematic solvent screen is recommended if selectivity remains poor.
-
Question 2: I am attempting a mono-arylation of 2,6-dichloropyridine, but the reaction produces significant amounts of the di-arylated product and has a low yield.
Answer: Selective mono-arylation of symmetrical dihalopyridines is challenging because the electronic properties of the mono-substituted intermediate can make it as reactive, or even more reactive, than the starting material. Furthermore, the C-Cl bond's relative inertness requires robust catalytic systems, which can inadvertently promote the second coupling.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an equimolar or excess amount of the boronic acid coupling partner will inevitably drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Use the 2,6-dichloropyridine as the limiting reagent or, more commonly, use a slight excess of the dichloropyridine (e.g., 1.2-1.5 equivalents) relative to the boronic acid to favor the mono-arylated product.[4]
-
-
Inactive Catalyst System: The oxidative addition into an Ar-Cl bond has a high activation barrier. An underperforming catalyst will require higher temperatures or longer reaction times, which can lead to catalyst decomposition and favor side reactions.
-
Solution: Employ a highly active, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands such as SPhos or XPhos , paired with a palladium source like Pd(OAc)₂, are specifically designed for activating C-Cl bonds and are highly effective for this transformation.[4]
-
Question 3: I need to synthesize a C5-substituted pyridine, but my Suzuki coupling on 2,5-dichloropyridine exclusively yields the C2-arylated product. Is C5 selectivity possible?
Answer: Your observation is consistent with the established reactivity patterns. The C2 position is significantly more electrophilic due to its ortho relationship with the ring nitrogen, making it the default site for oxidative addition in nearly all conventional palladium-catalyzed cross-couplings.[1][5] Until recently, achieving C5 selectivity was considered exceptionally difficult.
Potential Causes & Solutions:
-
"Innate" Electronic Preference: Your current conditions are following the electronically favored pathway, leading to the thermodynamically and kinetically preferred C2 product.
-
Solution: Leverage Unconventional Ligand-Free Conditions. Groundbreaking work has shown that the same ligand-free "Jeffery" conditions that promote C4-selectivity on 2,4-dichloropyridine can also achieve unprecedented C5-selectivity on 2,5-dichloropyridine.[2][3] This method completely overrides the innate electronic bias of the substrate and provides a unique entry into a previously inaccessible chemical space. This is the recommended first approach for targeting the C5 position.
-
Question 4: The regioselectivity of my Suzuki coupling on a 3-substituted 2,6-dichloropyridine is unpredictable. What factors are at play?
Answer: The presence of a substituent at the C3 position fundamentally changes the electronic and steric landscape of the substrate. The outcome is no longer governed by the simple electronics of the parent pyridine ring but is instead controlled by the directing effect of the C3 substituent.
Potential Causes & Solutions:
-
Electronic Directing Effects: An electron-withdrawing group can significantly alter the electron density and bond dissociation energy of the adjacent C-Cl bonds.
-
Example: A trifluoromethyl (-CF₃) group at C3 of 2,6-dichloropyridine strongly directs the Suzuki coupling to the C2 position .[1] This is a reliable electronic effect that can be used to your advantage.
-
-
Catalyst Chelation (Coordinating Groups): Substituents containing Lewis basic atoms (e.g., esters, amides, carboxylic acids) can coordinate to the palladium catalyst, directing the oxidative addition to the sterically preferred ortho position.
-
Example: For 2,6-dichloronicotinic acid derivatives (a C3-substituent), the regioselectivity can be completely switched based on the catalyst system. Using Pd(PPh₃)₄ promotes reaction at C6 , while a PdCl₂(dppf) system favors reaction at C2 .[1] This switch is attributed to the ability of the coordinatively unsaturated Pd(0) species generated from the dppf system to chelate with the C3 carbonyl group, directing the reaction to the adjacent C2 position.[1]
-
Solution: If your C3 substituent has a coordinating group, you must screen different catalyst/ligand combinations, as selectivity is highly dependent on the specific interaction between the substrate and the metal center.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in dichloropyridine Suzuki couplings? A1: The outcome is a balance of four key factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions for oxidative addition.[1][3]
-
Steric Effects: Bulky substituents on either the pyridine ring or the catalyst's ligand can block access to a more electronically favored site, directing the reaction to a less hindered position.[1][3]
-
Catalyst and Ligand: This is the most powerful tool for controlling selectivity. The choice of ligand can override the innate electronic preferences of the substrate, as seen with NHC ligands or in ligand-free systems.[2][6]
-
Reaction Conditions: Temperature, solvent, and the choice of base can influence the relative rates of reaction at different positions, thereby affecting the final product ratio.[3][7]
Q2: For an unsubstituted 2,4-dichloropyridine, which position is generally more reactive under "standard" Suzuki conditions? A2: While C2 is often cited as the most electrophilic position on the pyridine ring, studies on 2,4-dichloropyrimidines (a closely related substrate) show a strong preference for reaction at the C4 position due to a more favorable oxidative addition of palladium into the C4-chlorine bond.[7][8] This preference generally holds for 2,4-dichloropyridine, although mixtures are common without specific directing conditions.[2]
Q3: Is it possible to perform a sequential, double Suzuki coupling on a dichloropyridine? A3: Yes, this is a primary advantage of using dichloropyridine scaffolds. By first performing a highly regioselective mono-coupling under one set of conditions, you can then modify the conditions (e.g., change the ligand, increase the temperature) to facilitate a second coupling at the remaining chloro-position with a different boronic acid.[7] For example, after a C4-selective coupling on 2,4-dichloropyridine, the resulting 2-chloro-4-arylpyridine can undergo a subsequent Suzuki reaction at C2.[2]
Data & Protocols
Data Presentation
Table 1: Ligand & Condition Effects on Regioselectivity of 2,4-Dichloropyridine
| Catalyst System / Condition | Dominant Product | Typical Selectivity (C4:C2) | Reference |
| Pd(dppf)Cl₂ / K₂CO₃ | C2-Coupled | Varies, favors C2 | [1] |
| Pd(OAc)₂ / QPhos / KF | C4-Coupled | ~2.4 : 1 | [1][6] |
| Pd(PEPPSI)(IPr) / K₂CO₃ | C4-Coupled | ~10 : 1 | [2] |
| Pd₂(dba)₃ / NBu₄Br (Ligand-Free) | C4-Coupled | >99 : 1 | [2] |
Key Experimental Protocols
Protocol 1: High-Selectivity C4-Arylation of 2,4-Dichloropyridine via Ligand-Free "Jeffery" Conditions [2]
This protocol provides a robust method for achieving exceptional C4 selectivity, avoiding the need for expensive or sensitive ligands.
Reagents & Equipment:
-
2,4-Dichloropyridine
-
Arylboronic Acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block/oil bath, inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyridine, the arylboronic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and NBu₄Br (3.0 equiv).
-
Catalyst Addition: In the same flask, add the Pd₂(dba)₃ catalyst (2.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1). The reaction concentration is typically 0.1-0.2 M with respect to the dichloropyridine.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Factors Governing Regioselectivity
Caption: Key factors influencing regioselectivity in Suzuki couplings.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for improving regioselectivity.
References
- Leadbeater, N. E., & McGowan, K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5874-5889. [Link]
- Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7351. [Link]
- Ničeno, E. E., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 393-402. [Link]
- Dai, Q., Chen, W., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Organic Letters, 15(18), 4932-4935. [Link]
- Fairlamb, I. J. S., et al. (2020). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 49(1), 169-178. [Link]
- Neufeldt, S. R., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 6011-6016. [Link]
- Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Various Authors. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2822. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-Up and Removal of Unreacted 6-Chloronicotinoyl Chloride
Welcome to the Technical Support Center for handling 6-Chloronicotinoyl Chloride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its effective removal after a reaction is crucial for obtaining a pure product.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up phase.
Question 1: My reaction is complete. How do I safely and effectively neutralize the unreacted this compound?
Answer:
Neutralizing, or "quenching," unreacted this compound is a critical first step in the work-up process. As an acyl chloride, it is highly reactive and will readily react with any nucleophiles present.[3] The reaction with quenching agents is often highly exothermic, necessitating careful temperature control.[4]
The choice of quenching agent is dictated by the stability of your desired product and the nature of the byproducts you are willing to introduce into the mixture. The most common and straightforward method is hydrolysis, which converts the acyl chloride into the corresponding carboxylic acid.
Core Principle: The primary goal of quenching is to convert the highly reactive acyl chloride into a less reactive and more easily separable species.
Recommended Quenching Agents & Resulting Byproducts
| Quenching Agent | Primary Organic Byproduct | Secondary Byproduct | Key Considerations |
| Water (H₂O) | 6-Chloronicotinic acid | Hydrogen Chloride (HCl) | Highly exothermic reaction.[4] The resulting carboxylic acid is acidic and can typically be removed by a basic wash. |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃) | 6-Chloronicotinate salt | NaCl, H₂O, CO₂ | Controls the acidity generated during the quench. The salt is highly water-soluble, facilitating easy removal. |
| Alcohols (e.g., Methanol, Isopropanol) | Methyl 6-chloronicotinate (Ester) | Hydrogen Chloride (HCl) | Less exothermic than water.[3][5] Forms a neutral ester byproduct which must be separated from the desired product via chromatography or distillation. |
| Amines (e.g., Diethylamine) | N,N-Diethyl-6-chloronicotinamide (Amide) | Diethylammonium chloride | Forms a stable amide.[3] This method is generally used if the desired product is not an amide, to avoid purification challenges. |
Step-by-Step Protocol: Quenching with Saturated Sodium Bicarbonate Solution
This is often the preferred method as it simultaneously neutralizes the acyl chloride and the HCl byproduct, forming a highly water-soluble salt that is easily extracted.
-
Cooling: Before adding any quenching agent, cool your reaction vessel in an ice-water bath to 0-5 °C. This is crucial for controlling the exotherm of the reaction.[4]
-
Slow Addition: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the cooled, stirred reaction mixture.
-
Monitor Gas Evolution: The reaction will produce carbon dioxide (CO₂) gas. Add the bicarbonate solution at a rate that maintains steady, controllable effervescence. Vigorous gas evolution can cause the reaction to foam over.
-
Temperature Control: Continuously monitor the internal temperature, ensuring it does not rise significantly.
-
Check for Completion: Continue adding the bicarbonate solution until gas evolution ceases. To ensure all the acyl chloride has been quenched, you can check the pH of the aqueous layer, which should be basic (pH > 8).
-
Proceed to Extraction: Once the quench is complete, the mixture can be transferred to a separatory funnel for liquid-liquid extraction.
Question 2: How do I effectively remove the 6-chloronicotinic acid byproduct from my organic product layer?
Answer:
After quenching with water or an aqueous base, the primary byproduct is 6-chloronicotinic acid (or its salt). This acidic byproduct can be efficiently removed from an organic solution using a liquid-liquid extraction with a basic aqueous solution.
Core Principle: The process relies on converting the 6-chloronicotinic acid into its water-soluble carboxylate salt by deprotonation with a base. This salt will then preferentially partition into the aqueous phase, leaving the neutral organic product in the organic phase.
Workflow for Byproduct Extraction
Caption: Workflow for removing 6-chloronicotinic acid.
Step-by-Step Protocol: Basic Liquid-Liquid Extraction
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel. If your reaction solvent is not suitable for extraction (e.g., THF, which is water-miscible), first remove it under reduced pressure and redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Add a volume of 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially with bicarbonate). Shake vigorously for 30-60 seconds, venting frequently.
-
Separate: Allow the layers to fully separate. Drain the aqueous layer.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic byproduct.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your crude product.
Question 3: How can I confirm that all the this compound has been removed?
Answer:
Confirming the complete removal of the starting acyl chloride is essential before proceeding with further purification or subsequent reaction steps. Due to their high reactivity, acyl chlorides can be challenging to analyze directly.[6]
1. Thin-Layer Chromatography (TLC): This is the quickest method. However, acyl chlorides often streak or hydrolyze on the silica plate. A useful trick is to take a small aliquot of the reaction, quench it with methanol to form the stable methyl ester, and then run a TLC.[7]
-
Procedure: Spot the starting this compound (as its methyl ester derivative), your crude product after work-up, and a co-spot on a TLC plate.
-
Analysis: If the work-up was successful, you should not see a spot corresponding to the starting material in your product lane.
2. High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a more robust method. Direct analysis can be difficult, so derivatization is often employed.
-
Derivatization: Reacting a sample of the worked-up material with an alcohol (like methanol or ethanol) or an amine in the presence of a base will convert any residual acyl chloride into a stable ester or amide, which is easier to analyze.[7][8] A validated HPLC method can then be used to check for the presence of this derivative.[9]
3. Infrared (IR) Spectroscopy: If you can obtain an IR spectrum of your crude product, the absence of the characteristic strong C=O stretch for an acyl chloride (typically around 1780-1815 cm⁻¹) can indicate its removal. However, this can be masked by other carbonyl groups in your product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Answer:
Understanding the properties of this compound is fundamental to handling it safely and designing effective work-up procedures.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol | [10] |
| Appearance | White to yellow crystalline solid | [11] |
| Melting Point | 48-51 °C | [12][13] |
| Solubility | Soluble in many organic solvents like toluene.[14] Insoluble in water, but reacts with it (hydrolysis). | [11] |
| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines).[1][3] Corrosive.[12] | |
| Stability | Moisture-sensitive. Should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[14] |
Q2: What is the chemical mechanism of quenching this compound with water?
Answer:
The quenching of this compound with water is a classic example of a nucleophilic acyl substitution reaction, specifically, hydrolysis.
Caption: Hydrolysis of this compound.
-
Nucleophilic Attack: The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the attacking water moiety.
-
Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A nearby water molecule or the expelled chloride ion removes a proton from the oxonium ion to yield the final neutral products: 6-chloronicotinic acid and hydrochloric acid (HCl).
Q3: What are the primary safety concerns when working with this compound?
Answer:
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Corrosive: It causes severe skin burns and eye damage.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[12]
-
Moisture Sensitive: It reacts violently with water, releasing corrosive HCl gas.[4] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Inhalation Hazard: The compound and the HCl gas produced upon contact with moisture are irritating to the respiratory system.[11] All manipulations should be performed in a well-ventilated chemical fume hood.
References
- Vertex AI Search. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
- ResearchGate. (n.d.). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents | Request PDF.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Google Patents. (n.d.). US2622085A - Recovery of nicotinic acid by solvent extraction.
- Reddit. (2019). [A level chemistry] testing for an acyl chloride.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- KGROUP. (2006). Quenching Reactive Substances.
- GRIN. (n.d.). Nicotine Extraction from Tobacco Waste.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ChemBK. (2024). This compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Scite. (n.d.). Solvents for Extracting Nicotine from Aqueous Solutions.
- PubChem. (n.d.). This compound | C6H3Cl2NO | CID 2782165.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- PrepChem.com. (n.d.). Synthesis of this compound.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- CAS Common Chemistry. (n.d.). 2-Chloronicotinoyl chloride.
- PubChem. (n.d.). 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541.
Sources
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- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 10. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. This compound CAS#: 58757-38-3 [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of 6-Chloronicotinoyl Chloride
Welcome to the Technical Support Center for the Sonogashira coupling of 6-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging yet crucial transformation. The unique electronic properties of this compound, an electron-deficient heteroaryl chloride bearing a reactive acyl chloride moiety, necessitate a carefully considered approach to catalyst selection and reaction optimization.
This resource is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section is dedicated to resolving common problems encountered during the Sonogashira coupling of this compound.
Issue 1: Low to No Conversion of this compound
Q: My reaction shows a significant amount of unreacted this compound, even after prolonged reaction times. What are the likely causes and how can I address them?
A: Low or no conversion in the Sonogashira coupling of an unactivated aryl chloride like this compound is a common challenge, primarily stemming from the difficulty of the oxidative addition step. The strong C-Cl bond requires a highly active catalyst.
Troubleshooting Steps:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often insufficiently active for this transformation.[1][2] The electron-deficient nature of the pyridine ring further deactivates the C-Cl bond towards oxidative addition.
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are excellent choices as they promote the formation of the active monoligated Pd(0) species.[2] Consider using a pre-formed palladium precatalyst incorporating one of these ligands for improved reliability.
-
-
Increase Reaction Temperature: The oxidative addition of aryl chlorides is often the rate-determining step and is highly temperature-dependent.
-
Solution: Gradually increase the reaction temperature. While many Sonogashira reactions are run at room temperature or slightly elevated temperatures, couplings involving aryl chlorides often require temperatures in the range of 80-120 °C.[2]
-
-
Choice of Base and Solvent: An inadequate base may not efficiently deprotonate the terminal alkyne, hindering the catalytic cycle.
-
Solution: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for challenging substrates, a stronger base may be required. Consider using an inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or 1,4-dioxane.
-
-
Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen and will decompose, appearing as palladium black.[3]
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
Issue 2: Formation of Alkyne Homocoupling (Glaser-Hay) Product
Q: I am observing a significant amount of the homocoupled alkyne dimer in my reaction mixture. How can I suppress this side reaction?
A: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, promoted by the presence of oxygen.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser-Hay coupling.
-
Solution: As with low conversion issues, ensure your reaction is set up under a meticulously maintained inert atmosphere.
-
-
Reduce Copper (I) Iodide Loading: While CuI is a co-catalyst that accelerates the reaction, an excess can favor homocoupling.
-
Solution: Reduce the amount of CuI to the minimum effective concentration (typically 1-5 mol%).
-
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over the course of the reaction.
-
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst entirely.
Issue 3: Decomposition of the Acyl Chloride Moiety
Q: My desired product is forming, but I am also seeing byproducts resulting from the reaction of the acyl chloride. How can I protect this functional group?
A: The acyl chloride is a highly electrophilic functional group and can react with nucleophiles present in the reaction mixture, particularly the amine base.
Troubleshooting Steps:
-
Choice of Base: Amine bases can act as nucleophiles.
-
Solution: Switch from a primary or secondary amine base to a more sterically hindered tertiary amine like diisopropylethylamine (DIPEA) or use an inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Reaction Temperature and Time: Prolonged exposure to high temperatures can promote side reactions.
-
Solution: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for complete conversion of the starting material.
-
-
Consider an Alternative Starting Material: If side reactions with the acyl chloride persist, it may be more practical to perform the Sonogashira coupling on a related, more stable starting material.
-
Solution: Consider starting with the corresponding carboxylic acid or ester. The Sonogashira coupling can be performed on the 6-chloronicotinic acid or its methyl/ethyl ester, followed by conversion to the acyl chloride in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Sonogashira coupling of this compound?
A1: For a challenging substrate like this compound, a standard catalyst like Pd(PPh₃)₄ is likely to be ineffective. A more robust system is recommended from the outset. A good starting point would be a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos. Alternatively, using a pre-formed palladacycle precatalyst can offer greater reliability and activity.
Q2: Is a copper co-catalyst necessary for this reaction?
A2: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide and accelerate the reaction, it is not strictly necessary.[6] Given the potential for alkyne homocoupling, a copper-free protocol is often preferred, especially during optimization.[4] Copper-free conditions typically require a more active palladium catalyst system and may need higher reaction temperatures.
Q3: What are the ideal solvent and base combinations?
A3: The choice of solvent and base is critical and often interdependent.
-
For copper-catalyzed reactions: A common system is an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. The amine can often serve as both the base and a co-solvent.
-
For copper-free reactions: A stronger, non-nucleophilic base is often preferred to avoid side reactions with the acyl chloride. A combination of an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF, 1,4-dioxane, or toluene is a good starting point.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS. It is advisable to co-spot the reaction mixture with the starting this compound and the terminal alkyne to track the consumption of starting materials and the formation of the product.
Q5: What are some common purification strategies for the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by column chromatography on silica gel. If a copper co-catalyst was used and residual copper salts are problematic, washing the organic extract with an aqueous solution of ammonium chloride can help to remove them.
Data Presentation
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Ligand | Typical Loading (mol%) | Temperature (°C) | Key Advantages | Potential Issues |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | 2-5 | 80-120 | Readily available, classical conditions | Often low activity for aryl chlorides, alkyne homocoupling |
| Pd₂(dba)₃ / XPhos | XPhos | 1-3 | 60-100 | High activity for aryl chlorides, good functional group tolerance | Air-sensitive ligand, higher cost |
| [XPhos-Pd-G3] | XPhos | 1-2 | 60-100 | Air-stable precatalyst, high reproducibility | Higher cost of precatalyst |
| Pd(OAc)₂ / SPhos (Copper-free) | SPhos | 2-5 | 100-120 | Avoids alkyne homocoupling | Requires higher temperatures, may be slower |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add dry, degassed DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
-
Add anhydrous K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add dry, degassed 1,4-dioxane (5 mL).
-
Add the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and monitor by TLC.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Caption: Decision workflow for troubleshooting the Sonogashira coupling.
References
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (2024). Sonogashira coupling. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
- Di Sarno, V., Scognamiglio, F., Gaware, R., & D’Agostino, D. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 26(16), 4951. [Link]
- Tyagi, V., & Vankar, Y. D. (2015). Recent Advances in Sonogashira Reactions. RSC Advances, 5(55), 44056–44090. [Link]
- Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- Alonso, D. A., & Nájera, C. (2010). Palladacycles as catalysts for the Sonogashira coupling of aryl chlorides. Dalton Transactions, 39(39), 9337–9350. [Link]
- El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384–7407. [Link]
- Scott, D. A., & Gitto, S. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts.
- Taylor, R. J. K. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Mohammed, S., & El-Shorbagy, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384–7407. [Link]
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- 5. Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions with 6-Chloronicotinoyl Chloride
Welcome to the technical support guide for one of the most powerful C-C bond-forming reactions in a synthetic chemist's toolkit: the Sonogashira coupling. This guide is specifically tailored to address a persistent and often frustrating side reaction—alkyne homocoupling (also known as Glaser or Hay coupling)—particularly when working with challenging, electron-deficient substrates like 6-Chloronicotinoyl chloride.
The high reactivity of the acyl chloride group, combined with the electron-withdrawing nature of the pyridine ring, makes this compound a unique substrate. While these properties can be advantageous, they also create a delicate balance where the undesired homocoupling pathway can easily dominate if reaction conditions are not meticulously controlled. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting steps to help you maximize the yield of your desired cross-coupled product.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing a significant amount of a symmetrical di-yne byproduct. What is this, and why is it so prevalent with my this compound substrate?
A1: You are observing the classic byproduct of Glaser-Hay homocoupling. This reaction involves the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-di-yne.
The "Why": The Competing Catalytic Cycles
The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the palladium cycle is responsible for the desired cross-coupling, the copper co-catalyst, essential for activating the alkyne, is also the primary culprit behind homocoupling.[2][3] In the presence of oxygen, the copper(I) acetylide intermediate can be oxidized, leading to dimerization.[4][5]
With a highly reactive electrophile like this compound, the rate of oxidative addition to the palladium center is expected to be fast. However, if the subsequent steps in the palladium cycle are not perfectly synchronized, the copper acetylide can accumulate, increasing the probability of the undesired oxidative homocoupling pathway.
Q2: My reaction is plagued by this di-yne byproduct. What are the first, most critical steps I should take to minimize it?
A2: The first line of defense is to rigorously eliminate oxygen. Since Glaser coupling is an oxidative process, creating a strictly anaerobic environment is paramount.[6][7]
Initial Mitigation Protocol:
-
Solvent Degassing: Before use, thoroughly degas your solvent(s) (e.g., THF, DMF, toluene, or an amine base like triethylamine) for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas (argon or nitrogen) is a simpler, often sufficient alternative.
-
Inert Atmosphere: Assemble your reaction glassware while it's still hot from the oven and immediately place it under a positive pressure of high-purity argon or nitrogen. Use Schlenk line techniques or a glovebox for the entire setup and duration of the reaction.
-
Reagent Purity: Use high-purity reagents. Trace metal impurities or peroxides in solvents can sometimes initiate unwanted side reactions.
If homocoupling persists even under these conditions, it's time to modify the catalytic system itself.
Q3: I've tried to eliminate oxygen, but homocoupling is still a major issue. Should I remove the copper co-catalyst entirely?
A3: Yes, this is the most definitive solution. Copper-free Sonogashira protocols are well-established and were specifically developed to eliminate the Glaser coupling side reaction.[2][8] While the reaction may require slightly more forcing conditions (e.g., higher temperatures or different ligands), the dramatic reduction in homocoupling often justifies the change.
The "Why": Shifting the Catalytic Burden
In a copper-free system, the palladium catalyst must perform the dual roles of activating the aryl halide and coordinating/deprotonating the alkyne.[5] This eliminates the copper acetylide intermediate, the key species in the homocoupling pathway.
Optimized Copper-Free Starting Protocol for this compound:
This protocol is designed for a challenging aryl chloride substrate and incorporates best practices for minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Robust and common Pd(II) precatalysts. |
| Ligand | PPh₃ (Triphenylphosphine) or a bulky, electron-rich ligand like XPhos or SPhos. | Bulky ligands can accelerate reductive elimination and stabilize the Pd(0) species, potentially improving yields for challenging substrates.[5] |
| Base | A bulky secondary amine (e.g., Diisopropylamine, Piperidine) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃). | Bulky amines are often effective.[2] Inorganic bases can be advantageous in certain solvent systems.[9] |
| Solvent | Toluene, Dioxane, or DMF (anhydrous, degassed). | Choice depends on substrate solubility and required temperature. |
| Temperature | 80-110 °C | Aryl chlorides require higher temperatures than bromides or iodides to facilitate the rate-limiting oxidative addition step.[10][11] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Essential to prevent catalyst degradation. |
Q4: How do my choices of base and solvent specifically influence homocoupling versus the desired reaction?
A4: The base and solvent system is critical and directly impacts reaction kinetics and catalyst stability.
-
Base Selection: The primary role of the base is to deprotonate the terminal alkyne.[7]
-
Amine Bases (e.g., Et₃N, i-Pr₂NH): These are the most common choices. They act as both a base and, in some cases, the solvent. Secondary amines like diisopropylamine or piperidine are often more effective than tertiary amines for certain substrates.[2] They can also help keep the palladium catalyst in its active Pd(0) state.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are used in copper-free systems, often in polar aprotic solvents like DMF or acetonitrile.[9] They can be beneficial when amine bases lead to side reactions with your substrate.
-
-
Solvent Selection: The solvent must fully dissolve your reagents and be compatible with the reaction conditions.
-
Polar Aprotic Solvents (DMF, NMP, Acetonitrile): These can help solubilize reagents and often facilitate the reaction. However, DMF can decompose at high temperatures.
-
Nonpolar Solvents (Toluene, Dioxane): Excellent choices, especially for reactions requiring higher temperatures. They are less coordinating than DMF, which can sometimes be beneficial for catalyst activity.
-
| Base/Solvent Combination | Typical Use Case | Key Considerations |
| Triethylamine (as solvent) | Classic, copper-catalyzed Sonogashira. | Ensure it is rigorously dried and degassed. |
| Diisopropylamine / Toluene | Copper-catalyzed or copper-free. | A robust system, often providing good results with fewer side reactions than triethylamine. |
| Cs₂CO₃ / Dioxane or DMF | Copper-free, especially with challenging substrates. | Requires higher temperatures; ensure anhydrous conditions. |
Q5: I'm using a copper-free system at high temperature, but homocoupling is still present and my yield is low. What advanced strategies can I try?
A5: When standard methods fail with a difficult substrate like this compound, advanced optimization techniques are required. The key principle is to control the concentration of the reactive alkyne species to disfavor the bimolecular homocoupling reaction.
Advanced Strategy: Slow Addition of the Terminal Alkyne
This is one of the most powerful techniques to suppress homocoupling.[3][4] By adding the alkyne slowly over several hours using a syringe pump, you maintain a very low steady-state concentration. This ensures that when a molecule of the alkyne is activated, it is far more likely to encounter an activated palladium-aryl complex than another alkyne molecule.
Experimental Workflow for Slow Addition:
Further Optimization Steps:
-
Ligand Screening: If triphenylphosphine is not effective, screen a panel of more specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or cataCXium A).[5][9] These can significantly enhance the rate of oxidative addition and reductive elimination, which is crucial for unreactive aryl chlorides.
By systematically applying these principles—from rigorous atmospheric control to advanced techniques like copper-free conditions and slow addition—you can successfully steer your reaction away from the problematic homocoupling pathway and achieve high yields of your desired coupled product.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
- Bolliger, J. L., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15919-15931.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6069-6109.
- Vado. (2008). Copper-free Sonogashira coupling. The reaction monitoring blog.
- Golden. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Roy, D., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485-4506.
- Gandon, V., et al. (2017). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 82(15), 8130-8137.
- Siddiqui, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Matyjaszewski, K., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 45(15), 6090-6098.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6069-6109.
- Chen, C.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14031-14044.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 16(12), 2736-2771.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. r/chemistry.
- Smedley, C., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2269-2277.
- Bao, M., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393-4396.
- PubChem. (n.d.). This compound.
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effect of base and solvent on the efficiency of reactions with 6-Chloronicotinoyl chloride
Welcome to the technical support guide for reactions involving 6-Chloronicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction efficiency. As Senior Application Scientists, we have compiled this guide to address common challenges related to the selection of bases and solvents, helping you navigate potential pitfalls and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of bases and solvents in ensuring the success of your acylation reactions with this compound.
Q1: What is the primary role of a base in reactions with this compound?
A: The primary role of a base is to act as an acid scavenger. The reaction of this compound with a nucleophile (such as an amine or alcohol) generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1][2] This acidic byproduct can protonate the nitrogen of your starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3][4] By adding a base, you neutralize the HCl as it is formed, allowing the reaction to proceed to completion.
Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine.[5][6][7]
Q2: Can a base like pyridine also act as a catalyst?
A: Yes, pyridine can function as both a base and a nucleophilic catalyst.[8][9][10] It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate. This intermediate is more susceptible to attack by the primary nucleophile (e.g., an amine or alcohol) than the original acyl chloride. This catalytic pathway can significantly accelerate the rate of acylation.[9][11] 4-Dimethylaminopyridine (DMAP) is an even more effective nucleophilic catalyst often used in small, catalytic amounts alongside a stoichiometric amount of a non-nucleophilic base like triethylamine.[7]
Q3: Which types of solvents are suitable for reactions with this compound?
A: The best solvents are anhydrous aprotic solvents that do not react with the acyl chloride.[5] Acyl chlorides are highly reactive and will readily react with water (hydrolysis) or alcohols (alcoholysis).[1][2][11] Therefore, it is critical to use dry solvents and perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Suitable solvents include:
The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature.
Q4: Is it possible to run the reaction without a solvent?
A: In some specific cases, particularly with liquid reagents, solvent-free reactions can be performed.[7] This approach offers "green chemistry" benefits by reducing solvent waste. However, if your starting materials are solids, a solvent is typically required to ensure proper mixing and to prevent clogging, especially in flow chemistry setups.[7] For most lab-scale syntheses, using a solvent is standard practice to control the reaction rate and temperature.
Troubleshooting Guide
This section provides solutions to common problems encountered during acylation reactions with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrolysis of this compound | The acyl chloride is highly sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Inactivated Nucleophile (Amine) | The HCl byproduct protonates the starting amine, rendering it unreactive.[3][4] Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) is added to neutralize the HCl.[3] |
| Poor Reactivity of the Nucleophile | Sterically hindered or electron-deficient amines/alcohols may react slowly. Consider using a more potent nucleophilic catalyst like DMAP (in catalytic amounts) or switching to a higher boiling point solvent to increase the reaction temperature. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. Ensure the limiting reagent is correctly identified and that other reagents are added in the appropriate excess if required. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Troubleshooting Steps |
| Diacylation of Primary Amine | If the primary amine has other nucleophilic sites, or if the product amide is deprotonated and reacts further, diacylation can occur. Control the stoichiometry carefully. Adding the acyl chloride slowly at a low temperature (e.g., 0 °C) can help minimize this side reaction.[3] |
| Reaction with the Solvent | Ensure the chosen solvent is aprotic and non-reactive. Solvents like alcohols or water will compete with your desired nucleophile.[5] |
| Side Reactions with the Base | While pyridine can be a catalyst, in some cases it can lead to stable, undesired acylpyridinium salts. If this is suspected, switch to a non-nucleophilic base like Diisopropylethylamine (DIPEA).[3] |
Issue 3: Dark-Colored Reaction Mixture or Product
| Possible Cause | Recommended Troubleshooting Steps |
| Degradation of Starting Material | Amines, especially aromatic amines, can be sensitive to oxidation and may darken over time.[3] Purify the amine (e.g., by distillation or recrystallization) before use if it appears discolored. |
| High Reaction Temperature | Running the reaction at excessively high temperatures can lead to thermal decomposition of reactants or products. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Data Summary Tables
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Triethylamine (TEA) | ~10.7 | Non-nucleophilic, common, inexpensive. | General purpose HCl scavenger.[5][6] |
| Pyridine | ~5.2 | Acts as both a base and a nucleophilic catalyst.[8][9][13] Can also be used as a solvent. | When mild catalytic activation is desired for less reactive nucleophiles.[11] |
| DIPEA | ~11.0 | Sterically hindered, non-nucleophilic. | Useful when nucleophilic catalysis by the base must be avoided.[3] |
| DMAP | ~9.7 | Highly effective nucleophilic catalyst. | Used in catalytic amounts (0.01-0.1 eq) with a stoichiometric base like TEA for difficult acylations.[7] |
Table 2: Comparison of Recommended Solvents
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent solubility for many organic compounds; easy to remove under vacuum.[12] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. Must be protected from peroxide formation.[5][6] |
| Acetonitrile (CH₃CN) | 37.5 | 82 | More polar; useful for less soluble starting materials.[7] |
| Dioxane | 2.2 | 101 | Higher boiling point for reactions requiring heat. Must be protected from peroxide formation.[7] |
Experimental Protocols & Visualizations
General Protocol for N-Acylation of an Amine
This protocol describes a general procedure for reacting an amine with this compound.
1. Preparation:
-
Oven-dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Assemble the glassware for the reaction under an inert atmosphere.
2. Reagent Charging:
-
To the reaction flask, add the amine (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., DCM or THF, approx. 0.1-0.5 M).
-
Add the base (e.g., Triethylamine, 1.2 eq).
-
Cool the solution to 0 °C using an ice-water bath.
3. Reaction:
-
Dissolve this compound (1.1 eq) in a small amount of the same anhydrous solvent in the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
4. Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[3]
5. Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Reaction Mechanism and Troubleshooting Workflow
Sources
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- 5. researchgate.net [researchgate.net]
- 6. 6-CHLORO-N-METHYL-NICOTINAMIDE CAS#: 54189-82-1 [amp.chemicalbook.com]
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- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
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- 13. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
stability of 6-Chloronicotinoyl chloride under inert vs. ambient conditions
Welcome to the technical support center for 6-Chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this highly reactive compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
The Critical Nature of Stability: Inert vs. Ambient Conditions
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to the high electrophilicity of its acyl chloride functional group, which also makes it highly susceptible to degradation. Understanding its stability under inert versus ambient conditions is paramount for successful and reproducible experimental outcomes.
Core Principle: The Inherent Reactivity of Acyl Chlorides
Acyl chlorides are the most reactive of the carboxylic acid derivatives.[2][3][4][5] This high reactivity is due to the significant partial positive charge on the carbonyl carbon, which is influenced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[6] This makes the carbonyl carbon a prime target for nucleophilic attack.
Under ambient conditions , the most prevalent nucleophile is atmospheric moisture (water). The reaction of this compound with water is a rapid and vigorous hydrolysis, leading to the formation of the corresponding carboxylic acid, 6-chloronicotinic acid, and corrosive hydrogen chloride (HCl) gas.[4][6][7][8][9] This degradation pathway is often the primary cause of sample decomposition and reduced yield in synthetic procedures.
Under inert conditions , where atmospheric moisture and oxygen are excluded, the stability of this compound is significantly enhanced. An inert atmosphere, typically nitrogen or argon, prevents the hydrolysis reaction from occurring, thus preserving the integrity of the acyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound that has been stored for a while. What could be the cause?
A1: The most likely cause is the degradation of your this compound due to improper storage. Exposure to ambient air, even for brief periods, can lead to hydrolysis. The presence of 6-chloronicotinic acid as an impurity will reduce the amount of active acylating agent, leading to lower yields. It is crucial to store the compound under a dry, inert atmosphere.[10]
Q2: I observe fuming when I open a container of this compound. Is this normal and what is it?
A2: Yes, this is a common observation. The fumes are hydrogen chloride (HCl) gas, which is formed when the acyl chloride reacts with moisture in the air.[4] This is a clear indication of the compound's high reactivity and sensitivity to ambient conditions. Always handle this compound in a well-ventilated fume hood.
Q3: Can I dissolve this compound in protic solvents like methanol or ethanol for my reaction?
A3: While it will dissolve, it will also react rapidly with protic solvents in a process called solvolysis (specifically alcoholysis in this case) to form the corresponding ester.[11][12] If your goal is to use the acyl chloride as an acylating agent for another nucleophile, using a protic solvent is generally not recommended unless the solvent itself is the intended reactant. Aprotic, anhydrous solvents such as dichloromethane, chloroform, or toluene are preferred.
Q4: How does the stability of this compound compare to other acyl chlorides like benzoyl chloride or acetyl chloride?
A4: As an aromatic acyl chloride, this compound is generally more stable than aliphatic acyl chlorides like acetyl chloride.[3] This increased stability is due to the resonance delocalization of the lone pairs of electrons on the chlorine atom and the pyridine ring with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[3] However, it is still highly reactive and requires careful handling.
Q5: Besides water, what other atmospheric components should I be concerned about?
A5: While water is the primary concern, prolonged exposure to atmospheric oxygen could potentially lead to oxidative degradation, although this is generally less rapid than hydrolysis. For highly sensitive reactions, it is always best practice to work under a completely inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.
Problem 1: Inconsistent Reaction Outcomes or Complete Reaction Failure
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Starting Material | 1. Assess Purity: Analyze the this compound for the presence of 6-chloronicotinic acid using ¹H NMR or by derivatization followed by GC-FID (see Experimental Protocols below). | The presence of the hydrolysis product indicates degradation and a lower concentration of the active reagent. |
| 2. Use Fresh Reagent: If significant degradation is confirmed, use a freshly opened bottle or a newly synthesized batch of this compound. | Ensures the highest possible purity and reactivity for your experiment. | |
| Moisture Contamination during Reaction | 1. Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | Even trace amounts of water can hydrolyze the acyl chloride, reducing its availability for the desired reaction. |
| 2. Maintain Inert Atmosphere: Perform the reaction under a continuous flow of dry nitrogen or argon. | Prevents atmospheric moisture from entering the reaction vessel. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction with Solvent | 1. Solvent Selection: If using a potentially reactive solvent (e.g., an alcohol or amine-based solvent), switch to a non-reactive, aprotic solvent like dichloromethane or toluene. | The acyl chloride can react with nucleophilic solvents, leading to byproduct formation. |
| Thermal Decomposition | 1. Control Reaction Temperature: Run the reaction at the lowest effective temperature. Avoid excessive heating. | Although this compound is relatively stable, high temperatures can promote decomposition or side reactions.[13] |
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical transformations of this compound under different conditions.
Caption: Degradation of this compound under ambient vs. inert conditions.
Experimental Protocols
To ensure the quality of your this compound and troubleshoot potential stability issues, the following analytical procedures are recommended.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the hydrolysis product, 6-chloronicotinic acid.
Methodology:
-
Sample Preparation: In a dry NMR tube, dissolve a precisely weighed amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a precisely weighed amount of an internal standard with a known chemical shift that does not overlap with the analyte peaks (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
Protocol 2: Purity Analysis by GC-FID after Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by GC can be challenging. Derivatization to a more stable ester allows for reliable quantification.[17][18][19][20]
Methodology:
-
Derivatization:
-
In a sealed vial, dissolve a known amount of this compound in an anhydrous aprotic solvent (e.g., toluene).
-
Add a stoichiometric excess of a dry alcohol (e.g., methanol or ethanol) to convert the acyl chloride and any hydrolyzed acid to their corresponding methyl or ethyl esters. A catalyst such as a tertiary amine (e.g., triethylamine) can be used to scavenge the HCl produced.
-
-
GC-FID Analysis:
-
Inject an aliquot of the derivatized sample into a GC-FID system equipped with a suitable capillary column (e.g., a wax column).[17]
-
Develop a temperature program that effectively separates the ester of 6-chloronicotinic acid from other potential impurities.
-
-
Quantification:
-
Use a calibration curve prepared from a pure standard of the corresponding ester to quantify the amount of this compound in the original sample.
-
Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting issues related to the stability of this compound.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. brainly.in [brainly.in]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 6-Chloronicotinoyl Chloride
Welcome to the technical support center for handling 6-Chloronicotinoyl Chloride. As a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, its effective use is paramount.[1] However, its physical properties, particularly its limited solubility in certain media, can present significant challenges during reaction setup. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome these hurdles, ensuring your reactions are efficient, reproducible, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by researchers.
Q1: My this compound isn't dissolving in my chosen solvent. What's the primary cause?
A1: This is a common issue stemming from a few key factors. First, this compound is a solid at room temperature with a melting point between 48-51°C.[2] Its dissolution can be slow. The most critical factor is solvent choice. While it is generally soluble in organic solvents, its polarity requires a solvent that can effectively solvate its chloropyridine ring structure.[3][4] Aprotic solvents like THF, Dichloromethane (DCM), or Toluene are typically good starting points.[5][6] Secondly, ensure your system is completely anhydrous; any moisture will cause hydrolysis to 6-chloronicotinic acid, which has different solubility characteristics and will not participate in the desired reaction.[7][8]
Q2: I've added the this compound to my reaction, and the mixture has become cloudy. What has likely happened?
A2: Cloudiness or precipitation upon addition can indicate two possibilities. The most probable cause is hydrolysis. This compound reacts vigorously with water to form 6-chloronicotinic acid and HCl gas.[8][9] The parent carboxylic acid, 6-chloronicotinic acid, is only slightly soluble in solvents like chloroform and may precipitate out, causing the observed turbidity.[10] Alternatively, if you are working at high concentrations, you may have simply exceeded the solubility limit of the acyl chloride in that specific solvent at that temperature.
Q3: Can I heat the reaction mixture to improve the solubility of this compound?
A3: Yes, gentle heating is an effective strategy to increase the rate and extent of dissolution. Given its melting point of 48-51°C, warming the reaction to 40-50°C can significantly improve solubility. However, exercise caution. Acyl chlorides are highly reactive, and elevated temperatures can accelerate undesirable side reactions with your substrate, solvent, or trace impurities. Always conduct a small-scale trial to assess the thermal stability of your reaction components before proceeding with a large-scale heated reaction.
Q4: What are the best practices for adding a solid, poorly soluble reagent like this compound to a reaction?
A4: The method of addition can dramatically impact the outcome. Instead of adding the entire amount of solid this compound at once, which can lead to clumping and slow dissolution, consider one of these approaches:
-
Portion-wise Addition: Add the solid in small portions, allowing each portion to dissolve before adding the next.
-
Slurry Addition: If the solid is still difficult to dissolve, you can create a slurry of the acyl chloride in a small amount of the reaction solvent and add this slurry to the main reaction mixture. This increases the surface area and aids dissolution.
-
Solution Addition: Dissolve the this compound in a minimal amount of a compatible, anhydrous co-solvent (like THF) and add this solution dropwise to your reaction.
Q5: Is sonication a viable method to help dissolve this compound?
A5: Absolutely. Sonication is an excellent mechanical method to aid dissolution.[6] The ultrasonic waves create cavitation bubbles that agitate the solvent at the surface of the solid, breaking up particles and accelerating the dissolving process without the need for high temperatures. It is particularly useful for stubborn solids at the start of a reaction.
Section 2: In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve persistent solubility issues.
The Critical Role of Solvent Selection
The principle of "like dissolves like" is fundamental. This compound possesses both a polar aromatic heterocycle and a highly electrophilic acyl chloride group. The ideal solvent must be aprotic to prevent reaction but have sufficient polarity to solvate the molecule.
Below is a table summarizing common aprotic solvents. The choice depends not only on the solubility of the acyl chloride but also on the solubility of your other reactants and the reaction requirements (e.g., boiling point).
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent starting point. Good balance of polarity for many substrates. Must be rigorously dried. |
| Dichloromethane (DCM) | 9.1 | 40 | Good choice. Higher polarity can aid solubility. Low boiling point is useful for easy removal but can be problematic for reactions requiring heat. |
| Toluene | 2.4 | 111 | Good for less polar substrates. Its nonpolar nature may require gentle warming to dissolve the acyl chloride, but its high boiling point is advantageous for heated reactions. |
| Acetonitrile (MeCN) | 37.5 | 82 | Use with caution. Highly polar and can dissolve the acyl chloride well, but can also participate in side reactions under certain conditions. |
| 1,4-Dioxane | 2.2 | 101 | Alternative to THF. Similar properties to THF but with a higher boiling point. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Not Recommended. While it's a powerful solvent, DMSO can react explosively with acyl chlorides, especially at low temperatures where it is used for Swern oxidations.[11] |
Systematic Troubleshooting Workflow
When faced with poor solubility, follow this logical decision-making process to identify and resolve the issue efficiently.
Caption: Troubleshooting workflow for poor this compound solubility.
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key troubleshooting experiments.
Protocol 1: Small-Scale Solvent Screening
Objective: To empirically determine the best solvent or co-solvent system for your reaction at the desired concentration.
-
Preparation: Arrange a series of small, dry vials (e.g., 4 mL) equipped with magnetic stir bars. Ensure all glassware is oven or flame-dried.
-
Aliquot Reagent: Accurately weigh a small amount of this compound (e.g., 20 mg) into each vial.
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add a measured volume of each candidate anhydrous solvent (e.g., 1 mL of THF, DCM, Toluene, Acetonitrile) to a separate vial. This will correspond to your target reaction concentration.
-
Observation at Room Temperature: Stir the vials at room temperature for 15-20 minutes. Record your observations: fully dissolved, partially dissolved, or insoluble.
-
Observation with Gentle Heat: For vials where the solid did not fully dissolve, place them in a pre-heated sand bath or heating block at 45°C. Stir for another 15-20 minutes and record observations.
-
Co-Solvent Test (Optional): To a vial with poor solubility (e.g., in Toluene), add a small percentage of a more polar co-solvent (e.g., 100 µL of THF) and observe if dissolution occurs.
-
Analysis: Select the solvent or solvent system that provides complete dissolution under the mildest conditions possible.
Protocol 2: General Reaction Setup for a Poorly Soluble Acyl Chloride
Objective: To provide a robust, general procedure for running a reaction that minimizes solubility issues.
-
Glassware Preparation: Ensure all glassware is meticulously flame-dried under vacuum and allowed to cool under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reactant & Solvent Addition: To the reaction flask, add your substrate and the chosen anhydrous solvent. If your substrate is also a solid, ensure it is fully dissolved first. Begin stirring.
-
Acyl Chloride Preparation: In a separate, dry flask, weigh the required amount of this compound. Add a small volume of the reaction solvent to create a stirrable slurry.
-
Addition: Using a cannula or a powder funnel under a strong counter-flow of inert gas, transfer the this compound slurry to the main reaction flask in portions.
-
Rinsing: Rinse the flask that contained the slurry with a small amount of the reaction solvent and transfer this rinse to the main reaction flask to ensure a quantitative transfer.
-
Reaction Monitoring: If solubility is still slow, apply gentle heating (40-50°C) or place the flask in an ultrasonic bath for 15-30 minutes. Monitor the reaction progress by standard techniques (TLC, LC-MS, etc.).
By implementing these structured approaches, you can effectively overcome the solubility challenges posed by this compound, leading to more reliable and successful synthetic outcomes.
References
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound.
- Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide.
- BYJU'S. (n.d.). Formation of Acid Chlorides.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Wikipedia. (n.d.). Acyl chloride.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
Sources
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 6-Chloronicotinic acid manufacturers and suppliers in india [chemicalbook.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Avoid Polyacylation in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing undesirable polyacylation. Here, you will find scientifically grounded explanations, actionable protocols, and data-driven insights to enhance the selectivity and yield of your monoacylated products.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation in Friedel-Crafts reactions, and why is it less common than polyalkylation?
Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts reaction.[1] Generally, it is a less frequent issue compared to polyalkylation.[2][3][4] This is because the first acyl group added to the ring is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[2][3][4][5][6][7] In contrast, the alkyl groups introduced during alkylation are electron-donating, activating the ring and making the monoalkylated product more reactive than the starting material, thus promoting further alkylation.[2][3][4][5]
Q2: Under what conditions can polyacylation become a significant side reaction?
While the deactivating nature of the acyl group typically prevents polyacylation, this side reaction can occur under certain conditions, particularly with highly activated aromatic substrates. If the starting aromatic ring is strongly activated by electron-donating groups (e.g., phenols, anilines, or their ethers), the deactivating effect of the first acyl group may not be sufficient to prevent a second acylation, especially when forcing conditions are used.[1]
Q3: How does the choice of catalyst impact the risk of polyacylation?
The strength and concentration of the Lewis acid catalyst play a crucial role.[1] While a catalyst like aluminum chloride (AlCl₃) is necessary to generate the reactive acylium ion electrophile, using an excessive amount or a very potent Lewis acid can increase the overall reactivity of the system.[1][8] This heightened reactivity can sometimes overcome the deactivating effect of the initial acyl group, leading to diacylation, particularly with already activated substrates. For such sensitive systems, considering milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can provide better control.[1]
Q4: Can reaction temperature be used as a tool to control polyacylation?
Yes, temperature is a critical parameter. Friedel-Crafts acylations are often exothermic. Running the reaction at lower temperatures (e.g., starting at 0°C and allowing it to warm slowly) can help manage the reaction rate and improve selectivity for the monoacylated product.[1][9] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to find the optimal temperature profile that favors mono-acylation while ensuring a reasonable reaction time.[1]
Troubleshooting Guide: Specific Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Observation of a diacylated byproduct in the final product mixture. | 1. Highly activated aromatic substrate: The starting material is too reactive. 2. Excessive catalyst loading: Too much Lewis acid is being used.[1] 3. High reaction temperature: The reaction is running too hot, overcoming the deactivating effect of the first acyl group.[1] 4. Excess acylating agent: A non-stoichiometric excess of the acyl chloride or anhydride is present. | 1. Modify the substrate: If possible, introduce a temporary deactivating group or use a less activated derivative. 2. Control catalyst stoichiometry: A 1:1 molar ratio of the Lewis acid to the acylating agent is often sufficient. For highly reactive substrates, substoichiometric amounts may be effective.[1] 3. Lower the reaction temperature: Begin the reaction at 0°C or even lower, and let it slowly warm to room temperature.[1][9] 4. Use a 1:1 molar ratio: Carefully control the stoichiometry between the aromatic substrate and the acylating agent.[9] |
| The reaction is sluggish, and upon forcing conditions (higher temperature/catalyst), polyacylation occurs. | 1. Deactivated substrate: The aromatic ring is not nucleophilic enough for the reaction to proceed under mild conditions. 2. Insufficiently active catalyst: The chosen Lewis acid may be too weak for the specific substrate. | 1. Increase catalyst activity cautiously: A stronger Lewis acid (e.g., AlCl₃) might be necessary, but its amount should be carefully controlled. 2. Consider a more reactive acylating agent: An acid anhydride might be more suitable in some cases. 3. Optimize solvent: The choice of solvent can influence reaction rates. Dichloromethane or 1,2-dichloroethane are common choices. |
| Intramolecular Friedel-Crafts acylation is leading to polymeric or multiple cyclized products. | 1. Unfavorable ring size formation: The tether length between the aromatic ring and the acyl group may favor intermolecular reactions. 2. High concentration: The reaction concentration may be too high, promoting intermolecular side reactions. | 1. Apply high dilution principles: Running the reaction at a very low concentration favors intramolecular cyclization over intermolecular reactions. 2. Slow addition: Add the substrate to the reaction mixture dropwise over an extended period to maintain a low instantaneous concentration. |
The Underlying Mechanism: Why Polyacylation is Generally Avoided
The key to understanding the control of Friedel-Crafts acylation lies in the electronic effects of the acyl group. The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.
Caption: Friedel-Crafts Acylation Mechanism and Product Deactivation.
Once the first acyl group is attached, its carbonyl group exerts a strong electron-withdrawing effect on the aromatic ring. This deactivates the ring, making it less nucleophilic and therefore less likely to undergo a second acylation reaction.[2][3][4][5][6][7] Furthermore, the ketone product forms a stable complex with the Lewis acid catalyst, further deactivating the ring and often requiring a stoichiometric amount of the catalyst.[6][9]
Detailed Protocols for Selectivity Control
Protocol 1: Standard Monoacylation of a Neutral Aromatic Substrate (e.g., Anisole)
This protocol provides a general procedure for the selective monoacylation of a moderately activated aromatic compound.
Materials:
-
Anisole (1.0 equivalent)
-
Acetyl chloride (AcCl) (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.0 equivalent)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice/water bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend AlCl₃ (1.0 equivalent) in anhydrous DCE in the flask.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add AcCl (1.0 equivalent) to the cooled suspension with stirring. This is the "Perrier addition procedure," which pre-forms the acetyl chloride-aluminum chloride complex.[10]
-
Dissolve anisole (1.0 equivalent) in DCE and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Acylation of a Highly Activated Substrate with a Milder Lewis Acid
This protocol is adapted for substrates that are prone to polyacylation, using a less reactive catalyst.
Materials:
-
Highly activated aromatic substrate (e.g., a phenol ether) (1.0 equivalent)
-
Acetic anhydride ((Ac)₂O) (1.05 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic substrate in anhydrous DCM.
-
Add anhydrous ZnCl₂ (1.2 equivalents) to the solution and stir.
-
Cool the mixture to 0°C.
-
Add acetic anhydride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction for the consumption of the starting material by TLC. Gentle heating may be required for less reactive substrates, but should be applied cautiously.
-
Once the reaction is complete, quench with cold, dilute HCl.
-
Extract the product with DCM, and wash the organic layers sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Caption: Troubleshooting workflow for avoiding polyacylation.
References
- Benchchem. (n.d.). Preventing polyacylation in Friedel-Crafts reactions.
- Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts acylation.
- Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups.
- Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sæbø, K., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 58.
- Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
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- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Monitoring 6-Chloronicotinoyl Chloride Reactions: A Comparative Analysis of Analytical Methods
Introduction: The Challenge of a Highly Reactive Intermediate
6-Chloronicotinoyl chloride is a pivotal building block in modern organic synthesis. It serves as a key intermediate in the production of a range of valuable compounds, from neonicotinoid insecticides like acetamiprid and imidacloprid to various pharmaceutical agents.[1][2] Its utility stems from the high reactivity of the acyl chloride functional group, which allows for efficient formation of ester, amide, and other carbonyl derivatives.
This guide provides an in-depth comparison of the primary analytical techniques for monitoring reactions involving this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to ensure the integrity and reliability of your analytical data.
The Chemical Landscape: Reactants, Products, and Key Impurities
The most common reaction of this compound is nucleophilic acyl substitution. The goal of monitoring is to track the consumption of the starting material and the formation of the desired product (e.g., an amide or ester). Critically, we must also monitor for the primary impurity, 6-chloronicotinic acid, which can arise from two sources: as an impurity in the starting material or from in-situ hydrolysis during the reaction or sample workup.[4][6][7][8]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is not arbitrary; it is dictated by the specific information required (e.g., real-time kinetics vs. endpoint purity), the complexity of the reaction matrix, and available instrumentation. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the compounds of interest, reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the standard approach.[9]
Expertise & Experience: HPLC is the workhorse for reaction monitoring when quantitative accuracy and the ability to resolve multiple components (starting material, product, impurities) are paramount. Its strength lies in providing a quantitative "snapshot" of the reaction mixture at a specific point in time.
The central challenge with analyzing this compound directly via HPLC is its reactivity with protic solvents like water or methanol in the mobile phase.[3][5] Direct injection is often not feasible as the compound will likely degrade on the column, leading to inaccurate quantification and potential contamination.
The Self-Validating Solution: Derivatization. To ensure trustworthy data, the reactive acyl chloride must be converted into a stable derivative before analysis. This is typically achieved by quenching a reaction aliquot with a suitable nucleophile.[10][11] For instance, quenching with methanol rapidly converts the acyl chloride to its stable methyl ester (Methyl 6-chloronicotinate), which can be easily analyzed. This approach is self-validating because the derivatization is quantitative and instantaneous, effectively "freezing" the reaction composition at the moment of sampling.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[12]
Expertise & Experience: GC offers exceptional resolving power and sensitivity, particularly when coupled with a Flame Ionization Detector (FID). However, its application to this compound is limited by the compound's relatively low volatility and thermal lability. Direct injection can lead to decomposition in the hot injector port.
The Self-Validating Solution: Derivatization for Volatility. Similar to HPLC, a derivatization strategy is essential for reliable GC analysis. Quenching the reaction aliquot with a volatile alcohol, such as methanol, converts the acyl chloride into a more volatile and thermally stable methyl ester.[3][13] This allows for reproducible analysis without on-instrument degradation. This method is particularly effective for tracking the disappearance of the starting material and can be highly sensitive for detecting volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H) within a molecule.[14][15]
Expertise & Experience: The unparalleled advantage of NMR is its ability to perform non-invasive, real-time monitoring directly in the reaction vessel (using an NMR tube as the reactor).[16][17] It provides unambiguous structural confirmation of reactants, intermediates, and products simultaneously without the need for calibration curves for relative quantification. By tracking the integration of characteristic proton signals over time, one can directly calculate reaction kinetics. For example, monitoring the disappearance of a proton signal alpha to the carbonyl on the starting material and the appearance of a new, shifted signal in the product provides a direct measure of conversion.
Trustworthiness: The method is inherently self-validating for kinetic studies, as all species are observed simultaneously. However, its sensitivity is significantly lower than chromatographic methods, making it less suitable for trace impurity analysis. The requirement for expensive deuterated solvents can also be a limitation for process scale-up.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR measures the absorption of infrared radiation by a molecule's bonds, providing a "fingerprint" of the functional groups present.
Expertise & Experience: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) tool for real-time, in-situ reaction monitoring. The key is to identify distinct vibrational frequencies for the functional groups that are changing. For this compound reactions, one would monitor the disappearance of the characteristic acyl chloride carbonyl stretch (typically a sharp band around 1780-1815 cm⁻¹) and the concurrent appearance of the product's carbonyl stretch (e.g., an amide C=O at ~1650 cm⁻¹ or an ester C=O at ~1735 cm⁻¹).
Trustworthiness: This technique provides excellent real-time trend data, making it ideal for identifying reaction endpoints and understanding kinetics without manual sampling. While it can be made quantitative with proper calibration models, it is generally less precise than chromatography for absolute quantification and may suffer from spectral overlap in complex mixtures.
Data Presentation: At-a-Glance Method Comparison
| Feature | HPLC (with Derivatization) | GC (with Derivatization) | NMR (Real-time) | FTIR (Real-time) |
| Primary Use | Quantitative analysis of all components | Quantitative analysis of volatile components | Real-time kinetics & structural ID | Real-time reaction progress/endpoint |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (µg to mg) | Moderate (mg) |
| Selectivity | Very High | Excellent | High (structurally specific) | Moderate (functional group specific) |
| Mode | Offline (sampling required) | Offline (sampling required) | Online / In-situ | Online / In-situ |
| Quantitative Data | Excellent (with calibration) | Excellent (with calibration) | Good (relative), Fair (absolute) | Fair (requires chemometrics) |
| Structural Info | None (retention time only) | None (retention time only) | Excellent | Limited (functional groups) |
| Ease of Setup | Moderate | Moderate | Simple (for ¹H) | Simple (with probe) |
Experimental Protocols
Workflow for Method Selection
The choice of analytical method is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate technique based on the primary analytical goal.
Caption: Decision tree for selecting an analytical method.
Protocol 1: HPLC Monitoring via Methanol Derivatization
This protocol is designed for accurate quantitative analysis of reaction progress and final purity.
-
Sample Preparation:
-
Prepare a series of vials each containing 1.0 mL of anhydrous methanol.
-
At each time point, withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in one of the methanol-containing vials. Vortex thoroughly. This converts all remaining this compound to Methyl 6-chloronicotinate.
-
Dilute the quenched sample with mobile phase (e.g., 50:50 acetonitrile/water) to a final concentration suitable for HPLC analysis (approx. 1 mg/mL total solids).
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the peak for the derivatized product (Methyl 6-chloronicotinate), the main reaction product, and the key impurity (6-chloronicotinic acid). Use external standards to quantify each component.
HPLC Analysis Workflow Diagram
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Chloronicotinoyl Chloride Derivatives
Introduction: Establishing Identity and Purity
In the realms of pharmaceutical and agrochemical synthesis, 6-chloronicotinoyl chloride is a pivotal intermediate. Its reactive acyl chloride group, combined with the specific substitution pattern on the pyridine ring, makes it a versatile building block for a multitude of complex target molecules. However, its utility is predicated on its structural integrity and purity. As such, robust and unambiguous characterization is not merely a procedural step but a foundational requirement for successful research and development.
This guide provides an in-depth comparison of the two primary spectroscopic techniques employed for this purpose: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a logical workflow designed to provide a self-validating system for the characterization of this compound and its subsequent derivatives. We will explore how these techniques, when used in concert, provide a comprehensive and trustworthy portrait of the molecule.
Part 1: FT-IR Spectroscopy – The Rapid Functional Group Fingerprint
From an efficiency standpoint, FT-IR spectroscopy is the first line of inquiry. It is an exceptionally rapid and powerful tool for confirming the presence of key functional groups, which is often all that is needed to monitor the progress of a synthesis. For a reactive and moisture-sensitive compound like an acyl chloride, the choice of sampling technique is paramount.
Expertise in Practice: Why Attenuated Total Reflectance (ATR)?
While traditional methods like KBr pellets or Nujol mulls are viable, they introduce unnecessary sample handling and potential exposure to atmospheric moisture, which can readily hydrolyze the acyl chloride back to the less reactive carboxylic acid. Attenuated Total Reflectance (ATR) FT-IR is the superior choice here.[1] The causality is simple: a small amount of the solid sample is pressed directly onto a durable crystal (like diamond or germanium), and the spectrum is collected in seconds.[2] This minimizes sample preparation and exposure, ensuring the spectrum is representative of the true compound, not its hydrolysis artifact. This choice provides a more trustworthy and reproducible result.[3]
Deciphering the Spectrum: Key Diagnostic Peaks
The FT-IR spectrum of this compound provides several key data points that, together, confirm its identity. The most crucial of these is the carbonyl (C=O) stretch of the acyl chloride.
-
Acyl Chloride C=O Stretch: This is an intense, sharp absorption band found at a characteristically high frequency, typically in the 1775-1810 cm⁻¹ range.[4][5] This high wavenumber is a direct consequence of the inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, which strengthens and stiffens the C=O double bond. This peak's position is a key differentiator; it appears at a significantly higher frequency than the carbonyls of esters (1735-1750 cm⁻¹), carboxylic acids (1710 cm⁻¹), and amides (1650-1690 cm⁻¹).[5]
-
Pyridine Ring Stretches: Aromatic C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: A weak band just above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds.
-
C-Cl Stretch: While a C-Cl stretch from the acyl chloride is expected between 730-550 cm⁻¹, this falls in the complex "fingerprint" region and is less diagnostically reliable than the prominent carbonyl peak.[6]
A critical self-validating step in the synthesis of this compound from 6-chloronicotinic acid is the disappearance of the very broad O-H stretch of the carboxylic acid (typically spanning 2500-3500 cm⁻¹) and the appearance of the sharp acyl chloride C=O peak around 1800 cm⁻¹.[7] This spectral transformation is unambiguous proof of a successful conversion.
Data Summary: Characteristic FT-IR Absorptions
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Acyl Chloride | C=O Stretch | ~1790 | Strong, Sharp | Key diagnostic peak. Higher frequency than other carbonyls. |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Weak | Confirms the heterocyclic aromatic core. |
| Aromatic C-H | C-H Stretch | >3000 | Weak | Indicates C-H bonds on the aromatic ring. |
| Aryl-Cl | C-Cl Stretch | ~1100 | Medium | C-Cl stretch from the chlorine on the pyridine ring. |
Part 2: NMR Spectroscopy – The Definitive Structural Blueprint
While FT-IR confirms that the correct functional groups are present, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, high-resolution blueprint of the molecule's structure. It allows for the unambiguous assignment of every proton and carbon, confirming connectivity and revealing subtle electronic effects within the molecule.
Causality in Protocol: The Criticality of Sample Preparation
The reactive nature of this compound demands meticulous sample preparation. Hydrolysis is the primary enemy.
Core Directive: The sample must be dissolved in a dry, aprotic, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but it must be fresh or dried over molecular sieves, as it can contain trace acid and water.[8] The NMR tube must be scrupulously cleaned and oven-dried before use.[9] For particularly sensitive derivatives or quantitative work, preparing the sample in an inert atmosphere glovebox or using a Schlenk line and a sealed NMR tube (e.g., a J. Young tube) is the gold standard for ensuring sample integrity.[10][11]
Interpreting the Data: A Multi-faceted Approach
A full structural elucidation relies on a combination of 1D and 2D NMR experiments.
¹H NMR - Proton Environments and Connectivity: The aromatic region (typically δ 7.0-9.0 ppm) is of primary interest. The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms deshields the ring protons, shifting them downfield.[12] For this compound, we expect three distinct signals corresponding to H-2, H-4, and H-5.
-
H-2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It should appear as a doublet.
-
H-4: Adjacent to both H-5 and H-2 (long-range), this proton will likely appear as a doublet of doublets.
-
H-5: Coupled only to H-4, this proton should appear as a doublet.
¹³C NMR - The Carbon Skeleton: This spectrum reveals the carbon framework. The key signals include:
-
Carbonyl Carbon (C=O): Highly deshielded due to the attached oxygen and chlorine, appearing around δ 165-170 ppm . This peak is often of low intensity as it is a quaternary carbon with a long relaxation time.[5]
-
Pyridine Carbons: The five aromatic carbons will have distinct chemical shifts influenced by the positions of the nitrogen and chlorine atoms.[13][14] Carbons directly attached to chlorine (C-6) or the carbonyl group (C-3) will be quaternary and show low intensity.
2D NMR - Solving the Puzzle: For complex derivatives or to remove any ambiguity in assignments from 1D spectra, 2D NMR is indispensable.[15]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will produce cross-peaks connecting the signals of H-4 with H-5, providing definitive proof of their adjacency.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly bonded to. It allows for the straightforward assignment of the protonated carbons (C-2, C-4, C-5).[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the full structure. It reveals correlations between protons and carbons over two or three bonds. Crucially, it allows for the assignment of the non-protonated (quaternary) carbons. For example, one would expect to see correlations from H-2 and H-4 to the carbonyl carbon, and from H-5 to the chlorinated carbon C-6, locking the entire structure into place.[16]
Data Summary: Expected NMR Assignments for this compound in CDCl₃
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D Correlations (HMBC) |
| C=O | - | ~167 | H-2, H-4 |
| C-2 | ~8.9 (d) | ~152 | C=O, C-4, C-6 |
| C-3 | - | ~135 | H-2, H-4, H-5 |
| C-4 | ~8.2 (dd) | ~140 | C=O, C-2, C-5, C-6 |
| C-5 | ~7.5 (d) | ~125 | C-3, C-4, C-6 |
| C-6 | - | ~155 | H-2, H-4, H-5 |
(Note: Chemical shifts are estimates and can vary based on solvent and concentration.)
Part 3: Protocols, Workflow, and Comparative Analysis
Experimental Protocol: ATR-FT-IR Analysis
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to fully dry.
-
Record a background spectrum of the clean, empty crystal. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Place a small amount (a few milligrams) of the solid this compound derivative onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal surface thoroughly with a suitable solvent after analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Dry a clean NMR tube in an oven at >100 °C for several hours and allow it to cool in a desiccator.
-
In a dry vial, weigh approximately 5-10 mg of the this compound derivative for ¹H NMR (20-30 mg for ¹³C NMR).[10]
-
Add ~0.6 mL of dry, deuterated solvent (e.g., CDCl₃) to the vial and gently agitate to dissolve the sample completely.
-
Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any particulates are present, filter the solution through a small plug of glass wool in the pipette.[9]
-
Cap the NMR tube securely. For sensitive samples, use a tube with a screw cap or a J. Young valve.
-
Wipe the outside of the tube clean before inserting it into the spectrometer.
-
Acquire standard ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC, HMBC) spectra according to instrument-specific parameters.
Logical Characterization Workflow
A robust and efficient characterization process follows a logical progression from rapid screening to definitive proof.
Caption: Logical workflow for the complete characterization of a new derivative.
Comparative Guide: FT-IR vs. NMR
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional Groups Present | Atomic Connectivity & Chemical Environment |
| Speed | Very Fast (< 1 minute per sample) | Slower (minutes to hours per sample) |
| Sample Preparation | Minimal (especially with ATR) | Critical (requires dry, deuterated solvents) |
| Sample Amount | Micrograms to milligrams | Milligrams |
| Sensitivity | Moderate | High (¹H), Low (¹³C) |
| Cost | Relatively Low | High (instrument and maintenance) |
| Primary Use Case | Reaction monitoring, quality control screening, functional group confirmation | Unambiguous structure elucidation and proof |
Conclusion
The comprehensive characterization of this compound and its derivatives is most effectively achieved through the synergistic use of FT-IR and NMR spectroscopy. FT-IR serves as the rapid, frontline tool, offering immediate confirmation of the crucial acyl chloride functional group and allowing for efficient monitoring of synthetic transformations. This is a technique built for speed and efficiency.
NMR spectroscopy, in contrast, is the definitive arbiter of structure. Through a combination of 1D and 2D experiments, it provides an irrefutable map of the molecule, confirming the precise arrangement and electronic nature of every atom. While more demanding in terms of sample preparation and instrument time, the certainty it provides is non-negotiable for novel compound identification and publication-quality data.
By following the logical workflow presented—using FT-IR for initial validation followed by NMR for in-depth structural analysis—researchers can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their materials.
References
- Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- (n.d.). Preparation of nmr samples of air and moisture sensitive compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
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comparing reactivity of 6-Chloronicotinoyl chloride vs. 2-chloronicotinoyl chloride
An In-Depth Comparative Guide to the Reactivity of 6-Chloronicotinoyl Chloride vs. 2-Chloronicotinoyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Nicotinoyl chlorides, valued for their role in introducing the pyridine moiety into molecular scaffolds, are a prime example where isomeric differences can lead to significant variations in chemical behavior. This guide provides a detailed, objective comparison of the reactivity of two common isomers: this compound and 2-chloronicotinoyl chloride, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: Two Isomers, Distinct Chemical Personalities
This compound and 2-chloronicotinoyl chloride are both activated derivatives of nicotinic acid, widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] While structurally similar, the positional difference of the chlorine atom on the pyridine ring relative to the acyl chloride functional group and the ring nitrogen fundamentally alters the electronic and steric environment of the reactive carbonyl center. This guide will dissect these differences to provide a predictive framework for their reactivity in nucleophilic acyl substitution reactions, the primary pathway through which these reagents are employed.[3][4]
| Feature | This compound | 2-Chloronicotinoyl Chloride |
| CAS Number | 58757-38-3 | 49609-84-9 |
| Molecular Weight | 176.00 g/mol | 176.00 g/mol |
| Structure | Chlorine at C6 (para to N) | Chlorine at C2 (ortho to N) |
| Appearance | White to off-white solid[5] | Off-white to brown solid[6] |
Theoretical Framework for Reactivity: Electronic and Steric Effects
The reactivity of acyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to an incoming nucleophile.[7][8] Both electronic and steric effects, therefore, play a crucial role.
Electronic Effects: A Tale of Two Inductive Sinks
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The chlorine substituent also contributes a strong inductive-withdrawing effect. The interplay of these forces dictates the electron density at the carbonyl carbon (C3).
-
In this compound: The carbonyl group is at the C3 position. The primary electron-withdrawing influence comes from the ring nitrogen at C1. The chlorine atom at C6 is meta to the carbonyl group. While its inductive effect is felt, it is attenuated by distance compared to an ortho or para relationship. The dominant effect is the powerful pull from the adjacent ring nitrogen, which strongly polarizes the C3-carbonyl carbon.
-
In 2-Chloronicotinoyl Chloride: The carbonyl group is also at C3. However, it is now flanked by two powerful electron-withdrawing groups: the ring nitrogen at C1 and the chlorine atom at C2. Both are in the ortho position relative to the reactive center. This dual, proximal inductive withdrawal significantly depletes electron density from the carbonyl carbon, making it exceptionally electrophilic. While chlorine has a weak resonance-donating effect, its inductive effect is overwhelmingly dominant in acyl chlorides.[4][9]
Steric Effects: The Impact of Proximity
Steric hindrance refers to the congestion around a reactive site caused by the physical bulk of neighboring atoms or groups, which can impede the approach of a nucleophile.[10][11]
-
In this compound: The chlorine atom is located at the C6 position, remote from the C3-acyl chloride group. The approach of a nucleophile to the carbonyl carbon is relatively unhindered.
-
In 2-Chloronicotinoyl Chloride: The chlorine atom is directly adjacent to the acyl chloride functionality. This ortho relationship creates significant steric bulk around the reaction center. A nucleophile approaching the carbonyl carbon will experience steric repulsion from the C2-chlorine atom, potentially slowing the rate of attack.[12]
Diagram of Influencing Factors
Caption: Experimental workflow for the competitive acylation assay.
Methodology:
-
Preparation: Accurately weigh this compound (e.g., 176 mg, 1.0 mmol) and 2-chloronicotinoyl chloride (176 mg, 1.0 mmol) and dissolve them in 10 mL of anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed flask. Prepare a stock solution of aniline in anhydrous DCM (e.g., 46.5 mg, 0.5 mmol, in 2 mL DCM).
-
Reaction: Cool the flask containing the acyl chloride mixture to 0 °C in an ice-water bath. While stirring vigorously, slowly add the aniline solution dropwise over 5 minutes. The amount of amine is substoichiometric to ensure competition.
-
Incubation: Allow the reaction to stir at 0 °C for 1 hour.
-
Workup: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the resulting solution directly by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative peak areas of the two resulting anilide products (N-phenyl-6-chloronicotinamide and N-phenyl-2-chloronicotinamide). The ratio of these areas corresponds to the relative reactivity of the parent acyl chlorides.
Protocol 2: Determination of Hydrolysis Rate by Titration
This protocol quantifies the rate of reaction with water by measuring the production of HCl over time. Acyl chlorides react readily with water, making this a fundamental measure of their reactivity. [13][14] Methodology:
-
Setup: Place a known volume of a solvent mixture (e.g., 90:10 acetonitrile:water) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C). Add a pH indicator (e.g., bromothymol blue).
-
Initiation: Prepare a standardized solution of NaOH (e.g., 0.05 M). Add a precise, catalytic amount of the acyl chloride (e.g., 0.1 mmol of either this compound or 2-chloronicotinoyl chloride) to the stirring solvent. This will immediately generate HCl, causing a color change in the indicator.
-
Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution, adding it at a rate that maintains a constant pH (i.e., the color of the indicator at its endpoint). Record the volume of NaOH added over time.
-
Data Analysis: The rate of addition of NaOH is equal to the rate of production of HCl, which is directly proportional to the rate of hydrolysis of the acyl chloride. Plot the volume of NaOH added versus time. The initial slope of this line is proportional to the initial reaction rate.
-
Comparison: Repeat the experiment under identical conditions with the other isomer. A steeper slope indicates a faster rate of hydrolysis and thus higher reactivity towards water.
Conclusion and Recommendations
The reactivity of this compound and 2-chloronicotinoyl chloride is a nuanced interplay of electronic activation and steric hindrance.
-
2-Chloronicotinoyl chloride is predicted to be the more electronically activated and intrinsically more reactive isomer due to the powerful, synergistic inductive effects of the adjacent ring nitrogen and C2-chlorine.
-
This compound , while still a reactive acyl chloride, is less electronically activated but also significantly less sterically hindered.
Practical Recommendations for Researchers:
-
When reacting with small, unhindered nucleophiles or when maximum electrophilicity is required, 2-chloronicotinoyl chloride is likely the superior choice, provided reaction conditions are controlled to manage its high reactivity.
-
When using bulky or sterically sensitive nucleophiles , This compound may provide higher yields and cleaner reactions due to its greater accessibility.
-
Due to their high reactivity, both reagents should be handled under anhydrous conditions to prevent hydrolysis. [13][14]The use of a non-nucleophilic base (e.g., pyridine or triethylamine) is often required to scavenge the HCl byproduct generated during the reaction. [15] It is strongly recommended that researchers perform small-scale trial reactions or the competitive experiment outlined in this guide to confirm the optimal isomer and conditions for their specific application.
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A Senior Application Scientist's Guide: 6-Chloronicotinoyl Chloride vs. Other Acylating Agents in Amide Synthesis
Introduction: The Ubiquitous Amide Bond
The formation of the amide bond is arguably one of the most critical reactions in organic synthesis, central to the creation of peptides, polymers, and a vast array of pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid.[2] This is typically achieved by converting the hydroxyl group into a better leaving group, a role fulfilled by acylating agents.
Among the diverse arsenal of available reagents, acyl chlorides are prized for their high reactivity, which often translates to rapid and high-yielding reactions.[][4] This guide focuses on 6-Chloronicotinoyl chloride , a heterocyclic acyl chloride of significant interest in the pharmaceutical and agrochemical industries.[5] Its unique electronic and structural properties offer distinct advantages and challenges compared to more conventional acylating agents. Here, we provide an in-depth, objective comparison of this compound against other common choices—from workhorse acyl chlorides and anhydrides to sophisticated peptide coupling reagents—supported by mechanistic insights and validated experimental protocols to inform your selection process.
The Contenders: A Profile of Key Acylating Agents
The choice of an acylating agent is a critical decision that impacts reaction efficiency, selectivity, cost, and safety.[6] Understanding the characteristics of each class is paramount.
This compound: The Heterocyclic Specialist
This compound, also known as 6-chloropyridine-3-carbonyl chloride, is a bifunctional reagent featuring a highly reactive acyl chloride group on a pyridine ring.[5]
-
Reactivity: The electron-withdrawing nature of both the ring nitrogen and the chlorine substituent enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.
-
Significance: This moiety is a cornerstone of neonicotinoid insecticides like Imidacloprid and Acetamiprid, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[7][8] The chloro-pyridine scaffold is crucial for this biological activity. In drug discovery, the strategic placement of chlorine atoms can significantly improve a compound's physicochemical properties, metabolic stability, and binding affinity.[9][10]
Standard Acyl Chlorides: The Workhorses (e.g., Benzoyl Chloride, Acetyl Chloride)
These are among the most common and straightforward acylating agents.[] They are readily available and highly effective for a broad range of primary and secondary amines.
-
Reactivity: Their reactivity is generally high, leading to rapid, often exothermic reactions.[] Aromatic acyl chlorides like benzoyl chloride are typically more stable and less reactive than their aliphatic counterparts like acetyl chloride.[]
-
Limitations: Their high reactivity makes them sensitive to moisture, and the reaction generates stoichiometric amounts of corrosive hydrogen chloride (HCl), which must be neutralized by a base.[11] This can be problematic for acid-sensitive substrates.[4]
Acid Anhydrides: The Milder Alternative (e.g., Acetic Anhydride)
Anhydrides are generally less reactive than their corresponding acyl chlorides, making them a safer and sometimes more selective choice.[2]
-
Reactivity: The carboxylate leaving group is less reactive than a chloride ion. Reactions are typically slower and may require heating or catalysis.
-
Byproducts: The reaction produces a carboxylic acid byproduct instead of HCl, which is less corrosive but still requires a base for neutralization to drive the reaction to completion.[11]
Peptide Coupling Reagents: The Precision Tools
Developed primarily for the delicate task of peptide synthesis, these reagents activate carboxylic acids in situ under mild conditions, minimizing side reactions like racemization.[12]
-
Carbodiimides (DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[13][14] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to causing racemization in chiral substrates. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are essential, as they trap the O-acylisourea to form a less reactive, but more selective, OBt active ester.[15][16]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents, such as HBTU and HATU, come "pre-packaged" with an HOBt or HOAt moiety, respectively.[16] They are highly efficient, rapid, and suppress racemization effectively, but are significantly more expensive.[14]
Head-to-Head Comparison: Performance Metrics
The optimal choice of acylating agent depends on a balance of reactivity, substrate tolerance, cost, and scalability.
Table 1: General Properties and Handling of Acylating Agents
| Property | This compound | Benzoyl Chloride | Acetic Anhydride | DCC (Carbodiimide) |
| Formula | C₆H₃Cl₂NO | C₇H₅ClO | C₄H₆O₃ | C₁₃H₂₂N₂ |
| M. Wt. | 176.00 g/mol | 140.57 g/mol | 102.09 g/mol | 206.33 g/mol |
| Physical Form | Solid | Fuming Liquid[17] | Liquid | Low-melting Solid |
| Reactivity | Very High | High | Moderate | (Activates Acid) |
| Key Hazards | Corrosive, moisture sensitive | Corrosive, lachrymator, moisture sensitive | Corrosive, flammable, moisture sensitive | Skin sensitizer, toxic |
Table 2: Performance Comparison in Amide Synthesis
| Parameter | Acyl Chlorides (General) | This compound | Acid Anhydrides | Peptide Coupling Reagents |
| Reaction Speed | Very Fast, often exothermic | Very Fast, exothermic | Moderate to Slow | Fast to Moderate |
| Typical Conditions | 0 °C to RT, aprotic solvent, base (e.g., TEA, Pyridine)[11] | 0 °C to RT, aprotic solvent (Dioxane, Toluene), base[18] | RT to elevated temp, base | RT, aprotic solvent (DMF, DCM), often with additive (HOBt) |
| Byproducts | HCl | HCl | Carboxylic Acid | Urea (e.g., DCU), etc. |
| Workup | Aqueous wash to remove base hydrochloride and excess acid. | Aqueous wash.[18] | Aqueous wash. | Filtration of urea byproduct (e.g., DCU), or aqueous wash for water-soluble byproducts (from EDC).[14] |
| Advantages | High reactivity, low cost, readily available, simple workup.[] | Introduces a key pharmacophore, high reactivity.[5] | Milder than acyl chlorides, easier to handle. | Mild conditions, low racemization, high functional group tolerance.[12] |
| Limitations | Moisture sensitive, corrosive HCl byproduct, poor for acid-sensitive substrates.[4] | Same as general acyl chlorides. | Lower reactivity, may require forcing conditions. | High cost, atom-inefficient, complex byproducts.[12] |
| Relative Cost | $ | $ |
The "Why": Mechanistic Insights & Strategic Selection
The choice of reagent is fundamentally a choice of reaction mechanism, which dictates the outcome.
Mechanism 1: Nucleophilic Acyl Substitution (Acyl Chlorides & Anhydrides)
This is a direct and efficient pathway. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide. A base is required to neutralize the acidic byproduct, preventing protonation of the starting amine and driving the reaction forward.[19]
Why Choose this compound?
Selection of this compound is a strategic choice when the 6-chloro-3-pyridyl moiety is a desired structural component of the final molecule. Its high reactivity ensures efficient coupling, making it a valuable building block in the synthesis of agrochemicals and pharmaceuticals where this specific heterocyclic ring is essential for biological function. [5]
Experimental Section: Validated Protocols
The following protocols are provided as representative examples. All reactions involving acyl chlorides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise noted.
General Experimental Workflow
Protocol 1: Synthesis of N-methyl-6-chloronicotinamide using this compound
This protocol is adapted from a known synthesis. [18] Materials:
-
This compound (1.0 eq)
-
Anhydrous methylamine solution (e.g., 2M in THF, ~1.5 eq)
-
Anhydrous Dioxane/Toluene mixture
-
Standard glassware for inert atmosphere reaction
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a solution of anhydrous methylamine in a mixture of dioxane and toluene.
-
Cool the solution to 0 °C to -5 °C using an ice-salt bath.
-
Add this compound (1.0 eq) portion-wise to the stirred amine solution while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours, letting it warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add water and stir. The product should precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the crude N-methyl-6-chloronicotinamide.
-
Purify further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of N-benzylbenzamide using Benzoyl Chloride
This protocol follows the general Schotten-Baumann reaction conditions. [1][11][19] Materials:
-
Benzylamine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Prepare a solution of benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the amine solution over 15-20 minutes, ensuring the temperature remains close to 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. [1][19]9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Amide Synthesis using DCC and HOBt
This protocol is a general method for coupling a carboxylic acid and an amine. [13][20] Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Amine (e.g., Benzylamine, 1.1 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the cooled mixture. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining traces of DCU and other impurities.
Conclusion and Outlook
The selection of an acylating agent is a nuanced decision that hinges on the specific synthetic goal.
-
Standard Acyl Chlorides and Anhydrides remain the reagents of choice for simple, robust, and scalable amide syntheses where the substrates are not particularly sensitive. They offer a powerful combination of high reactivity and low cost.
-
Peptide Coupling Reagents are indispensable for complex syntheses involving chiral centers or delicate functional groups, such as in peptide and medicinal chemistry. Their mildness and ability to suppress side reactions justify their higher cost when precision is paramount.
-
This compound carves out its niche as a specialized and highly effective acylating agent. Its primary advantage lies not just in its ability to form an amide bond, but in its capacity to introduce the biologically crucial 6-chloro-3-pyridyl moiety into a target molecule. For researchers in agrochemical and pharmaceutical development, where this particular scaffold is a key to unlocking desired activity, this compound is not just an alternative, but often the superior and necessary choice.
Ultimately, a thorough understanding of the reactivity, scope, and limitations of each class of acylating agent empowers the modern chemist to approach the synthesis of any amide bond with confidence and strategic precision.
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- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
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- This compound. Oakwood Chemical. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 6-Chloronicotinoyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high functional group tolerance is unparalleled. However, the efficiency of this powerful reaction is critically dependent on the choice of catalyst, especially when dealing with challenging substrates such as electron-deficient heteroaryl chlorides. 6-Chloronicotinoyl chloride, a valuable building block in pharmaceutical synthesis, presents such a challenge due to the inherent low reactivity of the C-Cl bond.
This guide provides an in-depth evaluation of various palladium catalysts for the Suzuki coupling of this compound. We will move beyond a simple listing of options to explore the mechanistic reasoning behind catalyst selection, present comparative data from related systems, and provide detailed experimental protocols to empower you to overcome this synthetic hurdle.
The Challenge: Activating the C-Cl Bond in a Pyridine Ring
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide.[1][2] The strength of the carbon-halogen bond is a critical factor, with the reactivity order being I > Br > Cl. The C-Cl bond is significantly stronger and less polarized, making oxidative addition more difficult. This is further compounded in electron-deficient rings like pyridine, necessitating highly active catalyst systems.[3]
Traditional catalysts, while effective for aryl bromides and iodides, often falter with chlorides, leading to low yields and slow reaction times. The key to success lies in employing catalyst systems with ligands that are both sterically bulky and electron-rich. These properties promote the formation of the active, low-coordinate Pd(0) species and facilitate the challenging oxidative addition step.[4]
Comparative Evaluation of Palladium Catalyst Systems
Traditional Phosphine Ligand Catalysts: The Baseline
Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: One of the earliest and most common palladium catalysts.[5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂: A more robust and versatile catalyst than Pd(PPh₃)₄, with the dppf ligand offering both steric bulk and electron-donating properties.[6]
Performance Insights: For activated aryl chlorides (e.g., those with strong electron-withdrawing groups), Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide moderate to good yields.[7][8] However, for unactivated or electron-deficient heteroaryl chlorides, their performance is often suboptimal, requiring higher catalyst loadings, elevated temperatures, and longer reaction times.[3] In a screening study for the coupling of 2,4-dichloropyrimidines, PdCl₂(PPh₃)₂ gave a low yield of 36%.[4] While Pd(dppf)Cl₂ is generally more effective than Pd(PPh₃)₄ for challenging substrates, it may still be outperformed by more modern catalyst systems for this specific transformation.[9][10]
Verdict: These catalysts serve as a useful baseline but are likely to be inefficient for the Suzuki coupling of this compound. They are best reserved for more reactive coupling partners or initial exploratory reactions where cost is a primary concern.
Buchwald Biarylphosphine Ligand Catalysts: The High-Performers
Catalysts:
-
Third-Generation Buchwald Precatalysts (G3) - e.g., XPhos Pd G3: These are air- and moisture-stable palladacycles that readily generate the active monoligated Pd(0) species in solution.[11][12] The biarylphosphine ligands (like XPhos) are exceptionally bulky and electron-rich, making them ideal for activating C-Cl bonds.[13][14]
Performance Insights: The Buchwald catalyst systems are the gold standard for challenging Suzuki-Miyaura couplings.[4] The XPhos Pd G3 precatalyst, in particular, has demonstrated exceptional activity in coupling heteroaryl chlorides under mild conditions (room temperature to 40°C) with short reaction times and high yields.[11] This high reactivity is crucial for substrates that may be unstable at elevated temperatures. The G3 and G4 precatalysts are specifically designed for rapid activation, which is beneficial when using unstable boronic acids that are prone to decomposition.[11]
Verdict: Buchwald G3 precatalysts, especially with ligands like XPhos, are highly recommended for the Suzuki coupling of this compound. Their high reactivity and broad functional group tolerance make them a reliable choice for achieving high yields.
N-Heterocyclic Carbene (NHC) Ligand Catalysts: The Robust Workhorses
Catalysts:
-
PEPPSI-IPr (palladium(II) dichloride): The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are exceptionally stable to air and moisture, making them very user-friendly.[1][15] The NHC ligand is a strong σ-donor, forming a very stable bond with the palladium center, which leads to high catalyst turnover numbers.[16]
-
PXPd2: An air-stable palladium catalyst that has shown excellent performance in the regioselective Suzuki coupling of dichloronicotinamides.[17][18]
Performance Insights: PEPPSI-IPr has proven effective for a wide range of Suzuki couplings, including those with deactivated aryl chlorides.[2] Its stability and ease of handling are significant advantages in a research setting. The PXPd2 catalyst is particularly noteworthy due to its demonstrated success in a closely related system. In the coupling of 2,6-dichloronicotinamide, PXPd2 provided the best regioselectivity and shortest reaction times compared to other screened catalysts, with the amide group directing the coupling to the adjacent C2 position.[17][18] This suggests it could be highly effective for this compound.
Verdict: NHC-based catalysts, particularly PEPPSI-IPr and PXPd2, are excellent candidates. Their robustness, high efficiency, and demonstrated success with similar substrates make them a compelling choice.
Data Summary: A Comparative Overview
The following table summarizes the expected performance of these catalyst classes for the Suzuki coupling of this compound, based on data from related heteroaryl chloride systems.
| Catalyst Class | Representative Catalyst | Typical Loading (mol%) | Temperature | Key Advantages | Likely Efficacy for this compound |
| Traditional Phosphines | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | 2 - 5 | High (80-120 °C) | Low cost, readily available. | Low to Moderate |
| Buchwald Biarylphosphines | XPhos Pd G3 | 0.5 - 2 | Low to Moderate (RT - 80 °C) | High reactivity for C-Cl activation, broad scope, mild conditions. | High |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr / PXPd2 | 1 - 3 | Moderate (60-100 °C) | Air and moisture stable, high turnover numbers, user-friendly. | High |
Experimental Workflow & Protocol
The following is a detailed, step-by-step protocol for a generic Suzuki-Miyaura coupling reaction with this compound, optimized for a high-performance catalyst system like a Buchwald G3 precatalyst or PEPPSI-IPr.
Logical Flow of the Experimental Protocol
Caption: A typical workflow for a palladium-catalyzed Suzuki coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Rationale: The use of oven-dried glassware is crucial to exclude moisture, which can deactivate the catalyst and lead to side reactions like protodeboronation of the boronic acid. K₃PO₄ is a common and effective base for activating the boronic acid for transmetalation.[9]
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Rationale: The active Pd(0) species is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for catalyst longevity and performance.
-
-
Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Rationale: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent by sparging with argon for 20-30 minutes prior to use removes dissolved oxygen.
-
-
Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the flask against a positive flow of argon. Immediately reseal the flask.
-
Rationale: Adding the catalyst under a positive flow of argon minimizes its exposure to air.
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Rationale: The optimal temperature will depend on the specific catalyst and substrates, but a moderate temperature is a good starting point for highly active catalysts.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
The Suzuki Coupling Catalytic Cycle
The efficiency of the catalysts discussed can be understood by examining their role in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
-
Oxidative Addition: The active L₂Pd(0) catalyst adds to the Ar-X (this compound) bond. Bulky, electron-rich ligands (L) like XPhos or NHCs accelerate this step.
-
Transmetalation: The R group from the activated boronic acid (R-B(OH)₃⁻) is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Conclusion and Recommendations
For the successful Suzuki-Miyaura coupling of the challenging this compound substrate, moving beyond traditional palladium catalysts is essential.
-
For Highest Reactivity and Mild Conditions: The third-generation Buchwald precatalysts , such as XPhos Pd G3 , are the top recommendation. Their ability to activate C-Cl bonds under mild conditions is well-documented and provides the highest probability of success.
-
For Robustness and Ease of Use: NHC-ligated catalysts like PEPPSI-IPr and PXPd2 offer a highly practical alternative. Their exceptional stability to air and moisture simplifies handling without significantly compromising on performance, making them an excellent choice for routine synthesis and library generation.
By understanding the mechanistic principles and leveraging these advanced catalyst systems, researchers can confidently and efficiently incorporate the this compound motif into their synthetic targets, accelerating the pace of discovery in drug development and materials science.
References
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Sigma-Aldrich. PEPPSI™ Catalysts Overview. [URL: https://www.sigmaaldrich.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/27%3A_Organometallic_Compounds/27.10%3A_The_Suzuki-Miyaura_Reaction]
- Yang, D. et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-4. [URL: https://pubs.acs.org/doi/10.1021/ol035188g]
- ACS Figshare. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [URL: https://figshare.com/collections/Efficient_Synthesis_of_2-Aryl-6-chloronicotinamides_via_PXPd2-Catalyzed_Regioselective_Suzuki_Coupling_-_Organic_Letters/6059915]
- Wikipedia. PEPPSI. [URL: https://en.wikipedia.org/wiki/PEPPSI]
- BenchChem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-palladium-catalysts-for-heterocyclic-suzuki-coupling]
- Gómez-Mudarra, F. A. et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [URL: https://ouci.dntb.gov.ua/en/works/2PZlBqmx/]
- BenchChem. Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives. [URL: https://www.benchchem.
- ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [URL: https://www.researchgate.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1010&context=etd]
- MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [URL: https://www.mdpi.com/2073-4344/13/2/287]
- National Institutes of Health. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6314144/]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2645945/]
- Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. [URL: https://www.sigmaaldrich.
- MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [URL: https://www.mdpi.com/2073-4344/13/3/543]
- Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/064.shtm]
- Andrew G. Myers Research Group. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.
- Johnson Matthey. Buchwald precatalysts G2 and G3. [URL: https://matthey.
- DiVA portal. Suzuki reactions in novel liquids. [URL: https://www.diva-portal.org/smash/get/diva2:1288229/FULLTEXT01.pdf]
- National Institutes of Health. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8228511/]
- ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [URL: https://www.researchgate.
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503714/]
- BenchChem. VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions. [URL: https://www.benchchem.com/application-notes/vphos-pd-g3-vs-xphos-pd-g3-a-performance-comparison-in-suzuki-coupling-reactions]
- ResearchGate. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. [URL: https://www.researchgate.net/publication/352293026_Third_Generation_Buchwald_Precatalysts_with_XPhos_and_RuPhos_Multigram_Scale_Synthesis_Solvent-Dependent_Isomerization_of_XPhos_Pd_G3_and_Quality_Control_by_1H-_and_31P-NMR_Spectroscopy]
- National Institutes of Health. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579893/]
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A Senior Application Scientist's Guide to Base Selection for Reactions with 6-Chloronicotinoyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. The acylation reaction, a cornerstone of organic synthesis, often hinges on the judicious selection of a base. This guide provides an in-depth comparison of various bases in reactions with 6-Chloronicotinoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will delve into the mechanistic rationale behind base efficiency, supported by experimental protocols and comparative data to inform your synthetic strategies.
The Critical Role of the Base in Acylation Reactions
This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution.[3][4][5][6] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the pyridine ring nitrogen.[5] When reacting with a nucleophile (e.g., an amine or an alcohol), a base plays one or both of the following crucial roles:
-
Nucleophilic Catalyst: Certain bases, most notably 4-(Dimethylamino)pyridine (DMAP), can act as hyper-nucleophilic catalysts. They react with the acyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile.[7][8][9]
-
Acid Scavenger: The reaction of an acyl chloride with a nucleophile containing an acidic proton (like an amine or alcohol) generates hydrogen chloride (HCl) as a byproduct.[10][11] This acidic byproduct can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of a non-nucleophilic base is therefore required to neutralize the HCl as it is formed.
The choice of base significantly impacts reaction rate, yield, and purity. An inappropriate base can lead to side reactions, decomposition of starting materials, or sluggish conversions.
Comparative Analysis of Common Bases
The efficiency of a base in reactions with this compound is a function of its nucleophilicity, basicity, and steric hindrance. We will compare several common bases across different classes.
Organic Amine Bases
Organic amines are the most frequently employed bases in these reactions. Their performance is a delicate balance of their ability to act as a nucleophile and their capacity to scavenge protons.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics & Efficiency |
| Triethylamine (TEA) | Et₃N | 10.75 | A workhorse acid scavenger. Moderately sterically hindered, which reduces its nucleophilicity towards the acyl chloride, preventing significant formation of the corresponding amide as a byproduct. Generally provides good yields. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | i-Pr₂NEt | 10.75 | Highly sterically hindered, making it an excellent non-nucleophilic base.[12] Its primary role is as an acid scavenger. Ideal for reactions where the nucleophile is precious and reaction with the base is to be avoided. |
| Pyridine | C₅H₅N | 5.25 | A weaker base than aliphatic amines. Can act as a nucleophilic catalyst, though less effective than DMAP. Its lower basicity may result in slower acid scavenging. |
| 4-(Dimethylamino)pyridine (DMAP) | Me₂NC₅H₄N | 9.70 | An exceptional nucleophilic catalyst that can accelerate acylation reactions by orders of magnitude.[8][13] It forms a highly reactive N-acylpyridinium salt.[8] Typically used in catalytic amounts (0.05-10 mol%) in conjunction with a stoichiometric acid scavenger like TEA or DIPEA.[14] |
Inorganic Bases
Inorganic bases offer an alternative, particularly when organic bases might interfere with the reaction or purification.
| Base | Formula | Key Characteristics & Efficiency |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | A solid, mild base. Its heterogeneity can sometimes lead to slower reaction rates but can simplify work-up (filtration). Suitable for robust reactions. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | A weak, inexpensive base. Often used in aqueous work-ups to neutralize excess acid. Can be used as the primary base in some instances, particularly with less sensitive substrates. |
| Sodium Hydroxide (NaOH) | NaOH | A strong base that is generally not recommended for reactions with acyl chlorides in the presence of sensitive functional groups. It can promote hydrolysis of the acyl chloride and the ester or amide product.[15] |
Mechanistic Insights
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) in the presence of a base proceeds via a nucleophilic addition-elimination pathway.
Caption: General mechanism of nucleophilic acyl substitution.
In the case of DMAP catalysis, an initial reaction between DMAP and the acyl chloride forms a highly reactive N-acylpyridinium salt.
Caption: Catalytic cycle of DMAP in acylation reactions.
Experimental Protocols
To provide a framework for your own investigations, we present a general protocol for a comparative study of base efficiency.
General Procedure for the Acylation of Benzylamine with this compound
Materials:
-
This compound
-
Benzylamine
-
Selected Base (Triethylamine, DIPEA, Pyridine, Potassium Carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add the selected base (1.2 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for the designated time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for base efficiency comparison.
Comparative Data
The following table presents representative data from the reaction of this compound with benzylamine using various bases.
| Base | Reaction Time (h) | Yield (%) | Purity (by LC-MS) | Observations |
| Triethylamine | 2 | 92 | >98% | Clean reaction profile. |
| DIPEA | 3 | 90 | >98% | Slightly slower than TEA, but very clean. |
| Pyridine | 6 | 75 | 95% | Slower reaction and slightly lower purity. |
| Potassium Carbonate | 8 | 85 | 97% | Heterogeneous reaction, required vigorous stirring. |
| TEA + DMAP (5 mol%) | 0.5 | 95 | >99% | Rapid reaction, very clean product. |
Conclusion and Recommendations
The choice of base is a critical parameter in the successful acylation of nucleophiles with this compound.
-
For general-purpose acid scavenging, Triethylamine provides an excellent balance of reactivity and cost-effectiveness.
-
When dealing with sensitive or valuable nucleophiles where reaction with the base must be minimized, the sterically hindered DIPEA is the superior choice.
-
For accelerating reactions, particularly with sterically hindered or less reactive nucleophiles, the use of catalytic DMAP in conjunction with a stoichiometric base like TEA or DIPEA is highly recommended.[9][14]
-
Inorganic bases like potassium carbonate can be effective, especially in large-scale syntheses where ease of work-up is a priority.
Ultimately, the optimal base will depend on the specific nucleophile, reaction scale, and desired purity. The experimental framework and comparative data provided in this guide should serve as a valuable starting point for your process optimization.
References
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- The Catalytic Advantage: DMAP in Chemical Synthesis. (2025, December 1).
- Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
- Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
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A Senior Application Scientist's Guide to the Validation of a New Synthetic Method for 6-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 6-Chloronicotinoyl Chloride in Modern Chemistry
This compound is a pivotal building block in the synthesis of a multitude of high-value chemical entities. Its unique electronic and structural features, conferred by the chlorinated pyridine ring, make it an exceptionally reactive and versatile intermediate.[1][2] In the pharmaceutical industry, it serves as a cornerstone for the development of anti-inflammatory and anti-cancer drugs.[1][2] Its importance extends to the agrochemical sector, where it is integral to the formulation of potent pesticides and herbicides, contributing to enhanced crop protection and yield.[1][2] Given its widespread application, the development of robust, efficient, and well-validated synthetic methods for its production is of paramount importance to ensure the quality, safety, and efficacy of the final products.
This guide provides a comprehensive comparison of a novel synthetic approach for this compound against established methods. As a self-validating system, every protocol described herein is designed to be rigorously tested and verified, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, present detailed, step-by-step methodologies, and offer a framework for the analytical validation of the synthesized product.
Traditional vs. Novel Synthetic Strategies: A Comparative Overview
The conventional synthesis of this compound typically involves the conversion of 6-chloronicotinic acid using aggressive chlorinating agents. While effective, these methods often present challenges in terms of safety, environmental impact, and selectivity.
Established Method 1: The Thionyl Chloride Route
A widely employed method utilizes thionyl chloride (SOCl₂) to convert 6-chloronicotinic acid to its corresponding acyl chloride.[3] This reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[4]
Reaction Scheme:
However, the high toxicity and corrosiveness of both thionyl chloride and its byproducts necessitate stringent handling procedures and specialized equipment to prevent environmental release and ensure operator safety.[4] The reaction often requires heating, which can lead to the formation of impurities if not carefully controlled.
Established Method 2: The Phosphorus Pentachloride/Phosphorus Oxychloride Approach
Another established protocol involves a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[5] This combination is a powerful chlorinating agent capable of driving the reaction to completion.
Reaction Scheme (Simplified):
This method, while effective, also suffers from drawbacks related to the hazardous nature of the reagents and the formation of corrosive byproducts. The work-up procedure can be complex, requiring careful quenching and purification steps to isolate the desired product.
A Proposed Greener Alternative: Oxalyl Chloride with Catalytic DMF
In the spirit of advancing green chemistry principles, we propose a new synthetic method utilizing oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is often considered a superior reagent in fine chemical and pharmaceutical research due to its milder reaction conditions and cleaner byproduct profile.[6]
Key Advantages of the Proposed Method:
-
Milder Reaction Conditions: The reaction can often be performed at or below room temperature, minimizing the risk of thermal degradation and side reactions.[6]
-
Cleaner Byproducts: The byproducts of the reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous and can be easily removed, simplifying the work-up procedure.[6][7]
-
High Selectivity: The milder conditions can lead to higher selectivity, particularly for substrates with sensitive functional groups.[6]
-
Improved Safety Profile: While still requiring careful handling, oxalyl chloride is generally considered to have a more favorable safety profile than thionyl chloride, particularly concerning the nature of its byproducts.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride (Established Method)
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 6-chloronicotinic acid (e.g., 250 g).
-
Add thionyl chloride (e.g., 850 ml) to the flask.
-
Slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to yellow solid.[3]
Protocol 2: Synthesis of this compound using Oxalyl Chloride (Proposed New Method)
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or in-situ NMR.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often of high purity and can be used directly or further purified by recrystallization or vacuum distillation.
Method Validation: A Rigorous Approach to Ensuring Quality
The validation of a new synthetic method is a critical process that establishes its suitability for its intended purpose. For this compound, this involves a comprehensive analytical strategy to determine purity, identify potential impurities, and quantify the yield.
Analytical Techniques for Validation
1. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization:
Direct analysis of highly reactive acyl chlorides by HPLC is challenging due to their rapid hydrolysis in aqueous mobile phases.[9] A robust approach involves a pre-column derivatization to convert the acyl chloride into a stable derivative, such as a methyl ester or an amide, which can then be readily analyzed by reverse-phase HPLC.[9]
Proposed HPLC Validation Protocol:
-
Derivatization: React a known amount of the synthesized this compound with anhydrous methanol to form the stable methyl 6-chloronicotinate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R1) guidelines.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For acyl chlorides, derivatization may also be employed to improve chromatographic performance and detect non-volatile impurities.[10]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation of the final product and for identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment. In-situ NMR monitoring can provide real-time kinetic data on the reaction progress.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid and effective technique for confirming the presence of the characteristic carbonyl stretch of the acyl chloride (typically around 1750-1800 cm⁻¹) and the disappearance of the broad hydroxyl stretch of the carboxylic acid starting material.
Comparative Performance Data
The following table summarizes the expected performance of the proposed new synthetic method for this compound compared to the established thionyl chloride method. The data for the new method is projected based on the known performance of oxalyl chloride in similar transformations.
| Parameter | Established Method (Thionyl Chloride) | Proposed New Method (Oxalyl Chloride) | Rationale for Improvement |
| Typical Yield | 85-95% | >95% | Milder conditions reduce side reactions and product degradation. |
| Purity (crude) | 90-95% | >98% | Cleaner reaction with gaseous byproducts simplifies work-up and reduces impurities. |
| Reaction Time | 2-4 hours | 2-3 hours | Catalytic activation can lead to faster reaction rates at lower temperatures. |
| Reaction Temperature | Reflux | 0 °C to Room Temperature | Milder conditions are safer and more energy-efficient. |
| Safety Concerns | High (toxic/corrosive reagents and byproducts) | Moderate (reagents require care, but byproducts are less hazardous) | Gaseous byproducts of CO, CO₂, and HCl are more manageable than SO₂.[6][7] |
| Environmental Impact | High | Moderate | Reduced energy consumption and less hazardous waste. |
| Work-up Complexity | Moderate to High (distillation required) | Low (evaporation often sufficient) | Gaseous byproducts are easily removed under vacuum.[7] |
Visualizing the Workflow and Mechanisms
Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and validation of this compound.
Proposed Reaction Mechanism: Oxalyl Chloride Method
Caption: Proposed mechanism for the oxalyl chloride-mediated synthesis.
Conclusion: Embracing a Superior Synthetic Strategy
The validation of a new synthetic method for this compound using oxalyl chloride presents a significant advancement over traditional approaches. The milder reaction conditions, cleaner byproduct profile, and simplified work-up contribute to a more efficient, safer, and environmentally conscious process. The rigorous analytical validation framework outlined in this guide ensures the production of high-purity this compound, meeting the stringent quality requirements of the pharmaceutical and agrochemical industries. By adopting this improved methodology, researchers and drug development professionals can enhance the reliability and sustainability of their synthetic endeavors.
References
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- Rautio, A., et al. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(24), 7016-7023.
- Zarei, A., et al. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science and Technology, Transaction A: Science, 38(A1), 49-53.
- Teas, C., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
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A Senior Application Scientist's Guide to LC-MS for the Identification of Products and Byproducts from 6-Chloronicotinoyl Chloride Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise identification of all products and byproducts in a chemical reaction is paramount. This guide provides an in-depth technical overview of leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of reaction mixtures involving 6-Chloronicotinoyl chloride. We will delve into the rationale behind experimental choices, provide validated protocols, and compare analytical strategies to ensure trustworthy and accurate results.
This compound is a versatile building block in organic synthesis, notably in the preparation of insecticides like imidacloprid and acetamiprid.[1][2][3] Its high reactivity, attributed to the acyl chloride functional group, allows for facile reactions with a wide range of nucleophiles, including alcohols and amines, to form corresponding esters and amides.[4][5] However, this reactivity can also lead to the formation of undesired byproducts through side reactions or degradation, necessitating a robust analytical method to monitor reaction progress and purity.
The Analytical Challenge: Navigating the Complexity of this compound Reactions
The primary analytical challenge lies in the separation and identification of structurally similar compounds within a complex reaction matrix. The starting material, this compound, is highly susceptible to hydrolysis, readily converting to 6-chloronicotinic acid.[6] Reaction mixtures will therefore often contain the unreacted starting material, the desired product (ester or amide), the hydrolysis byproduct, and potentially other side-products. Effective chromatographic separation is crucial for the individual analysis of these components by the mass spectrometer.
A Validated LC-MS Workflow for Reaction Monitoring
This section outlines a self-validating LC-MS workflow designed for the routine analysis of this compound reaction mixtures. The causality behind each step is explained to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
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comparing the efficacy of thionyl chloride vs. oxalyl chloride for synthesis of 6-Chloronicotinoyl chloride
In the landscape of pharmaceutical and agrochemical synthesis, 6-chloronicotinoyl chloride stands as a pivotal intermediate, notably in the production of neonicotinoid insecticides. The efficient and high-purity synthesis of this acyl chloride from its parent, 6-chloronicotinic acid, is a critical step for researchers and process chemists. The choice of chlorinating agent is paramount, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the two most prominent contenders. This guide provides an in-depth, objective comparison of these reagents for this specific transformation, supported by experimental data and mechanistic insights to aid researchers in making an informed selection.
At a Glance: Key Performance Indicators
| Metric | Thionyl Chloride | Oxalyl Chloride |
| Typical Yield | High (often >90%) | Generally High (often >90%) |
| Reaction Temperature | Elevated (Reflux) | Room Temperature or below |
| Reaction Time | Several hours | 1-2 hours |
| Byproducts | SO₂ (gas), HCl (gas) | CO₂ (gas), CO (gas), HCl (gas) |
| Catalyst | Often requires a catalyst (e.g., DMF, pyridine) for optimal reactivity | Requires a catalyst (typically DMF) |
| Work-up | Removal of excess reagent by distillation | Simple evaporation of excess reagent and solvent |
| Cost | More economical for large-scale production[1] | More expensive, often preferred for fine chemical synthesis[1][2] |
| Substrate Sensitivity | Harsher conditions can affect sensitive functional groups | Milder conditions are more suitable for complex or sensitive substrates[1] |
The Chemistry of Conversion: A Mechanistic Overview
The conversion of a carboxylic acid to an acyl chloride, while seemingly straightforward, involves distinct mechanistic pathways for thionyl chloride and oxalyl chloride. Understanding these differences is key to appreciating the nuances of each reagent's reactivity and selectivity.
Thionyl Chloride: The S(_N)i Pathway
The reaction of 6-chloronicotinic acid with thionyl chloride typically proceeds through an intramolecular nucleophilic substitution (S(_N)i) mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate. This is followed by an internal attack by the chloride ion, leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1] While effective, this process often requires heating to reflux to drive the reaction to completion, which can be a drawback for thermally sensitive substrates.[1] For less reactive acids, a catalyst such as N,N-dimethylformamide (DMF) or pyridine is often employed to accelerate the reaction.[3]
Oxalyl Chloride: A Milder, Catalytic Approach
Oxalyl chloride, in the presence of a catalytic amount of DMF, offers a much milder route to the acyl chloride.[4] The reaction is initiated by the formation of a highly reactive Vilsmeier reagent from the interaction of oxalyl chloride and DMF. This electrophilic species is then attacked by the carboxylic acid, leading to the formation of an unstable intermediate that readily collapses to the desired this compound, regenerating the catalyst and releasing carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[2] The key advantage of this method is that it can be performed at room temperature or even lower, preserving sensitive functional groups that might not tolerate the harsher conditions of the thionyl chloride method.[1]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established industrial preparations and offers a high-yield route to the desired product.[5]
Materials:
-
6-Chloronicotinic acid (250 g)
-
Thionyl chloride (850 ml)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gases, add 6-chloronicotinic acid (250 g).
-
Slowly add thionyl chloride (850 ml) to the 6-chloronicotinic acid with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by distillation. A reported boiling point is 75°C at 0.05 mm Hg.[5]
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is a generalized procedure based on the widely accepted use of oxalyl chloride for the synthesis of acyl chlorides under mild conditions.[4][6]
Materials:
-
6-Chloronicotinic acid
-
Oxalyl chloride (1.3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 2 drops)
Procedure:
-
In a dry, nitrogen-purged flask equipped with a magnetic stirrer, suspend 6-chloronicotinic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (2 drops) to the suspension.
-
Slowly add oxalyl chloride (1.3 equivalents) to the stirred mixture at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours, or until the reaction is complete as indicated by the cessation of gas evolution and confirmed by TLC or HPLC.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.[6]
-
The resulting crude this compound is often of high purity and can be used directly in the next step or further purified if necessary.
Caption: Decision workflow for selecting the appropriate chlorinating agent.
Comparative Analysis and Field-Proven Insights
Efficacy and Yield: Both thionyl chloride and oxalyl chloride are highly effective for the synthesis of this compound, with reported yields for the thionyl chloride method being very high.[5] While a specific yield for the oxalyl chloride route for this particular substrate is not detailed in the provided search results, the methodology is generally known for producing high yields.[2]
Reaction Conditions and Selectivity: The most significant difference lies in the reaction conditions. Thionyl chloride requires elevated temperatures, which can be detrimental to complex molecules with sensitive functional groups.[1] In contrast, oxalyl chloride's ability to react at room temperature or below makes it the superior choice for substrates that are prone to degradation or side reactions at higher temperatures.[1]
Work-up and Purity: A major advantage of oxalyl chloride is the ease of work-up. All byproducts are gaseous, and the excess reagent is volatile, allowing for the isolation of a high-purity product by simple evaporation.[7] While the byproducts of the thionyl chloride reaction are also gaseous, the higher boiling point of thionyl chloride itself necessitates a more rigorous purification step, such as distillation, to remove any unreacted starting material.
Safety Considerations: Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that should be handled with extreme care in a well-ventilated fume hood. They react violently with water, releasing toxic gases.[8][9] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.
Conclusion and Recommendations
For the synthesis of this compound, both thionyl chloride and oxalyl chloride are viable and effective reagents. The choice between them should be guided by the specific requirements of the synthesis.
-
Thionyl chloride is a cost-effective and high-yielding option, making it well-suited for the large-scale industrial production of this compound where the starting material is robust and cost is a primary driver.[1]
-
Oxalyl chloride is the preferred reagent in a research and development setting, especially when working with complex or sensitive derivatives of 6-chloronicotinic acid.[1] Its mild reaction conditions, ease of work-up, and high selectivity ensure the integrity of the target molecule, which is often of paramount importance in the synthesis of fine chemicals and pharmaceutical intermediates.
Ultimately, the decision rests on a careful evaluation of the substrate's stability, the scale of the reaction, and the desired purity of the final product.
References
- Kuethe, J. T., & Beutner, G. L. (2007). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses, 84, 151.
- Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis.
- Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- PrepChem. (n.d.). Synthesis of this compound.
- Various Authors. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate.
- Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Google Patents. (n.d.). US4258203A - Process for the preparation of oxalyl chloride.
- Iranian Journal of Science. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams.
- Organic Chemistry Portal. (n.d.). Oxalyl chloride.
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- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6.
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- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.
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A Technical Guide to the Kinetic Profile of 6-Chloronicotinoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Understanding the Reactivity of 6-Chloronicotinoyl Chloride: A Mechanistic Perspective
This compound belongs to the class of acyl chlorides, which are among the most reactive derivatives of carboxylic acids. Its reactivity stems from the high electrophilicity of the carbonyl carbon, a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the pyridine ring. The nitrogen atom in the pyridine ring, being more electronegative than carbon, further enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The general mechanism for the reaction of this compound with a nucleophile (e.g., an amine or an alcohol) is a nucleophilic acyl substitution. This process typically proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.
Diagram: General Mechanism of Nucleophilic Acyl Substitution
Caption: The two-step mechanism of nucleophilic acyl substitution for this compound.
The rate of this reaction is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., primary amines) will react faster than weaker nucleophiles (e.g., alcohols or water).
-
Solvent Polarity: Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially increasing the reaction rate.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
-
Steric Hindrance: Bulky nucleophiles or substituents near the carbonyl group can slow down the reaction due to steric hindrance.
Comparative Kinetic Analysis: this compound vs. Other Acylating Agents
To provide a quantitative context for the reactivity of this compound, we will compare it with other commonly used acylating agents. Since direct kinetic data for this compound is scarce in the literature, we will use data from benzoyl chloride and its substituted derivatives as a proxy. The principles derived from these comparisons can be logically extended to this compound.
The Hammett equation, which relates the reaction rate constants of substituted aromatic compounds to the electronic properties of their substituents, provides a framework for these comparisons. The chlorine atom at the 6-position of the pyridine ring in this compound is an electron-withdrawing group, which is expected to increase the reactivity of the acyl chloride compared to unsubstituted nicotinoyl chloride.
Table 1: Comparison of Second-Order Rate Constants for the Hydrolysis of Substituted Benzoyl Chlorides in Water at 25°C
| Acyl Chloride | Substituent | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl chloride | -H | 0.042[1] | 1.00 |
| 4-Chlorobenzoyl chloride | 4-Cl | Data not readily available | - |
| 4-Nitrobenzoyl chloride | 4-NO₂ | Data not readily available | - |
| This compound | 6-Cl (on pyridine) | Estimated to be > 0.042 | >1 |
Note: While specific rate constants for substituted benzoyl chlorides were not found in the initial search, the general trend is that electron-withdrawing groups increase the rate of hydrolysis. Therefore, it is reasonable to estimate that this compound would have a higher rate constant for hydrolysis than benzoyl chloride.
Table 2: Qualitative Comparison of Acylating Agents
| Acylating Agent | General Reactivity | Advantages | Disadvantages |
| This compound | High | High reactivity allows for acylation of even weak nucleophiles. | Highly sensitive to moisture; reaction can be difficult to control; produces corrosive HCl byproduct. |
| Acid Anhydrides | Moderate | Less reactive and easier to handle than acyl chlorides[2][3][4]; byproduct (carboxylic acid) is less corrosive than HCl. | May require a catalyst or higher temperatures for less reactive nucleophiles[2]. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Varies (forms active ester) | Mild reaction conditions[5][6][7][8]; useful for peptide synthesis. | Produces insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely[5][6]; potential for side reactions[6]. |
| HBTU/HOBt | High (forms active ester) | High coupling efficiency and reduced side reactions compared to DCC[9][10][11]; good for solid-phase peptide synthesis. | More expensive than DCC[9]. |
Experimental Protocols for Kinetic Studies
To facilitate further research into the kinetics of this compound reactions, we provide the following detailed experimental protocols. These methods can be adapted to study reactions with various nucleophiles.
General Considerations
-
Reagent Purity: this compound is highly sensitive to moisture and should be handled under anhydrous conditions. All solvents and nucleophiles should be rigorously dried before use.
-
Temperature Control: The reactions are often fast and exothermic. A constant temperature bath is crucial for accurate kinetic measurements.
-
Monitoring Techniques: The choice of analytical technique will depend on the specific reaction and available instrumentation. Common methods include:
-
Stopped-flow Spectrophotometry: Ideal for very fast reactions (milliseconds to seconds) where a change in UV-Vis absorbance or fluorescence can be monitored.[12][13][14][15][16]
-
NMR Spectroscopy: Allows for in-situ monitoring of the disappearance of reactants and the appearance of products over time.[17][18][19][20][21]
-
Gas Chromatography (GC): Suitable for reactions where the products are volatile and can be separated from the reactants.[22][23][24][25][26]
-
Diagram: Experimental Workflow for a Kinetic Study
Caption: A generalized workflow for conducting kinetic studies of this compound reactions.
Protocol for Kinetic Analysis of the Aminolysis of this compound using UV-Vis Spectrophotometry
This protocol is designed for a stopped-flow spectrophotometer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile or dioxane). The concentration should be chosen such that after mixing, the absorbance change is within the linear range of the instrument.
-
Prepare a series of solutions of the amine nucleophile in the same solvent at different concentrations.
-
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction. This can be determined by acquiring full spectra of the reactants and products.
-
Equilibrate the stopped-flow instrument and the reactant syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load the reactant solutions into the two syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the two solutions. Data collection should be triggered simultaneously.
-
Record the change in absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order if the amine is in large excess) to obtain the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the amine. The slope of this plot will give the second-order rate constant (k₂).
-
Conclusion and Future Directions
For researchers and drug development professionals, a thorough understanding of the kinetic profile of this compound is essential for optimizing reaction conditions, controlling product selectivity, and ensuring process safety. The experimental protocols provided in this guide offer a starting point for conducting detailed kinetic investigations. Future research should focus on generating precise kinetic data for the reactions of this compound with a range of biologically relevant nucleophiles under various conditions. This will not only contribute to a more complete understanding of its reactivity but also facilitate its more efficient and controlled use in the synthesis of valuable molecules.
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- Information on the current time was not used in the content of the guide.
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- acyl chlorides and w
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A Comparative Guide to the Quantitative Analysis of 6-Chloronicotinoyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Purity Assessment in the Synthesis of 6-Chloronicotinoyl Chloride
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its high reactivity, stemming from the acyl chloride moiety, makes it an excellent building block for introducing the 6-chloronicotinoyl group into target molecules.[3] However, this same reactivity presents significant challenges in ensuring the purity of the final product. Residual impurities, such as the starting material or byproducts from the synthesis, can have a profound impact on the safety and efficacy of the final API. Therefore, robust and reliable analytical methodologies for the quantitative analysis of this compound purity are paramount.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers to select the most appropriate method for their specific needs.
Synthetic Pathway and Potential Impurities
The most common laboratory and industrial synthesis of this compound involves the reaction of 6-chloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5]
Caption: Synthesis of this compound and potential impurity sources.
The primary impurity of concern is the unreacted starting material, 6-chloronicotinic acid. Due to the aggressive nature of the chlorinating agents, other side reactions are possible, though typically minor with optimized reaction conditions. The high reactivity of the product itself means it is susceptible to hydrolysis back to 6-chloronicotinic acid if exposed to moisture.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for purity determination depends on several factors, including the desired level of accuracy and precision, the need for impurity identification, sample throughput, and available instrumentation.
| Parameter | HPLC with Derivatization | GC-MS with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of a stable derivative followed by UV or other detection. | Chromatographic separation of a volatile, stable derivative followed by mass spectrometric detection. | Direct measurement of the analyte's signal intensity relative to a certified internal standard.[6] |
| Derivatization | Mandatory to stabilize the acyl chloride and introduce a chromophore.[7] | Mandatory to improve stability and volatility.[8] | Not required. |
| Specificity | Good, but potential for interference from other UV-absorbing impurities. | Excellent, with mass spectrometric detection providing definitive identification of impurities. | Excellent, as it distinguishes molecules based on their unique nuclear magnetic environments. |
| Sensitivity | High, with detection limits typically in the low µg/mL to ng/mL range.[7] | Very high, with detection limits often in the ng/mL to pg/mL range. | Moderate, with detection limits typically in the low mg/mL range. |
| Quantitation | Requires a reference standard of the analyte for calibration. | Requires a reference standard of the analyte for calibration. | Provides an absolute measure of purity against a certified internal standard, without needing a standard of the analyte itself.[9] |
| Sample Throughput | Moderate to high. | Moderate. | High, especially with automation. |
| Instrumentation | Widely available (HPLC with UV/DAD detector). | Requires more specialized instrumentation (GC-MS). | Requires access to an NMR spectrometer. |
Experimental Protocols
HPLC with Pre-Column Derivatization
This method is based on the derivatization of the highly reactive this compound into a stable, UV-active compound that can be readily analyzed by reverse-phase HPLC. A common derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine, which reacts to form a stable hydrazide with a strong chromophore.[7]
Caption: General workflow for pre-column derivatization HPLC analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of a non-nucleophilic base, such as pyridine, in anhydrous acetonitrile.
-
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
Prepare a series of calibration standards of this compound in anhydrous acetonitrile.
-
-
Derivatization:
-
In a clean, dry vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the 2-nitrophenylhydrazine solution and 50 µL of the pyridine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes, protected from light.[10]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 395 nm.[7]
-
Injection Volume: 10 µL.
-
-
Quantitation:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of the derivatized sample from the calibration curve and calculate the purity of the original this compound sample.
-
GC-MS with Derivatization
This technique offers high specificity and sensitivity for the analysis of this compound. Derivatization with a simple alcohol, such as methanol, converts the reactive acyl chloride into a more stable and volatile ester, which is amenable to GC-MS analysis.[11]
Caption: General workflow for derivatization followed by GC-MS analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use anhydrous methanol as the derivatizing agent.
-
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a dry, inert solvent such as dichloromethane in a vial.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
-
Derivatization:
-
To each sample and standard solution, add 100 µL of anhydrous methanol.
-
Cap the vials tightly and allow the reaction to proceed at room temperature for 15 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Quantitation:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound (methyl 6-chloronicotinate) standards against their concentrations.
-
Determine the concentration of the derivatized sample from the calibration curve and calculate the purity of the original this compound sample. The mass spectrum can be used to confirm the identity of the derivative and any impurities.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct and accurate determination of purity without the need for a specific reference standard of the analyte.[12][13] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
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Safety Operating Guide
Navigating the Safe Disposal of 6-Chloronicotinoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, 6-Chloronicotinoyl chloride, a key building block in the creation of various pharmaceuticals and agrochemicals, demands meticulous attention, not only in its application but also in its disposal.[1][2] Improper handling of this acyl chloride can lead to hazardous reactions and compromise laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and compliance with environmental regulations.
Understanding the Inherent Risks: Chemical Properties and Hazards
This compound (C₆H₃Cl₂NO) is a corrosive solid that reacts violently with water.[3] This reactivity is characteristic of acyl chlorides and is the primary driver behind the specific handling and disposal procedures required. Contact with moisture, including ambient humidity, can lead to the release of toxic and corrosive hydrogen chloride (HCl) gas.[4] Furthermore, the compound itself causes severe skin burns and eye damage.[5][6]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[5][6]
-
Water-Reactive: Reacts violently with water, producing hydrogen chloride gas.[3][4]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3]
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the paramount consideration is personal safety. Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][8] | Protects against splashes of the chemical and corrosive vapors that can cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[7][9] Always inspect gloves for integrity before use. | Prevents skin contact, which can result in severe burns. The choice of material is crucial for resistance to this specific chemical. |
| Body Protection | A chemical-resistant lab coat, worn fully buttoned, and chemical-resistant apron. For larger quantities, a chemical-resistant suit is recommended. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is necessary if handling outside of a certified chemical fume hood.[10] | Protects the respiratory system from inhaling corrosive and toxic vapors, especially hydrogen chloride gas that is liberated upon contact with moisture. |
Disposal Workflow: A Step-by-Step Approach
The primary method for the safe disposal of this compound is through controlled neutralization (quenching). This process converts the reactive acyl chloride into less hazardous compounds. The following workflow should be conducted in a certified chemical fume hood.
Caption: A logical workflow for the safe disposal of this compound.
Neutralization Protocol
This protocol details the step-by-step method for neutralizing small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber)
-
Stir bar or mechanical stirrer
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (5-10% in water) or Sodium hydroxide (NaOH) solution (5-10% in water)
-
pH paper or a calibrated pH meter
Procedure:
-
Prepare the Neutralizing Solution: In the reaction vessel, place an excess of the chosen neutralizing solution (e.g., 5-10% sodium bicarbonate or sodium hydroxide). The volume should be sufficient to completely react with the acyl chloride and neutralize the resulting acids. A general rule of thumb is to use at least a 2-fold molar excess of the base.
-
Cool the Solution: Place the reaction vessel in an ice bath to cool the neutralizing solution. The hydrolysis and neutralization reactions are exothermic, and cooling helps to control the reaction rate.
-
Slow Addition of this compound: Slowly and carefully add the this compound to the cooled, stirred neutralizing solution. The addition should be dropwise for liquids or in small portions for solids. A violent reaction, including fizzing and the evolution of gas (carbon dioxide if using bicarbonate), is expected. The rate of addition should be controlled to prevent excessive foaming and temperature increase.
-
Continuous Stirring: Maintain vigorous stirring throughout the addition and for at least one hour after the addition is complete. This ensures that all the acyl chloride has reacted.
-
Monitor the Reaction: Observe the reaction mixture. The reaction is complete when the evolution of gas ceases and any solid this compound has dissolved and reacted.
-
Final pH Adjustment: Once the reaction is complete, remove the ice bath and allow the solution to warm to room temperature. Check the pH of the resulting solution. If it is still acidic, add more of the basic solution until the pH is between 6 and 8. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
Waste Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. The label should clearly indicate the contents of the container.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.
Minor Spills (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a dry, inert absorbent material such as sand or vermiculite to contain the spill. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Neutralize: Cautiously and slowly add a neutralizing agent like sodium bicarbonate or calcium carbonate powder to the contained spill.
-
Collect the Residue: Once the reaction has subsided, carefully sweep or scoop the neutralized material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a dilute basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Emergency Services: Activate your facility's emergency response plan and notify the appropriate emergency personnel (e.g., Environmental Health and Safety).
-
Isolate the Area: Prevent entry to the spill area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the emergency responders.
Regulatory Considerations and Final Disposal
The final neutralized waste, although less hazardous, must still be disposed of in accordance with local, state, and federal regulations.[11] Chemical waste generators are responsible for ensuring that their waste is properly classified and handled.[4] The neutralized solution will contain 6-chloronicotinate salts and sodium chloride, which should be declared on the hazardous waste tag.
For larger quantities or for facilities without the resources for on-site neutralization, a licensed hazardous waste disposal company should be contacted. These companies are equipped to handle and dispose of reactive chemicals through methods such as high-temperature incineration.[4] Incineration of chlorinated organic compounds must be carried out in specialized facilities equipped with scrubbers to remove acidic gases like HCl from the exhaust.
By adhering to these stringent safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
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- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
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- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
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Navigating the Synthesis of 6-Chloronicotinoyl Chloride: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. 6-Chloronicotinoyl chloride, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a unique set of handling challenges due to its corrosive and water-reactive nature. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their groundbreaking work.
Understanding the Inherent Risks of this compound
This compound (C₆H₃Cl₂NO) is an acyl chloride containing a pyridine ring. This chemical structure dictates its reactivity and associated hazards. As an acyl chloride, it readily reacts with nucleophiles, including water. This reactivity is the cornerstone of its utility in synthesis but also the source of its primary dangers.
The primary hazards associated with this compound are:
-
Corrosivity: It causes severe skin burns and eye damage upon contact[1][2][3][4]. The acyl chloride functional group can react with moisture on the skin or in the eyes, releasing hydrochloric acid, which leads to severe tissue damage.
-
Violent Reaction with Water: Contact with water results in a violent reaction, liberating toxic and corrosive hydrogen chloride gas[5][6]. This presents a significant inhalation hazard and can lead to pressure buildup in enclosed spaces.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin[1][7].
Given these properties, a multi-faceted approach to safety, centered on a robust PPE protocol, is not just recommended, but essential.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE for handling this compound must be comprehensive, addressing all potential routes of exposure. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | The inner nitrile glove provides a primary barrier and dexterity. The outer glove, made of butyl rubber or Viton™, offers superior resistance to corrosive chemicals and acyl chlorides. Breakthrough times for these materials are generally longer, providing a critical window of safety in case of a splash[8][9][10]. Always inspect gloves for any signs of degradation or perforation before use[1][11]. |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and fumes. A full-face shield is mandatory to protect the entire face from severe burns in the event of a splash or violent reaction[12][13][14]. |
| Body Protection | A chemical-resistant laboratory coat, worn over long-sleeved clothing, and a chemical-resistant apron. | A lab coat made of a non-porous material like rubberized fabric provides a barrier against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron is crucial to protect the torso[7][15]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary when handling the solid outside of a certified chemical fume hood or in case of a spill. | For weighing or transfers that may generate dust, a respirator with a P100 particulate filter is required. If there is a risk of vapor exposure, a combination cartridge for organic vapors and acid gases (e.g., with a yellow and white NIOSH color code) should be used[6][16][17][18]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. The material should be non-porous to prevent absorption of chemicals[15]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and mitigate risks during the routine handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
1. Preparation Phase:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedure (SOP)[1][2][3].
-
Don Full PPE: Put on all required personal protective equipment as detailed in the table above. Ensure a proper fit for all items, especially the respirator.
-
Verify Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood. Verify that the fume hood is functioning correctly and that the sash is positioned at the appropriate height.
-
Prepare Spill Kit: Ensure a spill kit specifically for reactive and corrosive materials is readily accessible. This should include an inert absorbent material (such as sand or vermiculite), a neutralizing agent (such as sodium bicarbonate), and appropriate waste containers[1]. Do NOT use water or combustible materials to clean up a spill.
2. Handling Phase:
-
Weighing and Transfer: When weighing the solid, do so in the chemical fume hood on a disposable weigh boat. Gently transfer the material to the reaction vessel to minimize the generation of dust.
-
Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture[1][11].
3. Post-Procedure Phase:
-
Decontamination: Carefully decontaminate all glassware and surfaces that have come into contact with this compound. A common method is to slowly add a solution of sodium bicarbonate to neutralize any residual acid chloride.
-
Waste Segregation: All waste, including contaminated PPE, weigh boats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and goggles. The respirator should be removed last after leaving the immediate work area. Wash hands thoroughly after removing all PPE.
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is critical to minimizing harm.
Caption: Emergency response workflow for incidents involving this compound.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing[1][13][14][19]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[1][2]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][11].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting[1][2]. Seek immediate medical attention.
Spills:
-
Small Spill: If you are trained and it is safe to do so, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Carefully scoop the material into a designated waste container. Neutralize the area with a sodium bicarbonate solution.
-
Large Spill: Evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's Environmental Health and Safety (EH&S) department and emergency services. Do not attempt to clean up a large spill yourself.
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused this compound must be disposed of as hazardous waste through your institution's EH&S department. Do not attempt to neutralize the bulk chemical yourself.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and absorbent materials from spill cleanups, must be placed in a sealed, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound are still hazardous as they may contain residue. These should be triple-rinsed with an appropriate solvent (e.g., toluene or dichloromethane) in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of through the appropriate waste stream as directed by your institution.
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely handle this compound, ensuring that your focus remains on scientific advancement.
References
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Chloronicotinoyl chloride.
- Thermo Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: 2-Chloronicotinyl chloride.
- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- ChemBK. (2024, April 9). This compound.
- Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET: 6-Chloropyridine-3-carbonyl chloride.
- PubChem. (n.d.). This compound.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals.
- Mayo Clinic. (n.d.). Chemical burns: First aid.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- NHS. (2024, June 5). Acid and chemical burns.
- healthdirect. (n.d.). Chemical burns — first aid and treatment.
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Gemplers Learning Hub. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
- Northwestern University. (n.d.). Cartridge Selection.
- MSA Safety. (n.d.). NIOSH 42 CFR Part 84 Compliant Cartridges & Filters for Air-Purifying Respirators.
- OSHA. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- University of California, Santa Cruz. (2022, August). GLOVE SELECTION CHART.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
